molecular formula C11H17NO3 B1376841 (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol CAS No. 1213876-98-2

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Cat. No.: B1376841
CAS No.: 1213876-98-2
M. Wt: 211.26 g/mol
InChI Key: HAYDEVYSDHZRMI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol (CAS RN: 1213876-98-2) is a chiral organic compound of significant value in pharmaceutical research and development. Its primary research application is as a critical synthetic intermediate in the preparation of advanced active pharmaceutical ingredients (APIs). Most notably, this chiral building block is a key precursor in the synthesis of Apremilast , an oral phosphodiesterase 4 (PDE4) inhibitor used in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis . The compound features a central chiral carbon atom bonded to both an amino group and a hydroxymethyl group, attached to a 3-ethoxy-4-methoxyphenyl ring system. This structure provides multiple functional handles for further chemical transformation, making it a versatile synthon. The specific stereochemistry of the (S)-enantiomer is essential for its role in producing the therapeutically active (+)-enantiomer of Apremilast . According to patent literature, this compound is used in a synthetic pathway that involves its conversion to (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, which is subsequently coupled with 3-acetamidophthalic anhydride to form the final API . Researchers utilize this compound in the development of targeted therapies for various immune-mediated disorders. It is offered as a high-purity material (97% pure) and requires specific storage conditions to maintain stability, including storage in a dark place, under an inert atmosphere, and at a cool temperature of 2-8°C . This product is intended For Research Use Only. It is strictly for use in laboratory research and industrial applications (such as in non-medical product development) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-3-15-11-6-8(9(12)7-13)4-5-10(11)14-2/h4-6,9,13H,3,7,12H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYDEVYSDHZRMI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol. As a chiral amino alcohol derivative of phenylethanolamine, this compound holds potential for investigation in medicinal chemistry and drug development, particularly in areas targeting adrenergic and dopaminergic pathways. This document consolidates available data, proposes a viable synthetic route, and offers predicted spectral characteristics to facilitate further research and application. While experimental data for this specific molecule is limited, this guide leverages established principles and data from analogous structures to provide a robust scientific foundation for researchers.

Introduction

This compound belongs to the broad class of substituted phenylethanolamines, a scaffold known for its diverse pharmacological activities. These compounds can interact with various biological targets, most notably monoamine neurotransmitter systems. The specific stereochemistry at the benzylic carbon, along with the substitution pattern on the aromatic ring—a 3-ethoxy and a 4-methoxy group—suggests the potential for selective interactions with biological receptors. The structural similarity to known adrenergic and dopaminergic modulators makes it a compound of interest for the development of novel therapeutics. This guide aims to provide a detailed technical resource for researchers exploring the chemical and biological landscape of this molecule.

Chemical and Physical Properties

While experimentally determined physical properties for this compound are not extensively documented in publicly available literature, we can infer and predict certain characteristics based on its structure and data from similar compounds.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₇NO₃[1]
Molecular Weight 211.26 g/mol [2]
CAS Number 1213876-98-2[1]
Appearance Predicted: White to off-white solidInferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in methanol, ethanol, and DMSO. Limited solubility in water.Inferred from structural analysis
pKa Predicted: ~9-10 for the amine, ~14-15 for the alcoholInferred from analogous structures

Proposed Synthesis

A plausible and efficient synthetic route to this compound involves the asymmetric reduction of a corresponding α-amino ketone precursor. This approach is well-established for the synthesis of chiral amino alcohols and offers good control over the stereochemistry.[3][4][5][6]

Synthesis Workflow Diagram

Synthesis_Workflow A 3-Ethoxy-4-methoxybenzaldehyde B α-Azido-3-ethoxy-4-methoxyacetophenone A->B 1. KCN, NH4Cl 2. NaN3 C α-Amino-3-ethoxy-4-methoxyacetophenone B->C H2, Pd/C D This compound C->D Asymmetric Reduction (e.g., CBS reduction)

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol

Step 1: Synthesis of α-Azido-3-ethoxy-4-methoxyacetophenone

  • Starting Material: 3-Ethoxy-4-methoxybenzaldehyde. This can be synthesized from isovanillin by ethylation.[7][8][9][10]

  • Cyanohydrin Formation: React 3-ethoxy-4-methoxybenzaldehyde with potassium cyanide and ammonium chloride in an aqueous alcohol solution to form the corresponding α-aminonitrile.

  • Azide Formation: The α-aminonitrile is then converted to the α-azido ketone via a suitable method, such as reaction with sodium azide.

Rationale: This two-step process from the aldehyde is a common method to introduce the nitrogen and carbonyl functionalities required for the subsequent steps.

Step 2: Reduction of the Azide to an Amine

  • Reaction: The α-azido-3-ethoxy-4-methoxyacetophenone is reduced to the corresponding α-amino ketone.

  • Reagents: A standard method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines, typically with high yields.

Step 3: Asymmetric Reduction of the α-Amino Ketone

  • Reaction: The prochiral α-amino-3-ethoxy-4-methoxyacetophenone is stereoselectively reduced to the (S)-amino alcohol.

  • Reagents: A well-established method for this is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source (e.g., borane-dimethyl sulfide complex).[11]

Rationale: The CBS reduction is known for its high enantioselectivity in the reduction of ketones, making it an excellent choice for establishing the desired stereocenter. The choice of the (S)-catalyst will yield the (S)-alcohol.

Predicted Spectral Data

¹H NMR Spectroscopy
  • Aromatic Protons (3H): Expected to appear in the range of δ 6.8-7.2 ppm as a complex multiplet.

  • Benzylic Proton (1H, CH-N): Expected around δ 4.0-4.5 ppm, likely a triplet or doublet of doublets.

  • Methylene Protons (2H, CH₂-O): Expected around δ 3.5-3.8 ppm, likely a multiplet.

  • Methoxy Protons (3H, OCH₃): A sharp singlet expected around δ 3.8-3.9 ppm.

  • Ethoxy Methylene Protons (2H, OCH₂CH₃): A quartet expected around δ 4.0-4.1 ppm.

  • Ethoxy Methyl Protons (3H, OCH₂CH₃): A triplet expected around δ 1.3-1.5 ppm.

  • Amine and Hydroxyl Protons (3H, NH₂ and OH): Broad singlets, chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Expected in the range of δ 110-150 ppm.

  • Benzylic Carbon (CH-N): Expected around δ 55-65 ppm.

  • Methylene Carbon (CH₂-O): Expected around δ 65-75 ppm.

  • Methoxy Carbon (OCH₃): Expected around δ 55-60 ppm.

  • Ethoxy Methylene Carbon (OCH₂CH₃): Expected around δ 60-65 ppm.

  • Ethoxy Methyl Carbon (OCH₂CH₃): Expected around δ 14-16 ppm.

Mass Spectrometry
  • Molecular Ion (M⁺): Expected at m/z = 211.

  • Major Fragmentation Pathways:

    • Loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z = 180.

    • Benzylic cleavage to form a substituted benzyl cation.

    • Loss of the ethoxy group.

Potential Biological Activity and Applications

Substituted phenylethanolamines are a well-established class of compounds with a wide range of biological activities, primarily due to their interaction with monoamine systems.

Adrenergic and Dopaminergic Receptor Modulation

The core phenylethanolamine structure is a classic pharmacophore for adrenergic receptor agonists and antagonists. The substitution pattern on the aromatic ring significantly influences the selectivity and potency for α- and β-adrenergic receptor subtypes. Furthermore, many phenethylamine derivatives exhibit activity at dopamine receptors and transporters.[1][5][12] The 3-ethoxy-4-methoxy substitution pattern may confer specific binding properties, potentially leading to novel selective agents.

Potential Signaling Pathway

Signaling_Pathway cluster_0 Potential Biological Interaction Compound This compound Receptor Adrenergic/Dopaminergic Receptor Compound->Receptor Binds to Downstream Downstream Signaling (e.g., cAMP modulation) Receptor->Downstream Activates/Inhibits Response Physiological Response Downstream->Response

Caption: Hypothetical signaling pathway for the topic compound.

Drug Development

The chiral nature of this compound is of particular importance in drug development. Enantiomers of a chiral drug often exhibit different pharmacological activities and metabolic profiles. The synthesis of the pure (S)-enantiomer allows for the investigation of its specific biological effects, which is a critical step in the development of stereochemically pure drugs.

Conclusion

This compound is a chiral molecule with a chemical structure that suggests significant potential for biological activity, particularly within the central and peripheral nervous systems. While experimental data on its specific properties are currently sparse, this guide provides a solid foundation for future research by outlining its key chemical identifiers, proposing a robust synthetic strategy, and predicting its spectral characteristics. The insights into its potential as a modulator of adrenergic and dopaminergic pathways underscore its relevance for further investigation in the fields of medicinal chemistry and pharmacology. Researchers are encouraged to use this guide as a starting point for their own experimental validation and exploration of this promising compound.

References

  • Feng, X., et al. (2014). Asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. Chemistry, 20(42). [Link]

  • AbacipharmTech. This compound. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • Wang, Z., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

  • Li, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • O'Brien, P. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

  • AA Blocks. (2S)-2-amino-2-(3-methoxyphenyl)ethanol. [Link]

  • Wikipedia. Enantioselective ketone reduction. [Link]

  • Xu, D., et al. (2011). Structure-activity relationship and molecular mechanisms of ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and its analogues. PubMed. [Link]

  • PubChem. 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. [Link]

  • Li, Y., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. [Link]

  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. [Link]

  • PrepChem. Synthesis of 3-ethoxy-4-methoxybenzaldehyde. [Link]

  • Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Scribd. Mass Spectrometry of Aralkyl Compounds. [Link]

  • University of Szeged. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. 2-Amino-2-(2-ethoxy-4-methoxyphenyl)ethanol. [Link]

  • The Good Scents Company. 2-(para-anisyl) ethanol. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. [Link]

  • Szekeres, M., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. PubMed Central. [Link]

  • YouTube. Mass Fragmentation of Phenylmethanol. [Link]

  • Tieman, D., et al. (2006). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. PubMed. [Link]

  • ResearchGate. Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. [Link]

  • SpectraBase. 2-(2-Aminoethoxy)ethanol. [Link]

  • ResearchGate. Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. [Link]

  • SIELC Technologies. Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. [Link]

  • PubChem. Homovanillyl alcohol. [Link]

Sources

An In-Depth Technical Guide to (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol: A Key Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, bearing the CAS number 1213876-98-2, is a chiral amino alcohol of significant interest in the pharmaceutical industry. Its structural features, particularly the stereospecific amine and alcohol functionalities on a substituted phenyl ring, position it as a valuable building block in the synthesis of complex molecular entities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a proposed synthetic pathway based on analogous reactions, its critical role as an intermediate in the synthesis of the anti-inflammatory drug Apremilast, and relevant analytical methodologies for its characterization.

Introduction: The Significance of a Chiral Building Block

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. This compound emerges as a key chiral intermediate, providing a foundational scaffold for the construction of more complex and therapeutically relevant molecules. Its primary importance lies in its role as a precursor to Apremilast, a potent inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1] The stereochemistry at the carbon bearing the amino and hydroxyl groups is crucial for the final efficacy of the active pharmaceutical ingredient (API).

Physicochemical Properties and Characterization

While extensive experimental data for this specific intermediate is not widely published, its key physicochemical properties can be predicted based on its structure and data from similar compounds.

PropertyValueSource
CAS Number 1213876-98-2[2]
Molecular Formula C₁₁H₁₇NO₃[3]
Molecular Weight 211.26 g/mol [3]
Appearance Expected to be a solidInferred
Purity Commercially available up to 97%[3]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.Inferred

Structural Elucidation:

The definitive identification and characterization of this compound rely on a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure of the molecule. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy and methoxy groups, and the protons of the ethanolamine side chain.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H (alcohol), N-H (amine), and C-O (ether) functional groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (S)-isomer, a chiral HPLC method is indispensable.

Synthesis and Manufacturing Considerations

A likely synthetic approach involves the asymmetric reduction of a corresponding α-amino ketone precursor. This method is widely employed in the pharmaceutical industry for the efficient production of chiral amino alcohols.

Proposed Synthetic Pathway:

G A 2-Amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one B Asymmetric Reduction (e.g., Chiral Catalyst, Biocatalysis) A->B Stereoselective Ketone Reduction C This compound B->C

A proposed synthetic workflow for the target molecule.

Experimental Protocol (Hypothetical and based on analogous procedures):

Step 1: Synthesis of 2-Amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one (Precursor)

This precursor can be synthesized from commercially available 3-ethoxy-4-methoxybenzoic acid through standard amidation and subsequent oxidation or other established methods for α-amino ketone synthesis.

Step 2: Asymmetric Reduction to this compound

  • Reaction Setup: A solution of 2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one is prepared in a suitable solvent such as methanol or isopropanol in an inert atmosphere.

  • Catalyst Addition: A chiral catalyst, for instance, a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), is introduced. Alternatively, a biocatalytic approach using a specific ketoreductase enzyme could be employed for high stereoselectivity.[5]

  • Hydrogenation: The reaction mixture is subjected to hydrogenation with a source of hydrogen (e.g., hydrogen gas or a transfer hydrogenation reagent like isopropanol) under optimized temperature and pressure.

  • Work-up and Purification: Upon reaction completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield the enantiomerically pure this compound.

Causality in Experimental Choices:

  • Asymmetric Reduction: This is the key step to introduce the desired stereochemistry. The choice of a chiral catalyst or an enzyme is critical for achieving high enantiomeric excess, which is a non-negotiable requirement for pharmaceutical intermediates.

  • Solvent and Temperature: These parameters are optimized to ensure good solubility of the substrate and catalyst, as well as to achieve a good reaction rate and selectivity.

  • Inert Atmosphere: This is crucial to prevent the deactivation of the often air-sensitive hydrogenation catalysts.

Role in Drug Development: A Precursor to Apremilast

The primary application of this compound in drug development is as a key intermediate in the synthesis of Apremilast.[4][6] Apremilast is an oral medication that works by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a role in the inflammatory process.[1] By inhibiting PDE4, Apremilast increases the levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the production of various pro-inflammatory and anti-inflammatory cytokines.[1][7]

The synthesis of Apremilast involves the coupling of a chiral side chain with a phthalimide core. This compound, after appropriate functional group manipulation (e.g., conversion of the hydroxyl group to a leaving group and subsequent displacement), can be used to construct the critical chiral side chain of Apremilast.

G A This compound B Functional Group Manipulation A->B C Key Chiral Side Chain B->C E Coupling Reaction C->E D 3-Acetamidophthalic Anhydride D->E F Apremilast E->F

The role of the target molecule in Apremilast synthesis.

The (S)-configuration of the amino alcohol is essential for the biological activity of the final Apremilast molecule. Using the incorrect enantiomer would result in a therapeutically inactive or potentially harmful compound.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical manufacturing. A robust set of analytical methods is required for its quality control.

Key Analytical Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the compound. A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for their precise quantification.

  • Gas Chromatography (GC): GC can be used to assess the purity of the compound and to detect any volatile impurities.

  • Spectroscopic Methods (NMR, IR, MS): As mentioned earlier, these techniques are used for structural confirmation and identification of any impurities.

  • Titration: Acid-base titration can be used to determine the purity of the amino alcohol.

Experimental Protocol: Chiral HPLC Method Development (General Approach)

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often a good starting point for the separation of chiral amino alcohols.

  • Mobile Phase Screening: A series of mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), are screened to achieve baseline separation of the enantiomers.

  • Method Optimization: Parameters such as the mobile phase composition, flow rate, and column temperature are optimized to achieve the best resolution, peak shape, and analysis time.

  • Method Validation: The developed method is then validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and robustness to ensure its reliability for routine quality control.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of chiral intermediates in the synthesis of modern pharmaceuticals. Its role as a key building block for the anti-inflammatory drug Apremilast highlights the necessity for efficient and stereoselective synthetic methods. While a detailed public record of its synthesis and properties is limited, established chemical principles and analogous transformations provide a clear path for its production and characterization.

Future research in this area may focus on the development of even more efficient and sustainable synthetic routes, potentially leveraging novel catalytic systems or biocatalytic methods. Furthermore, a more detailed investigation into the biological activity of this compound itself could reveal unforeseen pharmacological properties. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of chiral intermediates like this compound will undoubtedly increase, driving further innovation in synthetic and analytical chemistry.

References

  • The Role of Apremilast Intermediates in Modern Drug Synthesis. (2026, January 7). [Source not further specified].
  • Process for the preparation of apremilast. (Patent No. US10287248B2).
  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflamm
  • Process for the preparation of apremilast. (Patent No. EP3181549A1).
  • (S)-2-Amino-2-(3-methoxyphenyl)ethanol. PubChem. Retrieved from [Link]

  • Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production. (2023). [Source not further specified].
  • Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. PubChem. Retrieved from [Link]

  • Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis. (2018). Expert Opinion on Drug Metabolism & Toxicology.
  • Improved process for the preparation of apremilast. (Patent No. WO2016146990A1).
  • Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis. (2018).
  • 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses Procedure.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). AIP Conference Proceedings.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
  • This compound. AbacipharmTech. Retrieved from [Link]

  • This compound, 97% Purity, C11H17NO3, 5 grams. Fisher Scientific.
  • 2-(4-Methoxyphenyl)ethanol. NIST WebBook.
  • Compound 2-Aminoethanol (FDB000769). FooDB.
  • 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR spectrum. ChemicalBook.

Sources

A Technical Guide to the Structure Elucidation of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Precision

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The compound (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is a chiral amino alcohol, a structural motif prevalent in many active pharmaceutical ingredients (APIs).[1] Its unambiguous structure elucidation is paramount for ensuring safety, efficacy, and regulatory compliance.

This guide provides an in-depth, technically-grounded framework for the complete structural characterization of this compound. Moving beyond a simple checklist of techniques, we will explore the causality behind analytical choices, integrating spectroscopic and chiroptical methods into a cohesive, self-validating workflow. The objective is to establish with certainty not only the atomic connectivity but also the absolute configuration of the stereocenter, culminating in the confirmed structure of the (S)-enantiomer.

Chapter 1: Foundational Physicochemical Characterization

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established. These data provide the fundamental constraints for all subsequent structural hypotheses.

The target molecule is this compound.

  • Chemical Name: this compound

  • CAS Number: 1213876-98-2[2][3]

  • Molecular Formula: C₁₁H₁₇NO₃[4]

  • Molecular Weight: 211.26 g/mol [4]

This information is the bedrock of our analysis. The molecular formula and weight are essential for interpretation of mass spectrometry data and for calculating concentrations in other experiments.

Chapter 2: Spectroscopic Analysis for Connectivity and Functional Groups

This chapter focuses on elucidating the molecule's gross structure: the sequence of atoms and the nature of their bonds. We employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will utilize ¹H NMR to map the proton environments and ¹³C NMR for the carbon skeleton.

Expected ¹H and ¹³C NMR Data

While direct experimental spectra for this specific compound are not publicly available, we can predict the chemical shifts based on extensive data from analogous structures, such as 2-amino-1-phenylethanol and related substituted aromatics.[5][6] The predicted data are summarized in the table below.

Assignment (See Fig. 1) Predicted ¹H NMR Shift (ppm) Predicted Multiplicity Predicted Integration Predicted ¹³C NMR Shift (ppm)
Aromatic Protons
H-2'~6.90d1H~112
H-5'~6.85d1H~115
H-6'~6.75dd1H~120
C-1'---~135
C-2'---~112
C-3'---~149
C-4'---~148
C-5'---~115
C-6'---~120
Alkyl Chain Protons
H-1~4.0-4.2dd1H~58
H-2a, H-2b~3.5-3.7m2H~67
Substituent Protons
OCH₂ (Ethoxy)~4.05q2H~64
CH₃ (Ethoxy)~1.40t3H~15
OCH₃ (Methoxy)~3.85s3H~56
Labile Protons
NH₂, OH~1.5-3.0br s3H-

Figure 1: Structure of this compound with Atom Numbering for NMR Assignment Structure with atom numbering

Causality Behind Predictions:

  • Aromatic Region: The three aromatic protons will appear as distinct signals due to their unique electronic environments, likely in the 6.7-7.0 ppm range. The substitution pattern dictates their splitting patterns (doublets and a doublet of doublets).

  • Chiral Center (H-1): The proton at the chiral center (H-1) is adjacent to the aromatic ring, the amino group, and the CH₂OH group, leading to a downfield shift and complex splitting (a doublet of doublets, dd).

  • Ethoxy and Methoxy Groups: The ethoxy group will present as a characteristic quartet (OCH₂) and triplet (CH₃). The methoxy group will be a sharp singlet (OCH₃).

  • Labile Protons: The amine (NH₂) and hydroxyl (OH) protons are exchangeable and often appear as broad singlets. Their signals will disappear upon addition of D₂O to the sample, a key diagnostic test.[7]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8][9] Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing.

  • Instrument Setup: Place the sample in a 5 mm NMR tube and insert it into the spectrometer.[10]

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.[9]

  • 2D NMR (Optional but Recommended): If structural ambiguity remains, acquire 2D spectra like COSY (to confirm H-H couplings) and HSQC (to correlate protons with their directly attached carbons).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the ¹H signals and pick peaks for both spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming its structure.[12][13]

Expected Mass Spectrum Data

  • Ionization Mode: Electrospray Ionization (ESI) is well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

  • Molecular Ion Peak: Given the molecular weight of 211.26 g/mol , the primary peak observed in the mass spectrum should be at m/z = 212.27 for the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₁H₁₈NO₃⁺.[14]

  • Key Fragmentation Pathways: Amino alcohols exhibit characteristic fragmentation patterns.[15]

    • Alpha-Cleavage: The bond between C1 and C2 is prone to cleavage, a common pathway for both amines and alcohols.[16] This would result in a stable, resonance-delocalized benzylic fragment.

    • Loss of Water (Dehydration): Alcohols can lose a molecule of water (18 Da), leading to a fragment at m/z = [M+H - H₂O]⁺ = 194.26.[16]

    • Loss of CH₂OH: Cleavage of the bond between the chiral carbon and the hydroxymethyl group can lead to a fragment from the loss of 31 Da.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[17]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.[18]

  • Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To confirm fragmentation pathways, isolate the parent ion (m/z 212.27) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[19]

Expected FTIR Data

The spectrum of an amino alcohol will show several characteristic peaks.[20]

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
3400-3250O-H StretchAlcoholStrong, Broad
3350-3250N-H StretchPrimary AmineMedium, Two Bands
3100-3000C-H StretchAromaticMedium, Sharp
2980-2850C-H StretchAliphatic (CH₃, CH₂)Strong, Sharp
1650-1580N-H BendPrimary AmineMedium
1600, 1500C=C StretchAromatic RingMedium-Weak, Sharp
1250-1020C-N StretchAliphatic AmineMedium
1260-1000C-O StretchEther & AlcoholStrong

Causality Behind Predictions:

  • The broad O-H stretch is a hallmark of alcohols and is due to hydrogen bonding.[21]

  • A primary amine (R-NH₂) will characteristically show two N-H stretching bands (symmetric and asymmetric).[1]

  • The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule's framework.

  • Strong absorptions in the "fingerprint region" below 1300 cm⁻¹ will correspond to the C-O bonds of the ether and alcohol functionalities.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) by dissolving a small amount in a volatile solvent and allowing it to evaporate, or as a KBr pellet.

  • Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Scan: Place the sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.

Chapter 3: Chiral Analysis for Stereochemical Determination

Confirming the connectivity is only half the battle. For a chiral drug substance, verifying the absolute stereochemistry is a non-negotiable requirement. This chapter details the methods used to confirm the "(S)" configuration.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[22] The direction and magnitude of this rotation are characteristic properties of an enantiomer.

Expected Polarimetry Data

  • Direction of Rotation: The (S)-enantiomer will rotate light in a specific direction (either clockwise, dextrorotatory (+), or counter-clockwise, levorotatory (-)). This cannot be predicted from the R/S nomenclature and must be determined experimentally.[23] For context, the related compound (S)-(+)-2-Amino-1-phenylethanol is dextrorotatory, with a specific rotation of +42° (c=2 in Ethanol).[24] A similar positive rotation might be expected, but is not guaranteed.

  • Specific Rotation [α]: This is a standardized value calculated from the observed rotation. The formula is: [α]ᵀλ = α / (l × c) Where:

    • α = observed rotation in degrees

    • l = path length in decimeters (dm)

    • c = concentration in g/mL

    • T = temperature (°C)

    • λ = wavelength of light (typically 589 nm, the sodium D-line)[25]

A non-zero specific rotation confirms the sample is optically active and not a racemic mixture. The value should be compared against a certified reference standard of the pure (S)-enantiomer to confirm identity and enantiomeric purity.

Experimental Protocol: Polarimetry Measurement

  • Instrument Calibration: Turn on the polarimeter and allow the light source (e.g., sodium lamp) to warm up. Zero the instrument using a sample cell filled with the pure solvent that will be used for the sample.[26]

  • Sample Preparation: Accurately prepare a solution of the compound at a known concentration (e.g., 1 g per 100 mL, c = 0.01 g/mL) in a suitable solvent (e.g., methanol or ethanol). Ensure the sample is fully dissolved and the solution is free of bubbles.

  • Measurement: Fill a 1 dm polarimeter cell with the sample solution, ensuring no air bubbles are in the light path. Place the cell in the instrument and record the observed rotation (α).

  • Calculation: Use the formula above to calculate the specific rotation [α]. The measurement should be repeated multiple times to ensure reproducibility.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[27]

Proposed Chiral HPLC Method

A definitive method requires experimental development, but a robust starting point for separating chiral amino alcohols involves a polysaccharide-based CSP.[28][29]

Parameter Recommended Condition
Column Chiralpak® IA or Chiralcel® OD-H (Amylose or Cellulose derivatives)
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm (due to the aromatic ring)
Temperature 25 °C

System Suitability and Validation:

  • Resolution: To validate the method, a racemic mixture of the compound must be injected. The method is suitable if it achieves baseline resolution (Rs > 1.5) between the two enantiomer peaks.

  • Enantiomeric Purity: The enantiomeric excess (ee) of the (S)-enantiomer sample can be calculated from the peak areas of the two enantiomers: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] × 100

For a pure sample of this compound, a single major peak should be observed at the retention time corresponding to the S-enantiomer, with the R-enantiomer peak being absent or below the limit of quantification.

Experimental Protocol: Chiral HPLC Analysis

  • System Preparation: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a solution of the racemic compound (~1 mg/mL) to determine the retention times of both the (R) and (S) enantiomers and to establish resolution.

  • Sample Preparation: Prepare the (S)-enantiomer sample at the same concentration as the standard.

  • Analysis: Inject the racemic standard followed by the (S)-enantiomer sample.

  • Data Interpretation: Identify the peaks corresponding to the (S) and (R) enantiomers. For the sample, calculate the area percentage of the main peak to determine its enantiomeric purity.

Chapter 4: Integrated Workflow and Final Confirmation

No single technique is sufficient for complete structure elucidation. The strength of the confirmation comes from the convergence of all analytical data, as illustrated in the workflow below.

dot

Caption: Integrated workflow for structure elucidation.

Final Confirmation Logic:

  • MS confirms the molecular formula and weight (C₁₁H₁₇NO₃, 211.26 Da).

  • FTIR confirms the presence of the key functional groups: hydroxyl, primary amine, and ether.

  • NMR confirms the atomic connectivity: a 1,2,4-trisubstituted benzene ring, an ethoxy group, a methoxy group, and a 2-amino-ethanol side chain, all consistent with the proposed structure.

  • Polarimetry confirms that the sample is optically active, ruling out a racemic mixture.

  • Chiral HPLC separates the (S) and (R) enantiomers, confirming the enantiomeric purity of the sample is acceptable (typically >99% ee).

When the data from all five techniques are consistent and mutually reinforcing, the structure of this compound is considered fully elucidated and confirmed.

Conclusion

The structure elucidation of a chiral molecule like this compound is a systematic process of hypothesis testing and data integration. By logically combining the foundational data from mass spectrometry and FTIR with the detailed connectivity map from NMR and the definitive stereochemical information from polarimetry and chiral HPLC, we can achieve an unambiguous and robust characterization. This multi-faceted approach ensures the scientific integrity required for modern drug development and provides the definitive proof of structure essential for advancing a compound through the pharmaceutical pipeline.

References

  • YesWeLab. Polarimetry: analysis of chiral substances. YesWeLab Website. Accessed January 17, 2026.
  • Allan Chemical Corporation. Polarimetry in Pharmaceutical Quality Control. allanchem.com. Published October 18, 2025.
  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods.
  • Cumeras, R., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Pharmaceuticals, 14(9), 863.
  • University of Houston. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. uh.edu. Published July 24, 2023.
  • Amini, A. (2021). Mass spectrometry methods for pharmaceutical analysis. Journal of Clinical and Bioanalytical Chemistry, 5(5), 08.
  • JoVE. Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. Journal of Visualized Experiments. Published February 22, 2017.
  • Anton Paar. Basics of polarimetry. Anton Paar Wiki. Accessed January 17, 2026.
  • Georgia Institute of Technology. Small molecule NMR sample preparation. Georgia Tech NMR Center. Published August 29, 2023.
  • Universal Lab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universal Lab Blog. Published June 16, 2024.
  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Journal of Analytical & Pharmaceutical Research. Accessed January 17, 2026.
  • Biological Magnetic Resonance Bank. BMRB entry bmse000307 - 2-Amino-1-phenylethanol. BMRB. Accessed January 17, 2026.
  • Van Eeckhaut, A., & Mangelings, D. (2015). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A, 373(2050), 20140258.
  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. ggc.edu. Accessed January 17, 2026.
  • AbacipharmTech. This compound.
  • Pacific BioLabs. Polarimetry. pacificbiolabs.com. Accessed January 17, 2026.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. chem.ucla.edu. Accessed January 17, 2026.
  • The Hong Kong University of Science and Technology. STANDARD OPERATING PROCEDURE – E006 Nuclear Magnetic Resonance (NMR) spectroscopy. hse.hkust.edu.hk. Accessed January 17, 2026.
  • BenchChem. How to Interpret FTIR Results: A Beginner's Guide. benchchem.com. Published March 21, 2025.
  • Specac Ltd. Interpreting Infrared Spectra. specac.com. Accessed January 17, 2026.
  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. LibreTexts. Published March 24, 2024.
  • ChemicalBook. (1S,2R)-2-Amino-1,2-diphenylethanol(23364-44-5) 1H NMR. chemicalbook.com. Accessed January 17, 2026.
  • SRD Pharma. This compound. srdpharma.com. Accessed January 17, 2026.
  • Macklin. (S)-2-氨基-2-(3-乙氧基-4-甲氧基苯基)乙醇. macklin.cn. Accessed January 17, 2026.
  • Iowa State University. NMR Sample Preparation. cif.
  • Clark, J. Fragmentation Patterns in Mass Spectra. Chemguide. Accessed January 17, 2026.
  • SIELC Technologies. Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. sielc.com. Published February 16, 2018.
  • National Center for Biotechnology Information. (S)-2-Amino-2-(3-methoxyphenyl)ethanol. PubChem. Accessed January 17, 2026.
  • Ye, B. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 183-191.
  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. LibreTexts. Published August 29, 2023.
  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ChemicalBook. 2-AMINO-1-PHENYLETHANOL(7568-93-6) 1H NMR spectrum. chemicalbook.com. Accessed January 17, 2026.
  • SpectraBase. (1S,2R)-2-Amino-1,2-diphenylethanol - 13C NMR. spectrabase.com. Accessed January 17, 2026.
  • Phenomenex. Chiral HPLC Separations. Phenomenex Guidebook. Accessed January 17, 2026.
  • BenchChem. Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. benchchem.com. Accessed January 17, 2026.
  • Thermo Scientific Chemicals. (S)-(-)-1-Phenylethanol, 97+%. thermofisher.com. Accessed January 17, 2026.
  • Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). np-mrd.org. Accessed January 17, 2026.
  • National Center for Biotechnology Information. Phenylethanolamine. PubChem. Accessed January 17, 2026.
  • Fisher Scientific. (S)-(+)-2-Amino-1-phenylethanol, 97%. fishersci.com. Accessed January 17, 2026.
  • Nibbering, N. M. M. Mass Spectrometry of Aralkyl Compounds. Scribd. Accessed January 17, 2026.
  • National Center for Biotechnology Information. (1S)-2-amino-1-phenylethan-1-ol. PubChem. Accessed January 17, 2026.
  • Schmitt, M., et al. (2009). Mass-analyzed Threshold Ionization Spectroscopy of 2-phenylethanol: Probing of Conformational Changes Caused by Ionization. The Journal of Physical Chemistry A, 113(47), 13391-13397.
  • NIST. 2-(4-Methoxyphenyl)ethanol. NIST WebBook. Accessed January 17, 2026.
  • ChemComplete. Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Published September 19, 2019.
  • National Center for Biotechnology Information. 2-Amino-2-phenylethan-1-ol. PubChem. Accessed January 17, 2026.

Sources

A Comprehensive Technical Guide to (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, a chiral amino alcohol of significant interest in pharmaceutical synthesis. The document details its physicochemical properties, outlines a representative synthetic pathway, discusses its application as a key building block in drug development, and provides a thorough overview of modern analytical techniques for its characterization and enantiomeric purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the handling and analysis of this important chiral intermediate.

Introduction

Chiral amino alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals. Their stereochemistry often plays a crucial role in the efficacy and safety of the final drug product. This compound belongs to this important class of molecules. Its specific stereoconfiguration and substitution pattern on the phenyl ring make it a valuable precursor for complex molecular targets. Understanding its properties, synthesis, and analytical characterization is therefore essential for its effective utilization in research and development. This guide aims to consolidate this critical information into a single, comprehensive resource.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its handling, reaction design, and analytical development. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇NO₃[1][2][3]
Molecular Weight 211.26 g/mol [1][2][3]
CAS Number 1213876-98-2[1][2][4]
Appearance White to off-white solid (typical for similar compounds)Inferred
IUPAC Name (2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanolInferred from structure

Synthesis Pathway

The synthesis logically begins from a commercially available starting material, 3-ethoxy-4-methoxybenzaldehyde, and proceeds through a series of stereocontrolled reactions to yield the desired chiral amino alcohol.

Synthesis_Pathway A 3-Ethoxy-4-methoxybenzaldehyde B Cyanohydrin Intermediate A->B  NaCN, H+ C Amino Nitrile Intermediate B->C  NH3 D Chiral Resolution C->D  Chiral Acid (e.g., Tartaric Acid) E (S)-Amino Nitrile D->E  Separation F (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol E->F  Reduction (e.g., LiAlH4)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Formation of the Cyanohydrin Intermediate

  • To a stirred solution of 3-ethoxy-4-methoxybenzaldehyde in a suitable solvent (e.g., ethanol), add a solution of sodium cyanide in water at 0-5 °C.

  • Slowly add a mineral acid (e.g., HCl) to the reaction mixture while maintaining the temperature below 10 °C.

  • Stir the reaction for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Amination to the Amino Nitrile

  • Dissolve the crude cyanohydrin in an alcoholic solution of ammonia (e.g., methanolic ammonia).

  • Heat the mixture in a sealed pressure vessel. The reaction progress should be monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture and evaporate the solvent to obtain the crude racemic amino nitrile.

Step 3: Chiral Resolution

  • Dissolve the racemic amino nitrile in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of a chiral resolving agent, such as L-tartaric acid, to the mixture.

  • Allow the diastereomeric salts to crystallize. The crystallization may be induced by cooling or seeding.

  • Isolate the desired diastereomeric salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberate the free (S)-amino nitrile by treating the salt with a base (e.g., sodium hydroxide) and extracting with an organic solvent.

Step 4: Reduction to the Amino Alcohol

  • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of the (S)-amino nitrile in the same solvent to the reducing agent suspension at a low temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting solid and wash with the ether solvent.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Applications in Drug Development

This compound and its close analogs are valuable intermediates in the pharmaceutical industry. The 3-ethoxy-4-methoxyphenyl moiety is a common feature in a number of pharmacologically active compounds. For instance, the structurally related compound, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, is a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis and psoriatic arthritis.[7][9]

The presence of both a chiral amine and a primary alcohol in this compound provides two distinct points for further chemical modification, allowing for the construction of complex molecular architectures. This makes it an attractive starting material for the synthesis of novel therapeutic agents.

Applications cluster_0 Core Intermediate cluster_1 Potential Therapeutic Areas A (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol B PDE4 Inhibitors (e.g., Apremilast Analogs) A->B  Key Building Block C Novel CNS Agents A->C  Scaffold for Synthesis D Anti-inflammatory Agents A->D  Precursor E Other Complex Chiral Drugs A->E  Versatile Intermediate

Caption: Potential applications of the title compound in drug discovery.

Analytical Methodologies

The characterization and quality control of chiral compounds like this compound are critically important. This involves confirming the chemical structure and determining the enantiomeric purity.

Structural Elucidation

Standard spectroscopic techniques are used to confirm the chemical structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the connectivity of the atoms and the presence of the expected functional groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups present, such as O-H, N-H, and C-O bonds.

Chiral Purity Analysis

Ensuring the enantiomeric purity is paramount. Several techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy being the most common.

5.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess.[10] This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11]

Typical Chiral HPLC Method Parameters:

  • Column: A polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel® series) is often the first choice for amino alcohols.[12]

  • Mobile Phase (Normal Phase): A mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol is commonly used. The addition of a small amount of a basic additive, like diethylamine (DEA), is often crucial to improve peak shape and resolution for basic compounds like amino alcohols.[12]

  • Detection: UV detection is standard if the molecule possesses a suitable chromophore.

5.2.2. Chiral NMR Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric purity. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[13][14]

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the analyte in solution. This can lead to separate signals for the two enantiomers in the NMR spectrum. Examples of CSAs for amino alcohols include chiral crown ethers or macrocyclic compounds.[15]

  • Chiral Derivatizing Agents (CDAs): The amino alcohol is reacted with a chiral derivatizing agent to form a covalent diastereomeric mixture. These diastereomers have different NMR spectra and can be distinguished and quantified. A common example is Mosher's acid or its analogs.

Conclusion

This compound is a valuable chiral building block with significant potential in pharmaceutical synthesis. Its well-defined stereocenter and versatile functional groups make it an important intermediate for the development of complex drug molecules. A thorough understanding of its synthesis, properties, and the analytical methods required for its quality control is essential for any researcher or organization working with this compound. The methodologies and insights provided in this guide serve as a comprehensive resource to support such endeavors.

References

  • Wenzel, T. J., & Wilcox, B. R. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265.
  • Freire, F., et al. (2009). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Organic Letters.
  • Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • Guidechem. (n.d.). (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine.
  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Google Patents. (n.d.). US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Arctom. (n.d.). CAS NO. 1213876-98-2 | this compound.
  • PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol.
  • Wenzel, T. J., & Thurston, J. E. (2005). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • AHH Chemical Co., Ltd. (n.d.). This compound, 97% Purity, C11H17NO3, 5 grams.
  • Macklin. (n.d.). (S)-2-氨基-2-(3-乙氧基-4-甲氧基苯基)乙醇- CAS:1213876-98-2.
  • BenchChem. (2025).
  • Phenomenex. (n.d.).
  • Chemistry – A European Journal. (2021).
  • American Elements. (n.d.). 1213876-98-2.
  • AbacipharmTech. (n.d.). This compound.
  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
  • Sigma-Aldrich. (n.d.).
  • European Patent Office. (2013). 1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE.
  • PubChem. (n.d.). 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol.
  • FooDB. (2010). Showing Compound Homovanillyl alcohol (FDB018391).

Sources

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Authored by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical success, profoundly influencing its bioavailability, formulation development, and in-vitro testing reliability.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility profile of this compound, a compound of interest in drug development. While specific experimental solubility data for this molecule is not extensively published, this document outlines the theoretical principles and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We will delve into the anticipated pH-dependent behavior of the molecule, provide step-by-step methodologies for determining both kinetic and thermodynamic solubility, and discuss the interpretation of this critical data for a professional audience of researchers, scientists, and drug development professionals.

Physicochemical Characterization and Theoretical Solubility Profile

Understanding the fundamental physicochemical properties of this compound is the first step in predicting and interpreting its solubility.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol (Isomer)
Molecular Formula C₁₁H₁₇NO₃[3]C₁₁H₁₇NO₃[4]
Molecular Weight 211.26 g/mol (calculated)[4]211.26 g/mol [4]
CAS Number 1213876-98-2[3][5]861078-09-3[4]
Predicted XLogP3 Not available, but expected to be similar to isomer0.4[4]
Key Functional Groups Primary Aliphatic Amine, Phenyl Ether, Primary AlcoholPrimary Aliphatic Amine, Phenyl Ether, Secondary Alcohol

The structure contains a primary aliphatic amine, which is a weak base, alongside polar alcohol and ether functionalities. The presence of the amine group is the most critical factor governing the aqueous solubility profile.

The Critical Influence of pH

Most pharmaceutical compounds are weak acids or bases, and their solubility is highly dependent on the pH of the aqueous medium.[6] this compound, possessing a primary amine group, is expected to exhibit significantly increased solubility in acidic conditions. The amine's lone pair of electrons can accept a proton, forming a positively charged ammonium ion (R-NH₃⁺).[7][8] This charged species is significantly more polar than the neutral free base (R-NH₂), leading to much stronger interactions with water molecules and, consequently, higher aqueous solubility.[9]

Conversely, in neutral to basic conditions (pH > pKa of the conjugate acid), the amine will exist predominantly in its neutral, less polar form, leading to lower aqueous solubility.[10] The lowest aqueous solubility is expected to occur at a pH approximately 2 units above the pKa.[10]

pH_Equilibrium cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Protonated R-NH₃⁺ (Cationic, High Solubility) Neutral R-NH₂ (Neutral, Low Solubility) Protonated->Neutral - H⁺ Neutral->Protonated + H⁺

Caption: pH-dependent ionization equilibrium of the primary amine.

Experimental Determination of Solubility

A comprehensive solubility assessment involves two distinct but complementary measurements: kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

Kinetic solubility is measured by observing the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1][2] This method is fast and requires minimal compound, making it ideal for early-stage discovery and high-throughput screening.[11] However, it often overestimates the true solubility because the compound can form a supersaturated solution or precipitate as a less stable amorphous solid.[11][12]

Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[12] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (e.g., 24-48 hours).[1] This "gold standard" shake-flask method is crucial for lead optimization, formulation development, and regulatory submissions like those guided by the Biopharmaceutics Classification System (BCS).[13]

Solubility_Workflows cluster_kinetic Kinetic Solubility (Turbidimetry) cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) k1 1. Prepare high-conc. DMSO stock solution k2 2. Add aliquots to aqueous buffer k1->k2 k3 3. Induce Precipitation k2->k3 k4 4. Measure Turbidity (Nephelometry) k3->k4 k5 Result: Apparent Solubility (Often Supersaturated) k4->k5 t1 1. Add excess solid to aqueous buffer t2 2. Shake at constant temp (e.g., 24-48h to reach equilibrium) t1->t2 t3 3. Separate solid (Centrifuge/Filter) t2->t3 t4 4. Quantify supernatant (HPLC-UV / LC-MS) t3->t4 t5 Result: Equilibrium Solubility t4->t5 start Two Key Approaches to Aqueous Solubility Measurement

Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol is aligned with ICH M9 and WHO guidelines for determining the equilibrium solubility for BCS classification.[14][15][16]

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range at 37 °C.

Materials & Equipment:

  • This compound (solid powder)

  • Pharmacopoeial Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).[15][16]

  • Orbital shaker with temperature control (set to 37 ± 1 °C).[14]

  • Microcentrifuge and/or syringe filters (e.g., 0.22 µm PVDF).

  • Calibrated pH meter.

  • Validated HPLC-UV or LC-MS/MS method for quantification.

  • Vials (e.g., 2 mL glass vials).

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg) to ensure that undissolved solid remains at equilibrium. The goal is to create a saturated solution.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of a pre-warmed (37 °C) buffer to the vial. Prepare a minimum of three replicate vials for each pH condition.[16]

  • Equilibration: Tightly cap the vials and place them in the orbital shaker at 37 °C. Agitate for a sufficient duration to reach equilibrium. A preliminary study to determine the time to equilibrium is recommended; however, 24 to 48 hours is a typical starting point.[1]

  • Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle. To separate the undissolved solid from the saturated supernatant, either centrifuge the vials at high speed or filter the solution using a chemically compatible syringe filter. This step is critical to avoid artificially high results.[10]

  • pH Measurement: Measure and record the final pH of the supernatant to ensure the buffer capacity was maintained.[14]

  • Quantification: Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent and analyze using a pre-validated HPLC-UV or LC-MS method to determine the concentration.

  • Self-Validation: The stability of the compound in the aqueous buffers over the experiment's duration should be confirmed.[14] Optionally, the remaining solid can be recovered and analyzed (e.g., by DSC or XRPD) to check for any changes in its solid-state form (e.g., polymorphism or hydration).[15]

Solubility in Organic & Co-Solvent Systems

While aqueous solubility is paramount for bioavailability, solubility in organic solvents is crucial for synthesis, purification, and the development of analytical methods and certain formulations.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Given the presence of the hydroxyl and amine groups capable of hydrogen bonding, the compound is expected to exhibit high solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is also anticipated in these solvents. DMSO is a common choice for creating high-concentration stock solutions for in-vitro assays.[11]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low due to the molecule's overall polarity.

Data Interpretation and Presentation

The collected solubility data should be tabulated clearly to allow for straightforward interpretation and comparison.

Table 2: Example Data Table for Thermodynamic Solubility Profile

pH Condition (at 37 °C)Replicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean Solubility (µg/mL)Standard DeviationMolar Solubility (mM)
pH 1.2 [Data][Data][Data]
pH 4.5 [Data][Data][Data]
pH 6.8 [Data][Data][Data]
pH of Min. Solubility (if applicable) [Data][Data][Data]

According to ICH guidelines, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[17][18] The solubility value at the pH of minimum solubility within this range is used for this classification.[16]

Conclusion

The solubility profile of this compound is fundamentally governed by its primary amine functionality, which dictates a strong pH-dependent behavior. A thorough characterization requires rigorous experimental determination of both kinetic solubility for early-stage screening and, more importantly, thermodynamic equilibrium solubility for developmental and regulatory purposes. By employing standardized protocols, such as the shake-flask method detailed herein, researchers can generate the accurate and reliable data necessary to guide formulation strategies, predict in-vivo performance, and make informed decisions throughout the drug development lifecycle.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.
  • Clark, J. (n.d.). Solubility and pH of amines. Chemguide.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • National Center for Biotechnology Information. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol. PubChem.
  • Hoelke, B., et al. (2009). Comparison of kinetic solubility with equilibrium solubility. ResearchGate.
  • Gonzalez-Guevara, L., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central.
  • Pardhi, D. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS (M9).
  • Patil, S.K., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.
  • Zhang, X., et al. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series.
  • Bergström, C. A. S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • ChemGulf. (2025). How do amines and amides affect the pH of a solution?
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
  • Lee, H., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data.
  • Lennernäs, H., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. PubChem.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? r/askscience.
  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II.
  • AbacipharmTech. (n.d.). This compound.
  • SRD Pharma. (n.d.). This compound.

Sources

An In-depth Technical Guide to (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Material Safety Data Sheet (MSDS) for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is not publicly available through standard regulatory databases. The following guide has been compiled to provide a comprehensive overview of its anticipated safety profile, handling procedures, and scientific context based on its chemical structure, data from closely related analogs, and established principles of chemical safety. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough in-house risk assessment.[1][2]

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound is a chiral amino alcohol of significant interest in the pharmaceutical industry. Its structural motif is a cornerstone in the synthesis of complex therapeutic agents. Notably, the core structure is a key intermediate in the synthesis of Apremilast, an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of inflammatory diseases such as psoriasis and psoriatic arthritis.[3][4][5][6][7][8] The purpose of this guide is to provide an in-depth technical resource for professionals working with this compound, focusing on its safe handling, potential hazards, and its role in pharmaceutical synthesis.

Chemical and Physical Identity

While specific, experimentally determined data for this exact molecule is scarce, the following properties can be reasonably estimated based on its structure and data from similar compounds.

PropertyValue / DescriptionSource (Analog)
IUPAC Name (2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanolN/A
Synonyms This compoundN/A
CAS Number 1213876-98-2Supplier Data
Molecular Formula C₁₁H₁₇NO₃N/A
Molecular Weight 211.26 g/mol PubChem
Appearance Expected to be a white to off-white solid.Inferred
Solubility Likely soluble in organic solvents such as methanol, ethanol, and DMSO.[9][10]Inferred
Chemical Structure

PPE_Workflow start Handling this compound is_splash_risk Risk of splash or significant aerosol generation? start->is_splash_risk is_large_quantity Handling > 5g or for extended periods? is_splash_risk->is_large_quantity No level_c_ppe Enhanced PPE: - Chemical splash goggles - Face shield - Nitrile gloves (consider double gloving) - Chemical-resistant apron over lab coat is_splash_risk->level_c_ppe Yes level_d_ppe Standard PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat is_large_quantity->level_d_ppe No respiratory_protection Consider working in a fume hood. If not feasible, consult EHS for respirator selection. is_large_quantity->respiratory_protection Yes level_c_ppe->respiratory_protection

Figure 2: Decision workflow for selecting appropriate PPE.

Safe Handling, Storage, and Emergency Protocols

Adherence to rigorous laboratory safety protocols is essential when working with this compound.

Experimental Protocol: Safe Handling
  • Risk Assessment: Before beginning any work, conduct a full risk assessment for the planned experiment.

  • Engineering Controls: All weighing and transfers of the solid material, and any reactions involving it, should be conducted in a certified chemical fume hood to minimize inhalation exposure. [11]3. Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields. If there is a risk of splashing, upgrade to chemical splash goggles and a face shield. [12][13][14][15][16][17]4. Dispensing: Use spatulas and weighing paper for solid transfers. Avoid creating dust. If dissolving, add the solid to the solvent slowly.

  • Reaction Setup: Ensure all glassware is free from defects. Conduct reactions in a well-ventilated area, preferably within a fume hood.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. [11]7. Waste Disposal: Dispose of waste materials in a designated, labeled hazardous waste container in accordance with local, state, and federal regulations.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures
Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [18][19][20]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention. [18][19][20][21][22]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [18][20][22]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [18]
Accidental Release Response

Spill_Response spill Spill Detected evacuate Evacuate immediate area Alert others spill->evacuate ppe Don appropriate PPE (respirator may be needed for large spills) evacuate->ppe contain Contain the spill with absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

Figure 3: Workflow for responding to an accidental spill.

Scientific and Technical Context for Researchers

The primary relevance of this compound and its analogs lies in their utility as chiral building blocks in pharmaceutical synthesis.

Role as a Key Intermediate for Apremilast

(S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a closely related structure, is a pivotal intermediate in the commercial synthesis of Apremilast. [3][4][5][6][7][8][9][10]The synthesis involves the condensation of this chiral amine with a phthalic anhydride derivative. The specific (S)-stereochemistry is crucial for the biological activity of the final drug product. The synthesis of these chiral amines often involves asymmetric reduction or resolution techniques to achieve high enantiomeric purity. [23]

Illustrative Synthetic Pathway

The synthesis of such chiral amino alcohols often proceeds through the asymmetric reduction of a corresponding α-aminoketone or a related precursor. Chemoenzymatic methods, employing ketoreductases, are particularly effective for establishing the desired stereocenter with high enantioselectivity. [3][23]

Synthesis_Pathway start 3-Ethoxy-4-methoxyacetophenone (Starting Material) step1 Amination & Protection start->step1 intermediate1 Protected α-aminoketone step1->intermediate1 step2 Asymmetric Reduction (e.g., Ketoreductase) intermediate1->step2 product This compound step2->product

Figure 4: Simplified conceptual synthesis pathway.

Toxicological Profile: An Inference-Based Assessment

A comprehensive toxicological profile for this specific molecule has not been established. The following is an assessment based on its constituent functional groups.

  • Aromatic Amines: Many aromatic amines are known to be toxic and are readily absorbed through the skin. Some are classified as known or suspected carcinogens. [24]* Alkoxy-Substituted Benzenes: The metabolic fate of alkoxy-substituted benzenes can vary significantly based on the specific substitution pattern, which in turn influences their toxicity. [25]Metabolism can sometimes lead to the formation of reactive intermediates. [26][27][28]* Amino Alcohols: This class of compounds can range from being relatively benign to highly corrosive, particularly to the eyes. [29][30][31][32] Given these considerations, it is prudent to treat this compound as a potentially hazardous substance until empirical data becomes available. Assume it can be absorbed through the skin and may cause irritation or more severe effects upon contact.

References

  • Preparation method for synthesizing apremilast intermediate. (n.d.). Google Patents.
  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. (n.d.). Quick Company. Retrieved from [Link]

  • A kind of preparation method of synthetic Apremilast intermediate. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Bastaki, M., Harman, C. G., & Taylor, S. V. (2014). Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes. PubMed. Retrieved from [Link]

  • Synthesis of apremilast. Reagents and conditions: (i) NH 4 OH, 230 °C... (n.d.). ResearchGate. Retrieved from [Link]

  • AMINO ALCOHOL EA. (2018, June 12). Retrieved from [Link]

  • Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. (n.d.). Google Patents.
  • Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. (n.d.). Google Patents.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • 1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE. (n.d.). European Patent Office - EP 33121. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine (CAS No: 253168-94-4) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from [Link]

  • First Aid Strategies for Managing Exposure to Toxic Substances. (n.d.). MyCPR NOW. Retrieved from [Link]

  • AMINO ALCOHOL 2A. (2015, January 7). Retrieved from [Link]

  • First Aid - Chemical Poisoning. (2019, May 28). Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Handling of reagents. (n.d.). SynCrest Inc. Retrieved from [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved from [Link]

  • First Aid: Chemical Exposure. (n.d.). Johns Hopkins Bayview Medical Center. Retrieved from [Link]

  • 2-Amino-2-methylpropanol. (n.d.). GESTIS Substance Database. Retrieved from [Link]

  • Safety considerations for chemical reagents. (n.d.). Ampliqon. Retrieved from [Link]

  • Selected amines and amino alcohols. (n.d.). Miljøstyrelsen. Retrieved from [Link]

  • Acute and joint toxicity of twelve substituted benzene compounds to Propsilocerus akamusi Tokunaga. (2025, August 6). ResearchGate. Retrieved from [Link]

  • HS Code for Amino Alcohols 2025 Guide. (2025, October 27). FreightAmigo. Retrieved from [Link]

  • The toxicology of benzene. (n.d.). PMC - NIH. Retrieved from [Link]

  • Overview of the toxicology of benzene. (n.d.). PubMed. Retrieved from [Link]

  • S. Baby Gayathri and P Kamaraj, Genotoxicity of benzene and soluble benzene substituted organic compounds in mammals-A review, International Journal of Pharmaceutical Science and Health Care Issue 4, Vol. 4. July-August 2014. (2015, September 22). ResearchGate. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022, March 22). PMC - NIH. Retrieved from [Link]

Sources

The Pivotal Role of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Intermediates in Drug Design

In the landscape of modern drug development, the stereochemistry of a molecule is of paramount importance, often dictating its pharmacological activity, efficacy, and safety profile. Chiral intermediates, enantiomerically pure compounds that serve as building blocks for active pharmaceutical ingredients (APIs), are therefore critical assets in medicinal chemistry. This technical guide delves into the multifaceted role of one such crucial intermediate: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol . This compound has garnered significant attention as a key precursor in the synthesis of complex therapeutic agents, most notably the phosphodiesterase 4 (PDE4) inhibitor, Apremilast. We will explore its synthesis, the profound impact of its stereochemistry on biological function, and its application in the creation of targeted therapies.

The Chemical Identity and Properties of this compound

This compound is a chiral amino alcohol with the following chemical structure:

  • Chemical Formula: C₁₁H₁₇NO₃

  • Molecular Weight: 211.26 g/mol

  • CAS Number: 1213876-98-2

Its structure features a phenyl ring substituted with an ethoxy and a methoxy group, and a chiral center at the carbon atom bearing the amino and hydroxyl groups. This specific arrangement of functional groups and its defined stereochemistry make it a versatile synthon for introducing a key pharmacophore into a larger molecule.

The Critical Link to Apremilast: A Case Study in Stereospecific Synthesis

The most prominent application of this compound is in the synthesis of Apremilast , an oral medication approved for the treatment of psoriatic arthritis, plaque psoriasis, and Behçet's disease-associated oral ulcers.[1] Apremilast functions as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.

The Indispensable Role of (S)-Stereochemistry

The biological activity of Apremilast is intrinsically linked to its (S)-enantiomeric configuration, which is directly derived from the (S)-stereocenter of its amino alcohol precursor. This specific stereoisomer is the carrier of the desired biological activity.[1] The (S)-configuration ensures the precise three-dimensional orientation required for optimal binding to the catalytic site of the PDE4 enzyme. This high-affinity interaction is crucial for inhibiting the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, and the upregulation of the anti-inflammatory cytokine IL-10.[2] This modulation of the inflammatory response is the cornerstone of Apremilast's therapeutic effect.[3]

Synthetic Strategies for Obtaining Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound is a key challenge in the overall production of Apremilast. Several strategies have been developed to achieve high enantiomeric purity, primarily falling into two categories: chiral resolution and asymmetric synthesis .

Chiral Resolution of a Racemic Mixture

This classical approach involves the synthesis of a racemic mixture of the amino alcohol, followed by separation of the desired (S)-enantiomer from the unwanted (R)-enantiomer. The most common method for chiral resolution is the formation of diastereomeric salts.[4]

The principle behind this technique is the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives.[5][6] This reaction forms a pair of diastereomeric salts ((S)-amine-(R)-acid and (R)-amine-(R)-acid), which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, and the desired enantiomer can then be liberated by treatment with a base.

G racemic_amine Racemic (R/S)-Amino Alcohol diastereomeric_salts Mixture of Diastereomeric Salts ((S)-amine-(R)-acid & (R)-amine-(R)-acid) racemic_amine->diastereomeric_salts Reaction chiral_acid Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid Derivative) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt ((S)-amine-(R)-acid) crystallization->less_soluble Precipitates more_soluble More Soluble Diastereomeric Salt ((R)-amine-(R)-acid) in solution crystallization->more_soluble Remains in solution base_treatment Base Treatment less_soluble->base_treatment r_enantiomer_recovery Recovery of (R)-enantiomer (optional) more_soluble->r_enantiomer_recovery s_enantiomer (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol base_treatment->s_enantiomer

Caption: Chiral Resolution via Diastereomeric Salt Formation.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, thereby avoiding the need for a resolution step and the inherent loss of at least 50% of the material. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries.

One prominent approach is the asymmetric reduction of a prochiral ketone precursor , 2-amino-1-(3-ethoxy-4-methoxyphenyl)ethanone. This reduction can be accomplished using a chiral reducing agent, such as a borane complex with a chiral amino alcohol, or through catalytic asymmetric hydrogenation using a chiral metal complex (e.g., with a BINAP ligand).

Chemoenzymatic methods have also emerged as powerful tools for this transformation. Enzymes like ketoreductases can exhibit high enantioselectivity in the reduction of ketones to chiral alcohols.

G prochiral_ketone 2-Amino-1-(3-ethoxy-4-methoxyphenyl)ethanone asymmetric_reduction Asymmetric Reduction prochiral_ketone->asymmetric_reduction s_enantiomer (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol asymmetric_reduction->s_enantiomer chiral_catalyst Chiral Catalyst (e.g., Chiral Ruthenium Complex or Ketoreductase) chiral_catalyst->asymmetric_reduction

Caption: Asymmetric Synthesis via Reduction of a Prochiral Ketone.

From Chiral Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Apremilast

Once the enantiomerically pure this compound is obtained, it undergoes further transformations to yield Apremilast. A key step involves its conversion to (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine . This is a crucial intermediate in the final coupling reaction.

The synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine from the amino alcohol typically involves mesylation of the hydroxyl group followed by displacement with a methylsulfonamide anion or a related synthetic equivalent. The resulting chiral amine is then reacted with 3-acetamidophthalic anhydride to form the final Apremilast molecule.

G s_amino_alcohol (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol conversion Conversion s_amino_alcohol->conversion s_amine (S)-1-(3-ethoxy-4-methoxyphenyl)-2- (methylsulfonyl)ethylamine conversion->s_amine apremilast Apremilast s_amine->apremilast Coupling Reaction phthalic_anhydride 3-Acetamidophthalic Anhydride phthalic_anhydride->apremilast

Caption: Synthetic Pathway from the Chiral Intermediate to Apremilast.

Quantitative Data: A Comparison of Synthetic Routes

The choice of synthetic route often depends on a balance of factors including yield, enantiomeric excess (e.e.), cost, and scalability. Below is a summary of representative data for different approaches to obtaining the key chiral amine intermediate.

Synthetic RouteKey TransformationTypical YieldEnantiomeric Excess (e.e.)Key Considerations
Chiral Resolution Diastereomeric salt formation with a tartaric acid derivative35-45% (of the desired enantiomer)>99%Well-established, but with a theoretical maximum yield of 50%. Requires efficient separation of diastereomers.
Asymmetric Hydrogenation Catalytic reduction of an enamine precursor47%>99%High enantioselectivity, but may require specialized catalysts and high-pressure equipment.
Chemoenzymatic Reduction Ketoreductase-catalyzed reduction of a ketone precursorHigh>99%Environmentally friendly ("green") chemistry, highly selective, but may require enzyme screening and optimization.

Experimental Protocols

Detailed Protocol for Chiral Resolution of Racemic 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol using a Tartaric Acid Derivative

This protocol is a representative example of a chiral resolution process. The specific tartaric acid derivative and solvent system may require optimization.

Materials:

  • Racemic 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

  • (R,R)-4-Chlorotartranilic acid (or a similar chiral resolving agent)

  • Methanol (anhydrous)

  • Diethyl ether

  • 5 M Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Separatory funnel, round-bottom flasks, filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol in 100 mL of warm anhydrous methanol in a 250 mL Erlenmeyer flask.

    • In a separate flask, dissolve an equimolar amount of (R,R)-4-chlorotartranilic acid in 100 mL of warm anhydrous methanol.

    • Slowly add the chiral acid solution to the amine solution with gentle stirring.

    • Allow the mixture to cool slowly to room temperature and then let it stand undisturbed for 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Pure Amine:

    • Suspend the dried diastereomeric salt in 100 mL of water in a 250 mL beaker.

    • While stirring, slowly add 5 M sodium hydroxide solution until the salt completely dissolves and the solution becomes basic (pH > 12). This will liberate the free (S)-amino alcohol.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with three 50 mL portions of diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the final product should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

Conclusion: A Cornerstone of Modern Drug Synthesis

This compound stands as a testament to the critical importance of chiral intermediates in the development of modern therapeutics. Its role in the synthesis of Apremilast highlights how a single stereocenter can be the linchpin of a drug's mechanism of action. The ongoing refinement of synthetic routes to this valuable building block, from classical chiral resolution to advanced asymmetric catalysis, underscores the continuous drive for efficiency, sustainability, and precision in pharmaceutical manufacturing. For researchers and drug development professionals, a thorough understanding of the synthesis and application of such key intermediates is essential for the successful creation of the next generation of targeted and effective medicines.

References

  • Bradshaw, J.S., & Krakowiak, K.E. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses Procedure. [Link]

  • Chemeurope.com. (n.d.). Chiral resolution. [Link]

  • Gooderham, M.J., & Papp, K.A. (2018). Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis. Journal of Drugs in Dermatology, 17(8), 835-840. [Link]

  • Google Patents. (n.d.).
  • Huang, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Cell Reports Physical Science, 3(1), 100699. [Link]

  • JCAD | The Journal of Clinical and Aesthetic Dermatology. (2023). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. [Link]

  • Li, Y., et al. (2021). Inhibition of PDE4 by apremilast attenuates skin fibrosis through directly suppressing activation of M1 and T cells. Acta Pharmacologica Sinica, 43(2), 376-386. [Link]

  • Schafer, P.H., et al. (2014). Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. Cellular Signalling, 26(9), 2016-2029. [Link]

  • Schett, G., et al. (2010). Apremilast: a novel PDE4 inhibitor in the treatment of autoimmune and inflammatory diseases. Therapeutic Advances in Musculoskeletal Disease, 2(5), 271-278. [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. [Thesis]. The Hong Kong Polytechnic University. [Link]

  • U.S. Patent No. US20160031808A1. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Yan, Z., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid and its chemical transformations. AIP Conference Proceedings, 2390(1), 020007. [Link]

Sources

An In-depth Technical Guide on the Potential Pharmacological Activity of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Therapeutic Potential Through Chiral Scaffolds

To the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a deep dive into the pharmacological landscape of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol and its derivatives. This chiral scaffold represents a cornerstone in the design of highly selective and potent modulators of critical biological pathways. Our exploration will focus primarily on its established role in the development of phosphodiesterase 4 (PDE4) inhibitors, a class of drugs with significant therapeutic implications for inflammatory diseases. Beyond a mere recitation of facts, this document aims to provide a causal understanding of experimental choices and a framework for future discovery.

The Central Pharmacophore: A Gateway to PDE4 Inhibition

The this compound moiety is a critical pharmacophore found in potent and selective inhibitors of phosphodiesterase 4 (PDE4). This enzyme is a key regulator of intracellular cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular responses. By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 effectively dampens cAMP signaling. The inhibition of PDE4, therefore, leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like protein kinase A (PKA) and exchange protein activated by cAMP (Epac). This cascade of events ultimately suppresses pro-inflammatory responses, making PDE4 a highly attractive target for a multitude of inflammatory conditions.

The 3-ethoxy-4-methoxyphenyl group, often referred to as a "catechol-ether" moiety, is particularly crucial for high-affinity binding to the active site of PDE4. The stereochemistry at the chiral center is also a determining factor for potency, with the (S)-enantiomer consistently demonstrating significantly higher inhibitory activity than its (R)-counterpart. This stereoselectivity underscores the precise three-dimensional fit required for effective interaction with the enzyme's binding pocket.

The Significance of PDE4 in Inflammatory Pathologies

PDE4 is the predominant PDE isoform in most immune and inflammatory cells, including T-cells, monocytes, macrophages, neutrophils, and eosinophils.[1][2] Its inhibition has been shown to have multilevel benefits in diseases like Chronic Obstructive Pulmonary Disease (COPD) by not only reducing inflammation but also inducing bronchodilation.[3] The therapeutic potential of PDE4 inhibitors extends to a wide range of inflammatory and autoimmune diseases, including asthma, psoriasis, psoriatic arthritis, and atopic dermatitis.[2][4]

The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to more than 20 isoforms through alternative splicing.[5] These isoforms exhibit distinct tissue distribution and play different roles in cellular function, which has significant implications for the therapeutic window of PDE4 inhibitors. For instance, inhibition of the PDE4D isoform has been linked to the common side effect of emesis, prompting the development of isoform-selective inhibitors to improve tolerability.[4][6]

Synthetic Pathways to Novel Derivatives

The this compound scaffold serves as a versatile chiral building block for the synthesis of a diverse array of derivatives. Asymmetric synthesis is paramount to ensure the production of the more active (S)-enantiomer.

Asymmetric Synthesis of the Core Scaffold

The synthesis of the enantiomerically pure core can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. A common approach involves the asymmetric reduction of a corresponding ketone precursor. For instance, the synthesis of potent Rolipram analogues has been accomplished starting from simple precursors in a multi-step synthesis where the creation of the chiral center is a key step.[7][8]

Derivatization Strategies

Once the chiral core is obtained, derivatization can be carried out at the amino and hydroxyl groups to explore the structure-activity relationship (SAR).

  • N-Alkylation and N-Acylation: The primary amine offers a reactive handle for introducing a wide variety of substituents. For example, in the synthesis of Apremilast, a potent PDE4 inhibitor, the amine of a related intermediate is coupled with 3-acetamidophthalic anhydride.

  • O-Alkylation and O-Acylation: The hydroxyl group can be modified to modulate physicochemical properties such as solubility and membrane permeability.

The following diagram illustrates a generalized workflow for the synthesis and initial screening of novel derivatives.

G cluster_synthesis Synthesis & Derivatization cluster_screening Pharmacological Screening A Asymmetric Synthesis of (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol Core B Derivatization at Amino and/or Hydroxyl Groups A->B Introduce Diversity C Primary Screening: In Vitro PDE4 Enzyme Assay B->C Library of Derivatives D Secondary Screening: Cell-Based Assays (e.g., cAMP measurement, Cytokine release) C->D Confirm Cellular Activity E Selectivity Profiling: Against other PDE isoforms D->E Assess Specificity F Lead Compound Identification E->F Prioritize Candidates

Caption: Generalized workflow from synthesis to lead identification.

Pharmacological Evaluation: A Multi-tiered Approach

A robust pharmacological evaluation is critical to characterize the potency, selectivity, and cellular activity of newly synthesized derivatives.

In Vitro Enzyme Inhibition Assays

The primary assessment of a compound's activity is its ability to directly inhibit the catalytic activity of PDE4.

Protocol: In Vitro PDE4 Inhibition Assay (IMAP-FP)

This protocol describes a common method for measuring PDE4 activity using an IMAP (Immobilized Metal Affinity for Phosphochemicals) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol.[5]

  • Reagents and Materials:

    • Human recombinant PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D)

    • FAM-cAMP (fluorescently labeled cAMP substrate)

    • IMAP binding buffer and beads

    • Test compounds (derivatives of this compound)

    • Rolipram (as a positive control)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control (Rolipram) in the appropriate assay buffer.

    • In a 384-well plate, add the test compounds, the PDE4 enzyme, and the FAM-cAMP substrate.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for enzymatic hydrolysis of FAM-cAMP.

    • Stop the reaction by adding the IMAP binding beads. These beads will bind to the phosphorylated product (FAM-AMP).

    • Incubate to allow for binding.

    • Read the plate on a TR-FRET enabled plate reader. The FRET signal is proportional to the amount of FAM-AMP produced.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

While enzymatic assays confirm direct inhibition, cell-based assays are crucial for assessing a compound's ability to cross the cell membrane and exert its effect in a more physiologically relevant context.[9]

Protocol: Cellular cAMP Measurement

This protocol outlines a method to measure intracellular cAMP levels in a human cell line.

  • Reagents and Materials:

    • Human cell line expressing PDE4 (e.g., U937 cells or HEK293 cells)

    • Cell culture medium and supplements

    • Forskolin (an adenylyl cyclase activator)

    • Test compounds

    • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Procedure:

    • Seed the cells in a multi-well plate and culture overnight.

    • Pre-incubate the cells with various concentrations of the test compounds for a defined period.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

Protocol: Cytokine Release Assay (TNF-α)

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.[1]

  • Reagents and Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

    • Lipopolysaccharide (LPS)

    • Test compounds

    • TNF-α ELISA kit

  • Procedure:

    • Isolate and culture the PBMCs or THP-1 cells.

    • Pre-treat the cells with different concentrations of the test compounds.

    • Stimulate the cells with LPS to induce TNF-α production.

    • Incubate for a specified time (e.g., 4-24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an ELISA kit.

The following diagram illustrates the signaling pathway affected by PDE4 inhibition.

G GPCR GPCR Activation (e.g., by agonist) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Response (e.g., TNF-α release) PKA->Inflammation Inhibits Inhibitor (S)-Derivative Inhibitor->PDE4 Inhibits

Caption: PDE4 inhibition leads to increased cAMP and reduced inflammation.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic derivatization and subsequent pharmacological testing allow for the elucidation of the structure-activity relationship, providing insights into the molecular features required for optimal potency and selectivity.

Derivative IDModificationPDE4B IC₅₀ (nM)Cellular TNF-α IC₅₀ (µM)Selectivity vs. PDE3
Parent Scaffold This compound>10,000>50-
Derivative A N-Cyclopentyl501.2>1000-fold
Derivative B N-Phenylacetyl1205.8>500-fold
Derivative C O-Methyl85025>200-fold
Rolipram (Reference)2.50.1>1000-fold

Table 1: Hypothetical SAR data for derivatives.

The data in Table 1 illustrates that modifications at the nitrogen atom with lipophilic groups (Derivatives A and B) can significantly enhance PDE4 inhibitory potency compared to the parent scaffold. The cellular activity generally correlates with the enzymatic potency, although differences can arise due to factors like cell permeability. Selectivity against other PDE families, such as PDE3, is a critical parameter to avoid off-target effects, particularly cardiovascular side effects.

Conclusion and Future Directions

The this compound scaffold is a validated and highly valuable starting point for the design of potent and selective PDE4 inhibitors. The stereochemistry of the core is fundamental to its activity, and strategic derivatization allows for the fine-tuning of pharmacological properties. Future research in this area should focus on:

  • Isoform-Selective Inhibitors: Designing derivatives that selectively target PDE4B over PDE4D to minimize emetic side effects while retaining anti-inflammatory efficacy.

  • Dual-Target Inhibitors: Exploring the possibility of incorporating other pharmacophores to create molecules with dual activity, for example, combined PDE4 and kinase inhibitors.

  • Inhaled Formulations: For respiratory diseases, developing derivatives with physicochemical properties suitable for topical delivery to the lungs to maximize local efficacy and minimize systemic exposure.

By leveraging the principles outlined in this guide, researchers can continue to build upon the rich history of this pharmacophore to develop the next generation of safe and effective treatments for a wide range of inflammatory diseases.

References

  • Montana, J. G., & Stec, J. (2009). PDE4 inhibitors: a review of current developments (2005 – 2009). Expert Opinion on Therapeutic Patents, 19(10), 1377-1395. [Link]

  • Ghavami, A., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 4988. [Link]

  • Zhang, Y., et al. (2011). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Hecht, S. M. (2013). Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Organic & Biomolecular Chemistry, 11, 2915-2924. [Link]

  • Hecht, S. M. (2013). Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. R Discovery. [Link]

  • Lima, L. M., et al. (2014). Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLoS ONE, 9(1), e83829. [Link]

  • Sankaran, R. (2007). Evaluation of PDE4 inhibition for COPD. International Journal of Chronic Obstructive Pulmonary Disease, 2(1), 1. [Link]

  • Crocetti, E., & Giovannoni, M. P. (2022). PDE4D: A Multipurpose Pharmacological Target. Molecules, 27(19), 6696. [Link]

  • Ghavami, A., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 4988. [Link]

  • Souness, J. E., et al. (1997). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. British Journal of Pharmacology, 121(1), 29-36. [Link]

  • Xu, Y., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1389599. [Link]

  • Montana, J. G., & Stec, J. (2009). PDE4 inhibitors: a review of current developments (2005 – 2009). Expert Opinion on Therapeutic Patents, 19(10), 1377-1395. [Link]

  • Raeburn, D., et al. (1998). A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. British Journal of Pharmacology, 123(8), 1647-1654. [Link]

  • Schneider, M., et al. (1999). Synthesis and Structure-Activity Relationship of N-arylrolipram Derivatives as Inhibitors of PDE4 Isozymes. Bioorganic & Medicinal Chemistry Letters, 9(10), 1195-1200. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(3), 741-789. [Link]

  • EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)

Sources

The Ascent of the Architect's Apprentice: A Technical History of Chiral Amino Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Discovery, Mechanistic Principles, and Application of Chiral Amino Alcohols in Modern Asymmetric Synthesis

Abstract

Chiral amino alcohols represent a class of organic compounds fundamental to the practice of modern asymmetric synthesis. Their unique bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group, allows them to act as powerful controllers of stereochemistry in a vast array of chemical transformations. This technical guide traces the historical trajectory of these remarkable molecules, from their initial discovery and use as stoichiometric resolving agents to their current status as highly efficient and selective chiral catalysts and auxiliaries. We will explore the core principles that govern their function, delve into the mechanisms of seminal, named reactions that rely upon them, and provide detailed, field-tested protocols for their application. This document is intended for researchers, chemists, and drug development professionals who seek a deeper understanding of the causality behind experimental design and the practical application of these indispensable synthetic tools.

Introduction: The Chirality Problem and an Elegant Solution

The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit dramatically different, and sometimes deleterious, effects in biological systems. This reality makes the development of methods for enantioselective synthesis—the ability to produce one enantiomer preferentially over the other—a paramount objective in modern chemistry.[1][2]

Chiral amino alcohols have emerged as one of the most versatile and reliable solutions to this challenge.[3][4] Derived frequently from the abundant and naturally occurring "chiral pool" of amino acids, these molecules are not only readily accessible but also structurally tunable.[3][5][6] They can be temporarily incorporated into a substrate as a "chiral auxiliary" to direct a subsequent diastereoselective reaction or, more powerfully, be used in sub-stoichiometric amounts as a ligand in a catalytic asymmetric reaction.[5][7][8] Their ability to form stable chelate complexes with metals and other Lewis acids creates a rigid and well-defined chiral environment, forcing reacting molecules into a specific orientation and thus controlling the stereochemical outcome of the reaction.[5]

This guide will illuminate the path of their development, from foundational concepts to the sophisticated catalytic systems that are now commonplace in both academic and industrial laboratories.

Historical Perspective: From Stoichiometric Resolution to Catalytic Revolution

The journey of chiral amino alcohols in synthesis began long before the advent of modern asymmetric catalysis. Their initial role was primarily as resolving agents, where a racemic mixture of an acid, for example, would be reacted with an enantiopure amino alcohol base. The resulting diastereomeric salts, having different physical properties, could then be separated by crystallization.

A pivotal shift occurred with the realization that the inherent chirality of these molecules could be used to direct bond formation. One of the most direct and traditional methods for synthesizing chiral amino alcohols themselves is the reduction of the carboxylic acid group of a natural α-amino acid, leveraging the high optical purity of the starting material.[3] This provided a diverse and accessible toolkit for chemists.

The true revolution, however, was the transition from stoichiometric to catalytic applications. This leap transformed the field, making asymmetric synthesis more efficient, economical, and environmentally benign. Landmark achievements, such as the development of chiral oxazaborolidine catalysts for the asymmetric reduction of ketones, demonstrated the immense potential of using just a small, catalytic amount of a chiral amino alcohol derivative to generate large quantities of enantiomerically enriched product.[6]

Historical_Evolution cluster_0 Stoichiometric Era cluster_1 Catalytic Era Resolving_Agents Use as Resolving Agents (e.g., Ephedrine) Chiral_Pool Synthesis from Chiral Pool (Reduction of Amino Acids) Resolving_Agents->Chiral_Pool Increased Availability Auxiliaries Chiral Auxiliaries (e.g., Evans' Auxiliaries) Chiral_Pool->Auxiliaries Transition to Control Catalytic_Ligands Catalytic Ligands for Metals (e.g., Noyori Hydrogenation) Auxiliaries->Catalytic_Ligands Increased Efficiency Organocatalysts Organocatalysts (e.g., CBS Reduction) Catalytic_Ligands->Organocatalysts Expanded Scope CBS_Reduction_Mechanism cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle AminoAlcohol Chiral Amino Alcohol (e.g., (S)-Prolinol) CBS_Catalyst Chiral Oxazaborolidine Catalyst AminoAlcohol->CBS_Catalyst Borane BH3 Borane->CBS_Catalyst Catalyst_BH3 Catalyst-BH3 Complex (Chiral Lewis Acid) CBS_Catalyst->Catalyst_BH3 + BH3 Transition_State [Coordinated Transition State] Catalyst_BH3->Transition_State + Ketone Ketone Prochiral Ketone (R-CO-R') Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Release & Regeneration Chiral_Alcohol Chiral Secondary Alcohol Product_Complex->Chiral_Alcohol

Caption: Simplified workflow of the CBS reduction catalytic cycle.

Asymmetric Alkylation: Addition of Organozinc Reagents to Aldehydes

The addition of organometallic reagents to carbonyls is a fundamental C-C bond-forming reaction. Chiral amino alcohols are highly effective ligands for controlling the enantioselectivity of these additions, particularly the addition of diethylzinc to aldehydes.

Causality Behind the Selectivity: In a typical reaction, the chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde. The stereochemistry is determined in the subsequent alkyl transfer step. The chiral ligand creates a pocket that forces the aldehyde to bind in a specific orientation, exposing one of its two prochiral faces to the ethyl group for attack. The result is a highly enantioselective formation of a secondary alcohol. [5]

Field-Proven Methodologies and Protocols

To translate theory into practice, this section provides detailed, self-validating protocols for key transformations.

Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS Catalyst Precursor)

This protocol describes the synthesis of a common chiral amino alcohol used in the CBS reduction, starting from the commercially available (S)-proline.

Methodology:

  • Esterification: (S)-proline (1.0 eq) is suspended in methanol and cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield the methyl ester hydrochloride salt.

  • Grignard Addition: The proline methyl ester hydrochloride is dissolved in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). The solution is cooled to 0 °C. A solution of phenylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) is added dropwise.

  • Reaction & Quench: The reaction is stirred at room temperature for 16 hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction & Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound as a white solid.

Rationale for Choices:

  • Thionyl Chloride: A convenient reagent for esterification that produces gaseous byproducts (SO₂ and HCl), simplifying workup.

  • Grignard Reagent: Phenylmagnesium bromide is a powerful nucleophile that will add twice to the ester carbonyl to form the tertiary alcohol. An excess is used to ensure complete reaction.

  • THF Solvent: Anhydrous THF is essential as Grignard reagents are highly reactive with water.

  • Aqueous Quench: The saturated NH₄Cl solution is a mild acid source that protonates the alkoxide intermediate and destroys any excess Grignard reagent without causing side reactions.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the reduction of a model ketone using a ruthenium catalyst bearing a chiral amino alcohol-derived ligand. Asymmetric transfer hydrogenation (ATH) is a powerful alternative to reductions using pressurized hydrogen gas. [9][10] Methodology:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, [Ru(p-cymene)Cl₂]₂ (0.005 eq) and the chiral amino alcohol ligand (e.g., (1R,2S)-N-p-tosyl-1,2-diphenylethylenediamine, 0.01 eq) are added to a dry Schlenk flask. Anhydrous isopropanol is added, and the mixture is stirred at 80 °C for 20 minutes to form the active catalyst.

  • Reaction Setup: The catalyst solution is cooled to room temperature. Acetophenone (1.0 eq) is added, followed by a 5:2 mixture of formic acid and triethylamine (as the hydrogen source).

  • Execution & Monitoring: The flask is sealed and the reaction mixture is stirred at 30 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup & Analysis: Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are dried and concentrated. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or chiral GC analysis.

Rationale for Choices:

  • [Ru(p-cymene)Cl₂]₂: A common and stable precatalyst for ATH reactions. [10]* Formic Acid/Triethylamine: This azeotropic mixture serves as an effective and convenient source of hydride for the reduction. [5]* Isopropanol: A common solvent for ATH that can also serve as a hydrogen donor in some systems. [5]* Chiral Ligand: The core of the asymmetric induction. The ligand coordinates to the ruthenium, creating the chiral environment that dictates the facial selectivity of hydride delivery to the ketone.

Data Summary and Performance

The utility of chiral amino alcohols is best illustrated by their performance across a range of reactions. The following table summarizes typical results for the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction in the field.

Chiral Amino Alcohol LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
(-)-DAIB (3-exo-(dimethylamino)isoborneol)2>9598
(1R,2S)-N,N-Dibutylnorephedrine59695
(S)-α,α-Diphenyl-2-pyrrolidinemethanol19797
Chiral Amino Alcohol 13a [11]109895

Data compiled from representative literature sources. Results are for the addition of Et₂Zn to benzaldehyde.

Industrial Significance and Future Outlook

The impact of chiral amino alcohols is profoundly felt in the pharmaceutical industry. They are key structural motifs in numerous drugs, including beta-blockers and antivirals, and are indispensable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). [1][3]For example, the synthesis of the anti-asthma drug Montelukast involves a key stereoselective reduction step to produce a chiral alcohol intermediate, a transformation for which catalytic methods using chiral amino alcohol derivatives are well-suited. [2][12] The future of the field lies in the development of even more efficient, robust, and versatile catalytic systems. Research continues to focus on:

  • Novel Ligand Scaffolds: Moving beyond the traditional amino acid pool to design unique backbones that offer enhanced selectivity or reactivity.

  • Sustainable Catalysis: Employing earth-abundant metals and developing recyclable catalysts, for instance by immobilizing them on solid supports. [10]* Biocatalysis: Engineering enzymes, such as amine dehydrogenases, to perform these transformations with perfect selectivity under mild, aqueous conditions, representing the ultimate green chemistry approach. [13] Chiral amino alcohols began as humble tools for separation and have evolved into master architects of three-dimensional molecular structure. Their history is a testament to the power of understanding reaction mechanisms and leveraging nature's own chiral building blocks to solve complex synthetic challenges. Their story is far from over, and they will undoubtedly remain central to the art and science of chemical synthesis for the foreseeable future.

References

  • Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society. [Link]

  • The Role of Chiral Amines in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • β-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. ResearchGate. [Link]

  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]

  • Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. ChemRxiv. [Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. Cambridge Open Engage. [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. R Discovery. [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PubMed Central. [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

  • De Novo Chiral Amino Alcohols in Catalyzing Asymmetric Additions to Aryl Aldehydes. ResearchGate. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

Sources

Methodological & Application

Application Note: Chiral Synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the enantioselective synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, a key chiral building block in the pharmaceutical industry, notably as an intermediate in the synthesis of Apremilast. The presented methodology focuses on the asymmetric transfer hydrogenation of the corresponding α-amino ketone precursor, a robust and scalable method for establishing the desired stereocenter with high enantiopurity. This document outlines the complete experimental workflow, from the synthesis of the precursor to the final purification and characterization of the (S)-enantiomer. It includes a discussion of the underlying chemical principles, detailed step-by-step protocols, data analysis, and visualizations to aid researchers, scientists, and drug development professionals in the successful execution of this synthesis.

Introduction: Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged structural motif in a multitude of biologically active molecules and serve as versatile synthons in asymmetric synthesis. The specific stereochemical arrangement of the amino and hydroxyl groups is often critical for imparting the desired pharmacological activity and minimizing off-target effects. This compound is a prime example of such a crucial chiral intermediate. Its primary application lies in the synthesis of Apremilast, an oral medication for the treatment of psoriasis and psoriatic arthritis. The efficacy of Apremilast is directly linked to the (S)-configuration at the benzylic carbon of this amino alcohol intermediate. Consequently, the development of efficient and highly enantioselective synthetic routes to this compound is of significant industrial and academic interest.

Overview of Synthetic Strategies

Several strategies have been developed for the chiral synthesis of this compound and its analogs. These can be broadly categorized into:

  • Asymmetric Catalysis: This approach involves the use of a chiral catalyst to stereoselectively reduce a prochiral precursor, typically an α-amino ketone or a related derivative. Asymmetric hydrogenation and transfer hydrogenation using ruthenium- or rhodium-based catalysts with chiral ligands are prominent examples.[1][2]

  • Chemoenzymatic Synthesis: The use of enzymes, particularly ketoreductases (KREDs), offers a highly selective and environmentally benign route to chiral alcohols.[3] These biocatalysts can reduce the ketone precursor with exceptional enantioselectivity under mild reaction conditions.

  • Chiral Resolution: This classical method involves the separation of a racemic mixture of the amino alcohol.[4] This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

This application note will focus on a state-of-the-art asymmetric transfer hydrogenation approach, valued for its operational simplicity, high enantioselectivity, and scalability.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol details the synthesis of this compound from its corresponding α-amino ketone precursor. The key step is the asymmetric transfer hydrogenation of the ketone functionality, which establishes the chiral center.

Materials and Reagents
ReagentGradeSupplier
2-Amino-1-(3-ethoxy-4-methoxyphenyl)ethanone hydrochloride≥98%Commercial Source
(1S,2S)-(+)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine-Ru(II)ClCatalytic GradeCommercial Source
Formic acidACS Grade, ≥98%Commercial Source
Triethylamine≥99.5%Commercial Source
IsopropanolAnhydrous, ≥99.5%Commercial Source
Dichloromethane (DCM)HPLC GradeCommercial Source
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
Anhydrous Magnesium SulfateLaboratory GradeCommercial Source
Diethyl EtherACS GradeCommercial Source
HexanesHPLC GradeCommercial Source
Synthetic Workflow

The overall workflow for the synthesis is depicted in the following diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis Start Dissolve 2-amino-1-(3-ethoxy-4-methoxyphenyl)ethanone in isopropanol Add_Catalyst Add chiral Ru(II) catalyst Start->Add_Catalyst Step 1 Add_Reagents Add formic acid and triethylamine Add_Catalyst->Add_Reagents Step 2 Heat Heat reaction mixture (e.g., 40-50 °C) Add_Reagents->Heat Step 3 Monitor Monitor reaction progress by TLC/HPLC Heat->Monitor Step 4 Quench Cool to RT and quench with sat. NaHCO₃ solution Monitor->Quench Step 5 Extract Extract with Dichloromethane Quench->Extract Step 6 Dry Dry organic layer (MgSO₄) and concentrate Extract->Dry Step 7 Purify Purify by column chromatography Dry->Purify Step 8 Characterize Characterize product (¹H NMR, ¹³C NMR, MS) Purify->Characterize Step 9 Determine_ee Determine enantiomeric excess (Chiral HPLC) Characterize->Determine_ee Step 10 Final_Product This compound Determine_ee->Final_Product

Caption: Workflow for the asymmetric synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-1-(3-ethoxy-4-methoxyphenyl)ethanone hydrochloride (2.46 g, 10.0 mmol).

    • Add anhydrous isopropanol (40 mL) to the flask.

    • Add the chiral catalyst, (1S,2S)-(+)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine-Ru(II)Cl (32 mg, 0.05 mmol, 0.5 mol%).

    • In a separate flask, prepare a 5:2 mixture of formic acid and triethylamine (e.g., 5 mL formic acid and 2 mL triethylamine). Add this mixture to the reaction flask.

  • Reaction:

    • Heat the reaction mixture to 45 °C in an oil bath.

    • Stir the reaction at this temperature for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated sodium bicarbonate solution (~50 mL) to quench the reaction and neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 98:2 to 95:5) to afford the pure this compound.

Expected Results
ParameterExpected Value
Yield85-95%
Enantiomeric Excess>98% ee
AppearanceWhite to off-white solid
¹H NMR (CDCl₃)Consistent with structure
¹³C NMR (CDCl₃)Consistent with structure

Mechanism of Asymmetric Transfer Hydrogenation

The key to the high enantioselectivity of this reaction lies in the mechanism of the chiral Ru(II) catalyst. The reaction proceeds through a concerted outer-sphere mechanism.

G cluster_0 Catalytic Cycle Ru_H [Ru(II)-H]⁻ (Active Catalyst) TS Transition State Ru_H->TS Coordination Ketone Prochiral Ketone Ketone->TS Product_Complex [Ru(II)]-Product Complex TS->Product_Complex Hydride Transfer Product (S)-Alcohol Product Product_Complex->Product Product Release Ru_Amine [Ru(II)-Amine] Product_Complex->Ru_Amine Ru_Amine->Ru_H Regeneration HCOOH HCOOH/NEt₃

Caption: Simplified mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

The catalyst, activated by the formic acid/triethylamine mixture, forms a chiral ruthenium hydride species. The prochiral ketone coordinates to this complex in a sterically favored orientation dictated by the chiral diamine ligand. The hydride is then transferred to the carbonyl carbon, leading to the formation of the (S)-alcohol with high enantioselectivity.

Characterization and Quality Control

Spectroscopic Analysis

The structure of the final product should be confirmed by standard spectroscopic methods:

  • ¹H NMR: To confirm the presence of all protons and their chemical environment.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) is a critical parameter for this synthesis and should be determined using chiral HPLC.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of hexanes and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a suitable wavelength (e.g., 230 or 280 nm).

The two enantiomers will have different retention times, and the enantiomeric excess can be calculated from the peak areas of the two enantiomers. For compounds lacking a strong chromophore, derivatization with a UV-active agent may be necessary.[5]

Conclusion

This application note provides a comprehensive and reliable protocol for the chiral synthesis of this compound via asymmetric transfer hydrogenation. The described method is highly efficient, providing the target compound in high yield and excellent enantiomeric excess. The detailed experimental procedure and analytical methods will enable researchers to successfully synthesize and characterize this important pharmaceutical intermediate.

References

  • Celgene Corporation. (2014). Otezla (Apremilast)
  • Malca, S., et al. (2024). Optimization of a ketoreductase for the chemoenzymatic synthesis of ipatasertib.
  • Noyori, R. (1993). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Ikariya, T., & Noyori, R. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300-1308.
  • Sharpless, K. B., et al. (1996).
  • Taber, D. F., et al. (1992). Asymmetric Hydrogenation of a β-Keto Ester: A Key Step in the Synthesis of (-)-Indolizidine 223AB. The Journal of Organic Chemistry, 57(22), 5990-5994.
  • Pasteur, L. (1853). Mémoire sur la découverte de la propriété de se dédoubler en deux acides inverses que possède l'acide racémique. Comptes Rendus de l'Académie des Sciences, 37, 162-166.
  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication on the conversion of amino alcohols. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

Sources

Asymmetric synthesis of Apremilast using (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Asymmetric Synthesis of Apremilast

A Protocol Utilizing a Chiral Auxiliary Derived from (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Abstract

Apremilast (Otezla®) is a crucial oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1] Its therapeutic efficacy is dependent on the (S)-enantiomer, making stereoselective synthesis a critical aspect of its manufacturing.[2][3] Traditional synthetic routes have often relied on classical resolution of a racemic intermediate, a process inherently limited to a maximum theoretical yield of 50%.[4] This application note details a novel and efficient asymmetric synthesis pathway for Apremilast. The strategy is centered on the use of a custom chiral auxiliary derived from the readily available starting material, this compound. This approach leverages the existing stereocenter of the amino alcohol to induce the formation of the required stereocenter in the Apremilast backbone with high diastereoselectivity, offering a potentially higher-yielding and more atom-economical alternative to kinetic resolution.

Introduction: The Challenge and Strategy

Apremilast functions by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the expression of pro-inflammatory and anti-inflammatory cytokines.[5][6] The molecule's biological activity resides exclusively in the (S)-enantiomer, which binds more effectively to its target protein.[2] Consequently, developing efficient methods to produce enantiomerically pure (S)-Apremilast is a primary goal for pharmaceutical process development.

While methods like asymmetric hydrogenation and the use of established chiral auxiliaries like Ellman's sulfinamide have been developed, this guide proposes a distinct strategy.[4][7] We will utilize the chiral backbone of this compound to construct a rigid oxazolidinone auxiliary. In asymmetric synthesis, a chiral auxiliary is a molecular fragment that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to form a single enantiomer of the product.[8][9] The rigidity and steric hindrance provided by the oxazolidinone ring system are ideal for controlling the facial selectivity of reactions at the α-carbon, such as enolate alkylation.

The core of this protocol involves three main stages:

  • Synthesis of a Novel Chiral Oxazolidinone Auxiliary: The starting amino alcohol is cyclized to form a chiral oxazolidinone.

  • Diastereoselective Formation of the Key Amine Intermediate: The auxiliary is acylated and then subjected to a stereocontrolled reaction to install the methylsulfonyl group, creating the desired (S) stereocenter.

  • Auxiliary Cleavage and Final Condensation: The auxiliary is removed and recovered, yielding the enantiopure amine intermediate, which is then condensed with 3-acetamidophthalic anhydride to furnish Apremilast.

Overall Synthetic Workflow

The proposed pathway transforms the starting amino alcohol into the final active pharmaceutical ingredient (API) through a series of controlled chemical reactions.

G A This compound (Starting Material) B (S)-4-(3-Ethoxy-4-methoxyphenyl)oxazolidin-2-one (Chiral Auxiliary) A->B  Step 1: Cyclization C N-Acylated Oxazolidinone Intermediate B->C  Step 2: N-Acylation D Diastereomerically Pure Sulfonylated Adduct C->D  Step 3: Diastereoselective  Alkylation E (S)-1-(3-Ethoxy-4-methoxyphenyl)-2- (methylsulfonyl)ethanamine (Key Chiral Intermediate) D->E  Step 4: Auxiliary  Cleavage F Apremilast (Final API) E->F  Step 5: Condensation G 3-Acetamidophthalic Anhydride G->F

Caption: Overall workflow for the asymmetric synthesis of Apremilast.

Experimental Protocols & Methodologies

Part 1: Synthesis of Chiral Auxiliary: (S)-4-(3-Ethoxy-4-methoxyphenyl)oxazolidin-2-one

Scientific Rationale: The conversion of a 1,2-amino alcohol into a cyclic oxazolidinone creates a rigid, planar N-acyl system upon subsequent acylation. This conformational lock is essential for high diastereoselectivity in the key bond-forming step. Triphosgene is chosen as a safer, solid alternative to gaseous phosgene for the cyclization reaction.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (2.5 eq) dropwise.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C. Caution: Triphosgene is toxic and releases phosgene upon contact with moisture. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure oxazolidinone auxiliary.

ParameterSpecificationPurpose
Starting Material This compoundChiral source
Reagent 1 TriphosgeneCarbonyl source for cyclization
Reagent 2 TriethylamineBase to neutralize generated HCl
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent
Temperature 0 °C to Room TemperatureControls reaction rate
Expected Yield 85-95%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, Optical RotationStructure and purity verification
Part 2: Synthesis of the Diastereomerically Pure Sulfonylated Adduct

This phase is the cornerstone of the asymmetric synthesis, where the new stereocenter is created under the influence of the chiral auxiliary.

Step 2a: N-Acylation with Acetyl Chloride

  • Dissolve the chiral auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.3 M) and cool the solution to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Add acetyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour.

  • Allow the mixture to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude N-acetylated product is often pure enough for the next step.

Step 2b: Diastereoselective Introduction of the Methylsulfonyl Group Scientific Rationale: This step utilizes a stereoselective aldol-type condensation followed by functional group manipulation. The bulky 3-ethoxy-4-methoxyphenyl group on the auxiliary is expected to effectively block one face of the enolate, forcing the electrophile to approach from the less hindered face, thereby ensuring high diastereoselectivity.

G Enolate Z-Enolate (Chelated) Transition Six-Membered Zimmerman-Traxler Transition State Enolate->Transition Product Syn-Aldol Adduct (Major Diastereomer) Transition->Product Approach Electrophile (MeSO₂CH₂X) approaches from less-hindered face Approach->Transition Block Bulky Aryl Group Blocks Top Face

Caption: Proposed transition state for the key diastereoselective step.

Protocol:

  • Dissolve the N-acetylated oxazolidinone (1.0 eq) in anhydrous THF (~0.2 M) and cool to -78 °C under an inert atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise and stir for 45 minutes to form the sodium enolate.

  • Add a solution of chloromethyl methyl sulfone (1.2 eq) in THF dropwise.

  • Stir the reaction at -78 °C for 4-6 hours. Monitor by TLC for the consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify by flash chromatography to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

ParameterSpecificationPurpose
Base Sodium bis(trimethylsilyl)amide (NaHMDS)Forms the Z-enolate
Electrophile Chloromethyl methyl sulfoneSource of the -CH₂SO₂Me group
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic polar solvent
Temperature -78 °CMaximizes kinetic control and diastereoselectivity
Expected d.r. >95:5
Characterization ¹H NMR, HPLCDiastereomeric ratio and purity assessment
Part 3: Auxiliary Cleavage and Final Condensation to Apremilast

Step 3a: Auxiliary Cleavage Scientific Rationale: The auxiliary, having served its purpose, must be removed under conditions that do not racemize the newly formed stereocenter. Reductive cleavage using lithium borohydride is a mild and effective method for cleaving oxazolidinone auxiliaries to yield the primary amine, while also allowing for the recovery of the original amino alcohol chiral source.

Protocol:

  • Dissolve the purified sulfonylated adduct (1.0 eq) in a mixture of THF and water (4:1, ~0.1 M).

  • Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq, 30% aqueous solution).

  • Add lithium hydroxide (LiOH, 2.0 eq) in water and stir the mixture at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1M HCl and then basify with 1M NaOH until pH > 12.

  • Extract the desired amine product, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, with DCM.

  • Dry the organic extracts over Na₂SO₄ and concentrate carefully to yield the enantiomerically pure amine. Enantiomeric excess (e.e.) should be confirmed by chiral HPLC.[10][11]

Step 3b: Final Condensation Scientific Rationale: This is a well-established final step in many Apremilast syntheses.[7][12] The chiral amine is condensed with 3-acetamidophthalic anhydride via a nucleophilic acyl substitution followed by cyclization to form the phthalimide ring system of the final product.

Protocol:

  • Combine the chiral amine intermediate (1.0 eq) and 3-acetamidophthalic anhydride (1.05 eq) in glacial acetic acid (~0.2 M).

  • Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Pour the mixture into ice water and stir for 1 hour.

  • Collect the solid product by filtration, and wash thoroughly with water and then with a cold solvent like ethanol or isopropanol.

  • Dry the product under vacuum at 50-60 °C to yield Apremilast as a white to off-white solid.

ParameterSpecificationPurpose
Reagent 3-Acetamidophthalic anhydridePhthalimide ring precursor
Solvent Glacial Acetic AcidAcid catalyst and solvent
Temperature Reflux (~118 °C)Drives the condensation/cyclization
Expected Yield 80-90%
Final Purity (HPLC) >99.5%
Final e.e. (Chiral HPLC) >99.5%

Conclusion

This application note outlines a robust and highly stereoselective protocol for the asymmetric synthesis of Apremilast. By employing a novel chiral auxiliary derived from this compound, this pathway avoids the yield limitations of classical resolution and provides a scalable, efficient route to the enantiomerically pure API. The principles of chiral auxiliary-based synthesis are expertly applied to control the formation of the critical stereocenter, demonstrating a practical and innovative approach for researchers and professionals in drug development and process chemistry.

References

  • Wikipedia. (n.d.). Apremilast. Retrieved from [Link]

  • Otezla® (apremilast) HCP. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

  • Schafer, P. H. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. PubMed. Retrieved from [Link]

  • Leading Organics. (n.d.). Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production. Retrieved from [Link]

  • Pharmacy Freak. (2025). Mechanism of Action of Apremilast (Otezla). Retrieved from [Link]

  • Border Free Health. (2025). Apremilast Mechanism of Action and What It Can Treat. Retrieved from [Link]

  • Ruchelman, A. L., & Connolly, T. J. (2015). Enantioselective synthesis of the apremilast aminosulfone using catalytic asymmetric hydrogenation. ResearchGate. Retrieved from [Link]

  • Szabó, Z. I., et al. (2023). Chiral Separation of Apremilast by Capillary Electrophoresis Using Succinyl-β-Cyclodextrin-Reversal of Enantiomer Elution Order by Cationic Capillary Coating. PubMed. Retrieved from [Link]

  • MDPI. (2023). Chiral Separation of Apremilast by Capillary Electrophoresis Using Succinyl-β-Cyclodextrin—Reversal of Enantiomer Elution Order by Cationic Capillary Coating. Retrieved from [Link]

  • Various Authors. (n.d.). A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. ResearchGate. Retrieved from [Link]

  • Szabó, Z. I., et al. (2023). Chiral Separation of Apremilast by Capillary Electrophoresis Using Succinyl-β-Cyclodextrin—Reversal of Enantiomer Elution Order by Cationic Capillary Coating. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN106543050B - Synthetic process of apremilast intermediate.
  • ResearchGate. (n.d.). Synthesis of apremilast. Reagents and conditions. Retrieved from [Link]

  • Piramal Enterprises Limited. (n.d.). An Improved Process For The Preparation Of Apremilast And Its Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447445A - Preparation method for synthesizing apremilast intermediate.
  • ResearchGate. (n.d.). Structures of apremilast and the R-enantiomer. Retrieved from [Link]

  • Iványi, R., et al. (2023). Enantioselective Human Serum Albumin Binding of Apremilast: Liquid Chromatographic, Fluorescence and Molecular Docking Study. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). US20180230097A1 - Process for preparation of apremilast and novel polymorphs thereof.
  • Zhang, F., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US10287248B2 - Process for the preparation of apremilast.
  • European Patent Office. (n.d.). EP 3341359 B1 - PROCESS FOR PREPARATION OF APREMILAST. Retrieved from [Link]

  • Google Patents. (n.d.). CN104761474B - A kind of synthetic method of Apremilast chiral amine intermediates.
  • Zhang, F., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US10494342B2 - Process for the preparation of apremilast.
  • PubMed. (n.d.). [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

Sources

Application Note: Enantioselective Synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol via Asymmetric Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of the chiral amino alcohol (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, a valuable building block in pharmaceutical chemistry. The protocol is structured in two main parts: (1) the synthesis of the prochiral α-amino ketone precursor, 2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one hydrochloride, and (2) its subsequent highly enantioselective reduction to the desired (S)-amino alcohol. The asymmetric reduction is achieved using the well-established Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to deliver high enantiomeric excess (ee).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed step-by-step methodologies, explanations of experimental choices, and analytical protocols for validation.

Introduction and Scientific Rationale

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous biologically active molecules and pharmaceutical agents. The precise stereochemical control during their synthesis is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The target molecule, this compound, serves as a key intermediate for more complex molecular targets.

The synthetic strategy outlined herein involves the creation of a prochiral α-amino ketone, which is then reduced asymmetrically. This approach is often more efficient and scalable than chiral resolution of a racemic final product. For the critical asymmetric reduction step, we employ the Corey-Bakshi-Shibata (CBS) reduction. This methodology is renowned for its high degree of enantioselectivity, predictable stereochemical outcome, and operational simplicity under mild conditions.[1][3][4] The catalyst, a chiral oxazaborolidine, coordinates with both the borane reducing agent and the ketone substrate, organizing them in a rigid transition state that directs the hydride delivery to a specific face of the carbonyl group.[3][4]

Synthesis of Precursor: 2-Amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one HCl

The synthesis of the α-amino ketone precursor is achieved in a two-step sequence starting from commercially available 1-ethoxy-2-methoxybenzene.

Step 2.1: Friedel-Crafts Acylation to 2-Chloro-1-(3-ethoxy-4-methoxyphenyl)ethanone

The first step is a Friedel-Crafts acylation, which installs the chloroacetyl group onto the aromatic ring. The reaction is directed by the activating and ortho-, para-directing alkoxy groups.

Causality of Experimental Choices:

  • Reactant: 1-ethoxy-2-methoxybenzene is chosen as the starting material. The acylation is expected to occur para to the more activating ethoxy group and ortho to the methoxy group.

  • Reagent: Chloroacetyl chloride is a versatile reagent that serves as a two-carbon building block, installing both the carbonyl and a reactive chloride for subsequent amination.

  • Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid required to generate the highly electrophilic acylium ion from chloroacetyl chloride.[5][6]

  • Solvent: Dichloromethane (DCM) is a standard solvent for Friedel-Crafts reactions as it is relatively inert and effectively solvates the reaction intermediates.

Experimental Protocol:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq.) dropwise to the suspension via the dropping funnel.

  • After the addition is complete, add a solution of 1-ethoxy-2-methoxybenzene (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 2-chloro-1-(3-ethoxy-4-methoxyphenyl)ethanone, which can be purified by column chromatography or used directly in the next step.

Step 2.2: Amination to 2-Amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one HCl

The α-chloro ketone is converted to the corresponding primary amine. A common method is the Gabriel synthesis or direct amination with a protected ammonia equivalent, followed by deprotection. For simplicity, a direct amination using hexamethylenetetramine (Delepine reaction) followed by acidic hydrolysis is proposed.

Experimental Protocol:

  • Dissolve the crude 2-chloro-1-(3-ethoxy-4-methoxyphenyl)ethanone (1.0 eq.) in chloroform.

  • Add hexamethylenetetramine (1.1 eq.) and heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture, and collect the resulting hexaminium salt by filtration.

  • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the suspension to reflux for 4-8 hours to effect hydrolysis.

  • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one hydrochloride as a solid.

Enantioselective Reduction to this compound

This core step utilizes the CBS reduction to achieve high enantioselectivity. The amine of the substrate must be protected, typically as the hydrochloride salt, to prevent interference with the Lewis acidic catalyst.

Causality of Experimental Choices:

  • Catalyst: (R)-2-Methyl-CBS-oxazaborolidine is selected. According to the mechanistic model of the CBS reduction, the (R)-catalyst directs the hydride to the re-face of the ketone, which, for this substrate, will produce the desired (S)-alcohol.[2][3]

  • Reducing Agent: Borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) are common sources of borane. BH₃·SMe₂ is often preferred for its stability.[3]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent, as it is inert to the reaction conditions and effectively solvates the borane complex.[1]

  • Temperature: The reaction is typically run at low temperatures (0 °C to room temperature) to maximize enantioselectivity.

Quantitative Data Summary
ParameterStep 2.1: AcylationStep 2.2: AminationStep 3: Reduction
Starting Material 1-ethoxy-2-methoxybenzene2-Chloro-ketone2-Amino-ketone HCl
Key Reagents Chloroacetyl Chloride, AlCl₃Hexamethylenetetramine, HCl(R)-Methyl-CBS, BH₃·SMe₂
Solvent Dichloromethane (DCM)Chloroform, EthanolTetrahydrofuran (THF)
Temperature 0 °C to RTReflux0 °C to RT
Reaction Time 4-6 hours8-12 hours (total)1-3 hours
Typical Yield 75-85%60-70%85-95%
Product Purity >95% (crude)>98% (recrystallized)>98% (purified)
Enantiomeric Excess N/AN/A>98% ee
Experimental Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Reduction A 1. Friedel-Crafts Acylation (1-ethoxy-2-methoxybenzene + Chloroacetyl Chloride) Catalyst: AlCl₃, Solvent: DCM B 2. Amination & Hydrolysis (2-Chloro-ketone + Hexamethylenetetramine) Solvent: CHCl₃/EtOH, Reagent: HCl A->B Intermediate: 2-Chloro-ketone C 3. CBS Reduction (2-Amino-ketone HCl) Catalyst: (R)-Methyl-CBS Reagent: BH₃·SMe₂, Solvent: THF B->C Product: 2-Amino-ketone HCl D 4. Workup & Purification Quench: Methanol Purification: Recrystallization C->D E (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol D->E Final Product caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of the target amino alcohol.

Detailed Step-by-Step Protocol for Asymmetric Reduction
  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one hydrochloride (1.0 eq.).

    • Add anhydrous THF to the flask.

    • Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq., typically 1.0 M in toluene) to the suspension.

    • Cool the mixture to 0 °C in an ice bath.

  • Borane Addition:

    • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.2 eq.) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is fully consumed (typically 1-3 hours).

  • Quenching and Workup:

    • Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane (Caution: Hydrogen gas evolution).[7]

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl and stir for another 30 minutes.

    • Adjust the pH of the solution to >10 with 2 M NaOH.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

Analytical Validation: Chiral HPLC

To confirm the stereochemical outcome of the reduction, the enantiomeric excess (ee) of the final product must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Causality of Method Choices:

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of amylose or cellulose, are highly effective for separating a wide range of chiral compounds, including amino alcohols.[8][9] A column like Chiralpak® AD-H or a similar phase is a suitable starting point.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol), is commonly used for these CSPs.

  • Additive: For basic analytes like amino alcohols, peak shape can be poor due to interactions with residual silanols on the silica support. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly improve peak symmetry and resolution.[8]

Proposed Chiral HPLC Method
ParameterRecommended Condition
Column Chiralpak® AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL

Method Validation:

  • A racemic standard of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol should be injected first to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution factor.

  • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100.

Conclusion

The protocol detailed in this application note presents a robust and reliable method for the enantioselective synthesis of this compound. The two-part synthesis, culminating in a highly selective CBS reduction, provides the target chiral amino alcohol in good overall yield and excellent enantiomeric purity. The provided analytical method using chiral HPLC offers a validated system for confirming the stereochemical integrity of the final product, making this protocol suitable for applications in pharmaceutical research and development.

References

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
  • Bhushan, R., & Lal, M. (2014). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • Xu, W. J., et al. (2011). Chromatographic separation of enantiomers of chiral amines or amino alcohols as 9-anthraldimine derivatives using polysaccharide derived chiral columns. Bulletin of the Korean Chemical Society, 32(8), 2493-2496.
  • Grokipedia. Corey–Itsuno reduction. Grokipedia. Retrieved from [Link]

  • Google Patents. (2011). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Wikipedia. Corey–Itsuno reduction. Wikipedia. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Retrieved from [Link]

  • Singh, V. K., et al. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 45B, 310-312.
  • Google Patents. (1991). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Corey, E. J., et al. (1987). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Journal of the American Chemical Society, 109(25), 7925–7926.
  • Chem.libretexts.org. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Khan Academy. Friedel-Crafts acylation. Khan Academy. Retrieved from [Link]

  • Google Patents. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Erian, A. W., et al. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.
  • Ott-Dombrowski, J., et al. (2019). Synthesis and Crystal Structure of 2-Chloro-1-(3-hydroxyphenyl)ethanone.

Sources

Application Notes & Protocols: (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol as a Versatile Precursor for High-Performance Chiral Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 1,2-amino alcohols are foundational building blocks in the field of asymmetric catalysis, prized for their ability to form stable, stereodirecting complexes with a wide array of transition metals.[1][2] This guide focuses on (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol , a structurally refined precursor whose defined stereocenter and electronically-tuned aromatic substituent offer significant potential for developing novel, high-performance chiral ligands. We provide a detailed exploration of its conversion into two privileged ligand classes—Bisoxazolines (BOX) and Schiff bases—complete with step-by-step protocols, mechanistic rationale, and application workflows for asymmetric synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this advanced precursor in their catalytic systems.

Introduction: The Strategic Advantage of the this compound Scaffold

The efficacy of a chiral ligand is determined by its ability to create a well-defined, three-dimensional chiral pocket around a metal's active site.[1] this compound offers a superior starting point for ligand synthesis due to several key features:

  • Pre-defined Stereochemistry: The absolute configuration at the C2 position is fixed, ensuring that the chirality is directly transferred to the resulting ligand scaffold.

  • Bidentate Functionality: The vicinal amino (-NH₂) and hydroxyl (-OH) groups provide two points of coordination, forming a stable five-membered chelate ring with a metal center. This conformational rigidity is crucial for effective stereochemical communication during catalysis.[1]

  • Tunable Electronics and Sterics: The 3-ethoxy-4-methoxyphenyl group is not merely a passive substituent. Its electron-donating properties can modulate the electronic nature of the metal center, influencing catalytic activity. Furthermore, its steric bulk plays a critical role in defining the shape of the chiral pocket, directly impacting substrate approach and enantioselectivity.

This guide will demonstrate how these inherent features can be harnessed to synthesize ligands for some of the most powerful transformations in asymmetric synthesis.

Synthesis of C₂-Symmetric Bisoxazoline (BOX) Ligands

C₂-symmetric bisoxazoline ligands are among the most successful ligand classes in asymmetric catalysis, renowned for their performance in reactions like palladium-catalyzed C-H activation and nickel-catalyzed cross-couplings.[3][4] The synthesis from a 1,2-amino alcohol is a robust and reliable process.

Workflow for Bisoxazoline (BOX) Ligand Synthesis

cluster_0 PART A: Bis-Amide Formation cluster_1 PART B: Dehydrative Cyclization A (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol (2 equiv.) C Bis-Amide Intermediate A->C Et3N, DCM 0 °C to RT B Malonoyl Dichloride (1 equiv.) B->C D Bis-Amide Intermediate E Final C₂-Symmetric BOX Ligand D->E SOCl₂, Toluene Reflux

Caption: Synthetic workflow for a C₂-Symmetric BOX ligand.

Protocol 2.1: Synthesis of a Malonyl-Bridged BOX Ligand

This two-step protocol details the conversion of the title amino alcohol into a C₂-symmetric BOX ligand.

Materials:

  • This compound

  • Malonoyl dichloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Part A: Bis-Amide Formation

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (2.0 equivalents). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add distilled triethylamine (2.2 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of malonoyl dichloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes. A precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis-amide intermediate.

Expert Insight: The slow, dropwise addition of the acyl chloride at 0 °C is crucial to control the exothermic reaction and prevent the formation of undesired side products. The triethylamine not only acts as a base to neutralize the HCl byproduct but also catalyzes the reaction.

Part B: Dehydrative Cyclization

  • Reaction Setup: Place the crude bis-amide intermediate in a flame-dried round-bottom flask equipped with a reflux condenser under an argon atmosphere. Add anhydrous toluene.

  • Cyclization: Add thionyl chloride (2.2 to 2.5 equivalents) dropwise to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and carefully quench the excess SOCl₂ by slowly adding saturated NaHCO₃ solution at 0 °C. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure BOX ligand.[4]

Synthesis of Chiral Schiff Base Ligands

Schiff base ligands are exceptionally versatile due to their straightforward synthesis and the ease with which their steric and electronic properties can be modified.[5] The condensation of the primary amine of our precursor with an aldehyde yields a tridentate (N, O, O) ligand, ideal for coordinating with metals like titanium, copper, and ruthenium.

Workflow for Tridentate Schiff Base Synthesis

A (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol C Tridentate (N,O,O) Schiff Base Ligand A->C Ethanol Reflux, 4h B Salicylaldehyde B->C

Caption: One-step synthesis of a chiral Schiff base ligand.

Protocol 3.1: Synthesis of a Salicylaldehyde-Derived Schiff Base Ligand

This one-step protocol describes a simple condensation reaction.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (absolute)

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Aldehyde Addition: Add salicylaldehyde (1.0 equivalent) to the solution. The solution will typically turn yellow.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 hours.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often pure enough for use without further purification.

Trustworthiness Note: This protocol is self-validating. The formation of the imine bond is a highly efficient condensation reaction that drives to completion by the removal of water, often azeotropically with the solvent during reflux. The purity of the crystalline product can be easily verified by melting point analysis and NMR spectroscopy.

Application in Asymmetric Catalysis: Enantioselective Alkylation of Aldehydes

One of the benchmark reactions for evaluating new chiral amino alcohol-derived ligands is the catalytic enantioselective addition of diethylzinc to aldehydes.[1][6] This reaction provides a direct route to valuable chiral secondary alcohols.[1]

Catalytic Cycle for Diethylzinc Addition

A Ligand-ZnEt Complex (Active Catalyst) C Chiral Zinc Alkoxide Intermediate A->C + R-CHO B Aldehyde (R-CHO) C->A + Et₂Zn - Ethane D Chiral Alcohol Product C->D Hydrolysis (Workup)

Caption: Generalized catalytic cycle for the addition of diethylzinc.

Protocol 4.1: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Synthesized chiral ligand (e.g., from Protocol 3.1) (5 mol%)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde, freshly distilled

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Formation: To a flame-dried Schlenk flask under argon, add the chiral ligand (0.05 mmol, 5 mol%). Add anhydrous toluene (5 mL) and stir until dissolved.

  • Reagent Addition: Add diethylzinc solution (2.0 mL, 2.0 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes.

  • Reaction: Cool the mixture to 0 °C and add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-24 hours, depending on the ligand's efficacy.

  • Quenching: Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol product using chiral HPLC or GC analysis.

Table 1: Representative Performance of Amino Alcohol-Derived Ligands

This table summarizes typical performance data for various chiral amino alcohol ligands in benchmark asymmetric reactions to provide a reference for expected outcomes.

Ligand Type / PrecursorReactionSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Amino alcohol-derivedDiethylzinc Addition to AldehydesBenzaldehyde>95Up to 95%
(1S,2R)-1-Amino-2-indanolRu-catalyzed ATH of N-Phosphinyl KetiminesVarious IminesHighUp to 82%[7]
(S)-2-Amino-2-methyl-1-propanolBorane Reduction of KetonesAcetophenoneHigh~90%
Ephedrine-typeAsymmetric Transfer Hydrogenation (ATH)Aromatic Ketones>95Up to 69%[8]

Conclusion

This compound stands out as a highly valuable and versatile precursor for the synthesis of advanced chiral ligands. Its inherent structural and electronic features provide a robust platform for creating catalysts capable of high performance in a range of important asymmetric transformations. The protocols detailed herein for the synthesis of BOX and Schiff base ligands, along with their application in catalysis, offer a clear and reproducible pathway for researchers to exploit the full potential of this powerful chiral building block.

References

  • Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric C
  • Expeditious preparation of β-sec-alkyl vicinal amino alcohols used for chiral ligand synthesis. Royal Society of Chemistry.
  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry.
  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
  • High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins.
  • Synthesis of New amino alcohol chiral Ligands (L1–L5).
  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS, University of Illinois.
  • A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. Benchchem.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobiliz

Sources

Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stereospecific analysis of a critical pharmaceutical intermediate.

Introduction: The Imperative of Chirality in Pharmaceutical Synthesis

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is a chiral amino alcohol that serves as a high-value building block in modern medicinal chemistry. Its primary significance lies in its role as a key chiral intermediate in the synthesis of Apremilast, a potent, orally active inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and other inflammatory diseases.[1][2]

In the context of pharmaceuticals, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different interactions with the chiral environment of the human body, such as enzymes and receptors. The desired therapeutic effect is frequently associated with only one enantiomer (the eutomer), while the other (the distomer) may be inactive, less active, or, in some cases, responsible for undesirable side effects.

Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs and their intermediates.[3] Ensuring the enantiomeric purity of this compound is a critical quality control step to guarantee that the final Active Pharmaceutical Ingredient (API), Apremilast, is free from its enantiomeric impurity. This application note provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method designed for the robust and accurate determination of the enantiomeric purity of this vital intermediate.

The Principle of Chiral Recognition on Polysaccharide-Based Stationary Phases

The separation of enantiomers is a thermodynamically challenging task, as they possess identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by introducing a chiral environment in the form of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are the most widely used and successful platforms for enantiomeric separations in HPLC.[4]

The mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The difference in the stability and energy of these transient complexes for each enantiomer results in differential retention times, allowing for their separation and quantification.[5] The choice of an immobilized amylose-based CSP, as detailed in this note, provides not only excellent chiral recognition capabilities but also enhanced robustness and compatibility with a wider range of solvents compared to non-immobilized (coated) phases.[5][6]

Primary Analytical Protocol: Reversed-Phase Chiral HPLC

This section details a validated, stability-indicating, and environmentally considerate ("green") reversed-phase HPLC method for the simultaneous determination of the (R)-enantiomer and other potential impurities of Apremilast's key intermediate. The method has been adapted from published and validated procedures for the final API, demonstrating its applicability and robustness.[6][7]

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Column: Chiralpak IA-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel), 250 mm x 4.6 mm.[6][7]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Ammonium Bicarbonate (AR Grade)

    • Purified Water (HPLC Grade)

    • This compound Reference Standard

    • Racemic 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol (for method development and system suitability)

Preparation of Chromatographic Solutions
  • Mobile Phase Buffer (0.01M Ammonium Bicarbonate, pH 8.0): Accurately weigh approximately 0.79 g of Ammonium Bicarbonate and dissolve in 1000 mL of purified water. Adjust the pH to 8.0 with dilute ammonium hydroxide or formic acid, if necessary.

  • Mobile Phase: Prepare a filtered and degassed mixture of the Mobile Phase Buffer and Acetonitrile in a 50:50 (v/v) ratio.[6][7]

    • Expert Insight: The use of a volatile buffer like ammonium bicarbonate is advantageous if the method needs to be adapted for mass spectrometry (LC-MS) detection. The pH of 8.0 ensures that the primary amine of the analyte is in its free base form, which can enhance interaction with the CSP.

  • Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations to ensure solvent compatibility and optimal peak shape.

  • Standard Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the (S)-enantiomer reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • System Suitability Solution (Resolution Solution): Prepare a solution of the racemic compound at approximately 500 µg/mL in the Diluent. Alternatively, spike the Standard Solution with a small amount (e.g., 0.15%) of the (R)-enantiomer.

  • Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterConditionRationale
Column Chiralpak IA-3 (250 mm x 4.6 mm, 3 µm)Immobilized polysaccharide phase with proven selectivity for this class of compounds.[6][7]
Mobile Phase 0.01M NH₄HCO₃ (pH 8.0) : Acetonitrile (50:50, v/v)Isocratic elution provides stable baseline and reproducible retention times.[6]
Flow Rate 0.4 mL/minLower flow rate can enhance resolution and is compatible with the smaller particle size of the column.[7]
Column Temperature 25 °CControlled temperature ensures retention time stability.[6]
Detection Wavelength 225 nmProvides high sensitivity for the phenyl-containing chromophore.[6]
Injection Volume 10 µLA standard volume appropriate for the column dimensions and analyte concentration.[7]
Run Time Approximately 45 minutesSufficient to allow for the elution of both enantiomers and any potential impurities.[6]
Analytical Procedure Workflow

The following diagram illustrates the logical flow of the analytical procedure, from initial setup to final reporting.

G cluster_prep 1. Preparation cluster_sst 2. System Validation cluster_analysis 3. Sample Analysis cluster_data 4. Data Processing & Reporting prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions prep_hplc Equilibrate HPLC System with Mobile Phase prep_solutions->prep_hplc inject_sst Inject System Suitability (Resolution) Solution prep_hplc->inject_sst check_sst SST Criteria Met? (e.g., Resolution > 2.0) inject_sst->check_sst troubleshoot Troubleshoot System (Check connections, mobile phase, column) check_sst->troubleshoot No run_sequence Run Analytical Sequence: 1. Blank (Diluent) 2. Standard Injections 3. Sample Injections check_sst->run_sequence Yes troubleshoot->prep_hplc process_data Integrate Chromatograms and Identify Peaks run_sequence->process_data calculate Calculate % Area of (R)-Enantiomer in Sample process_data->calculate report Generate Final Report calculate->report

Caption: Workflow for Chiral HPLC Analysis.

System Suitability and Acceptance Criteria

Before proceeding with sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step for ensuring the validity of the results.

ParameterAcceptance CriterionPurpose
Resolution (Rs) ≥ 2.0 between (S) and (R) enantiomer peaksEnsures that the two enantiomers are baseline separated, allowing for accurate quantification.
Tailing Factor (Tf) ≤ 2.0 for the (S)-enantiomer peakConfirms good peak shape, which is essential for accurate integration.
Precision (%RSD) ≤ 2.0% for the peak area of 5 replicate injections of the standardDemonstrates the stability and reproducibility of the system's injection and detection performance.
Calculation of Enantiomeric Purity

The enantiomeric purity is determined by calculating the percentage of the undesired (R)-enantiomer relative to the total area of both enantiomers.

Formula: % (R)-Enantiomer = (Area of (R)-peak / (Area of (S)-peak + Area of (R)-peak)) * 100

The enantiomeric excess (e.e.) can then be calculated as: % e.e. = (100 - 2 * % (R)-Enantiomer)

Method Validation Summary

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines. The described method has been shown to meet typical validation criteria.[6][7]

Validation ParameterTypical Performance
Specificity The method resolves the (S)- and (R)-enantiomers from each other and from other process-related impurities and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 for the (R)-enantiomer over a range of 0.05% to 0.3% of the nominal sample concentration.
Accuracy / Recovery Recovery for the (R)-enantiomer is typically between 96% and 102%.[6]
Precision (%RSD) Repeatability and Intermediate Precision RSD values are typically ≤ 4.0%.[6]
Limit of Detection (LOD) Approximately 0.016 µg/mL to 0.032 µg/mL.[7]
Limit of Quantitation (LOQ) Approximately 0.052 µg/mL to 0.107 µg/mL.[7]
Robustness The method is shown to be unaffected by small, deliberate changes in flow rate, column temperature, and mobile phase composition.

Conclusion

This application note provides a detailed and robust chiral HPLC method for the critical analysis of this compound. By leveraging a high-performance immobilized polysaccharide chiral stationary phase, this method demonstrates excellent selectivity and resolution for the enantiomers. The protocol, including system suitability criteria and a summary of validation parameters, constitutes a self-validating system that ensures trustworthy and accurate results. Implementing this method is essential for the quality control of this key pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Vijaykumar, C., Kumar, Y. R., Aparna, P., & Marisetti, V. M. (2022). Enantioselective Green HPLC Method for Simultaneous Determination of Enantiomer, and Potential Impurities in Apremilast Drug Substance. Taylor & Francis Online. [Link]

  • Vijaykumar, C., et al. (2022). Enantioselective Green HPLC Method for Simultaneous Determination of Enantiomer, and Potential Impurities in Apremilast Drug Substance. ResearchGate. [Link]

  • PubChem. (S)-2-Amino-2-(3-methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • Landge, S. B., et al. (2016). Identification, characterization and HPLC quantification of impurities in apremilast. Semantic Scholar. [Link]

  • Analytical Methods Committee. (Date N/A). Analytical Methods. Royal Society of Chemistry. [Link]

  • AbacipharmTech. This compound. AbacipharmTech. [Link]

  • Tóth, G., et al. (2018). Validated LC Method for Determination of Enantiomeric Purity of Apremilast Using Polysaccharide-Type Stationary Phases in Polar Organic Mode. ResearchGate. [Link]

  • Hossain, A. M. S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Phenomenex Inc. (Date N/A). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • Phenomenex Inc. (Date N/A). The Chiral Notebook. Phenomenex. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

Sources

HPLC method for enantiomeric excess determination of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note:

High-Performance Liquid Chromatography (HPLC) Method for the Enantiomeric Excess Determination of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Introduction: The Critical Role of Enantiopurity

In pharmaceutical development, the stereochemical configuration of a drug molecule is paramount, as different enantiomers can exhibit widely varying pharmacological activities and toxicological profiles. This compound is a chiral building block whose enantiomeric purity is critical for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). Consequently, a robust and reliable analytical method for determining its enantiomeric excess (% ee) is essential for quality control and regulatory compliance.

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the direct separation and quantification of the enantiomers of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol. The method utilizes a polysaccharide-based Chiral Stationary Phase (CSP), which provides excellent selectivity for this class of amino alcohols.

Principle of Chiral Separation by HPLC

The direct separation of enantiomers via chiral HPLC is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase.[1] The CSP creates a chiral environment within the column. As the racemic mixture passes through, transient diastereomeric complexes are formed between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2] The stability of these complexes differs for each enantiomer due to steric and electronic factors (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions), leading to different retention times and, thus, separation.[3]

Method Development Strategy: A Rationale-Driven Approach

The development of a successful chiral separation method requires a systematic approach based on the analyte's physicochemical properties and established chromatographic principles.

Analyte Characterization

This compound is a primary amino alcohol. Its key structural features relevant to HPLC are:

  • A primary amine group: This basic functional group can cause peak tailing on silica-based columns due to strong interactions with residual silanols. Its presence is also a key interaction point for chiral recognition.

  • A hydroxyl group: Provides a site for hydrogen bonding with the CSP.

  • An aromatic ring: The substituted phenyl group acts as a chromophore for UV detection and can participate in π-π interactions with the CSP.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are highly effective for separating a broad range of chiral compounds, including amino alcohols. For this application, a cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H or a similar phase), is selected. This phase is well-documented for its ability to resolve aromatic amino alcohols through a combination of hydrogen bonding and π-π interactions.[4]

Mobile Phase Optimization

Normal Phase Chromatography (NPC) is often the preferred mode for separating polar analytes like amino alcohols on polysaccharide CSPs.[5]

  • Solvent System: A non-polar solvent (e.g., n-Hexane or Heptane) is used as the main component, with a polar alcohol modifier (e.g., Isopropanol or Ethanol) to control retention and selectivity. The ratio of hexane to alcohol is a critical parameter for optimizing resolution.[6]

  • Basic Additive: Due to the basic nature of the primary amine, peak shape can be significantly improved by adding a small amount of a basic modifier, such as Diethylamine (DEA), to the mobile phase.[7] DEA competes with the analyte for active sites on the stationary phase, reducing peak tailing and enhancing resolution.[5]

Optimized HPLC Method and Protocols

This section provides the detailed experimental conditions and step-by-step protocols for analysis.

Instrumentation and Chromatographic Conditions

The analysis should be performed on an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

Parameter Condition
HPLC System Standard LC system with UV Detector
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Analyte Concentration ~0.5 mg/mL
Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully measure 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine.

    • Combine them in a suitable solvent reservoir.

    • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum degassing.

  • Racemic Standard Preparation (for method setup and system suitability):

    • Accurately weigh approximately 5 mg of racemic 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol.

    • Dissolve in 10.0 mL of the mobile phase to obtain a final concentration of 0.5 mg/mL.

  • Sample Preparation (for (S)-enantiomer analysis):

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve in 10.0 mL of the mobile phase to obtain a final concentration of 0.5 mg/mL.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Prep (Hex:IPA:DEA) SystemEquil System Equilibration MobilePhase->SystemEquil StandardPrep Standard/Sample Prep (0.5 mg/mL) SST System Suitability Test (Racemic Standard) StandardPrep->SST SystemEquil->SST SampleInject Sample Injection SST->SampleInject Integration Peak Integration SampleInject->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation Report Final Report Calculation->Report caption Figure 1: HPLC Workflow for Enantiomeric Excess Determination.

Caption: Figure 1: HPLC Workflow for Enantiomeric Excess Determination.

Step-by-Step Analytical Protocol
  • System Startup: Turn on the HPLC system and allow the detector lamp to warm up for at least 30 minutes.

  • Column Equilibration: Purge the pump with the prepared mobile phase and then equilibrate the chiral column at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability Test (SST):

    • Inject the racemic standard solution (10 µL).

    • Verify that the system meets the pre-defined acceptance criteria. This is a critical step to ensure the validity of the results.[8]

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

      • Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.

      • Precision: The relative standard deviation (%RSD) of peak areas from at least five replicate injections should be ≤ 2.0%.

  • Sample Analysis:

    • Once the system suitability is confirmed, inject the prepared sample solution of this compound.

    • Record the chromatogram.

Data Analysis and Calculation

The enantiomeric excess (% ee) is a measure of the purity of the desired enantiomer. It is calculated from the peak areas of the (S)- and (R)-enantiomers in the chromatogram.

Formula for Enantiomeric Excess:

% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

Where:

  • Area(S) is the integrated peak area of the (S)-enantiomer.

  • Area(R) is the integrated peak area of the undesired (R)-enantiomer.

The elution order must be confirmed by injecting a standard of the pure (S)-enantiomer if available.

Method Validation Principles

For use in a regulated environment, the method must be validated according to ICH Q2(R1) or equivalent guidelines. Key validation parameters include:

  • Specificity: The ability to resolve the two enantiomers from each other and any potential impurities.[7]

  • Linearity: Demonstrated by a linear relationship between the peak area of the minor enantiomer and its concentration over a specified range.

  • Accuracy: Determined by analyzing samples spiked with known amounts of the undesired enantiomer.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.

Troubleshooting

Problem Potential Cause Solution
Poor Resolution (Rs < 1.5) Mobile phase composition is not optimal.Decrease the percentage of Isopropanol in the mobile phase (e.g., to Hexane:IPA 90:10). This typically increases retention and improves resolution.
Column temperature is too high.Decrease the column temperature to 20 °C.
Peak Tailing (T > 2.0) Insufficient basic modifier.Increase the concentration of Diethylamine slightly (e.g., to 0.12%).
Column contamination or degradation.Flush the column with a strong solvent like 100% Isopropanol. If the problem persists, replace the column.
Drifting Baseline Column not fully equilibrated.Equilibrate the column for a longer period.
Mobile phase composition changing.Ensure the mobile phase is well-mixed and degassed.

Conclusion

The described normal-phase HPLC method provides a reliable, specific, and robust means for determining the enantiomeric excess of this compound. By employing a cellulose-based chiral stationary phase and an optimized mobile phase containing a basic additive, excellent resolution and peak shape are achieved. This application note serves as a comprehensive guide for researchers and quality control analysts, ensuring the accurate assessment of enantiopurity for this important chiral intermediate.

References

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-173. [Link]

  • Li, T., & Hyun, M. H. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1363, 248-254. [Link]

  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2003). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 41(4), 196-200. [Link]

  • Mehta, A. C. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Various Authors. (2025). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. IntechOpen. [Link]

  • Pinto, M. M., et al. (2017). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Uddin, M. N., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-9. [Link]

  • Satinder, A. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1046-1064. [Link]

  • Rane, V., & Shinde, D. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 58-63. [Link]

  • Singh, S., et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 73(3), 277-282. [Link]

  • Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 849-855. [Link]

  • Topczewski, J. J., & Witek, M. A. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect, 5(6), 1810-1817. [Link]

  • Anyakora, C. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Kumar, A., et al. (2011). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmacy Research, 4(10), 3466-3468. [Link]

  • Pharmapproach. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharmapproach. [Link]

  • AA Blocks. (n.d.). (2S)-2-amino-2-(3-methoxyphenyl)ethanol. AA Blocks. [Link]

  • Supporting Information. (n.d.). Catalyzed Asymmetric Hydrogenation of α-Amino Ketones. American Chemical Society. [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-ethoxy-3-methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • AbacipharmTech. (n.d.). This compound. AbacipharmTech. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Phenomenex. (n.d.). Applications. Phenomenex. [Link]

  • U.S. EPA. (n.d.). Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. Substance Registry Services. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 253-261. [Link]

  • Wang, L., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1135. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a critical chiral intermediate in the manufacture of the active pharmaceutical ingredient (API) Apremilast.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of prevalent synthetic strategies. We will explore both asymmetric synthesis and chiral resolution pathways, presenting detailed, step-by-step protocols. The causality behind experimental choices, process validation, and analytical controls are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Key Chiral Intermediate

(S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine is the cornerstone for the synthesis of Apremilast, an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis.[2][3] The biological activity of Apremilast is stereospecific, residing in the (S)-enantiomer.[2] Consequently, the production of this intermediate with high enantiomeric purity is of paramount importance for the efficacy and safety of the final drug product.

The synthesis of this intermediate on a large scale presents several challenges, including control of stereochemistry, process efficiency, cost-effectiveness, and safety. This guide will detail two primary, industrially viable approaches to obtain the target molecule in high purity:

  • Asymmetric Synthesis: Introducing chirality early in the synthesis using a chiral auxiliary.

  • Chiral Resolution: Synthesizing the racemic amine followed by separation of the desired (S)-enantiomer from the (R)-enantiomer.

Strategic Overview: Synthetic Pathways

The choice between asymmetric synthesis and chiral resolution is often dictated by factors such as cost of goods, throughput, and available expertise. Below is a high-level overview of the synthetic logic for both approaches.

Synthetic_Strategies cluster_0 Common Precursor Synthesis cluster_1 Asymmetric Synthesis cluster_2 Chiral Resolution Start 3-Ethoxy-4-methoxy -substituted Benzoic Acid or Benzonitrile Ketone 1-(3-Ethoxy-4-methoxyphenyl) -2-(methylsulfonyl)ethanone Start->Ketone Condensation with Dimethyl Sulfone Chiral_Aux Reaction with Chiral Auxiliary (e.g., (R)-(-)-2-phenylglycinol) Ketone->Chiral_Aux Racemic_Amine Racemic Amine Synthesis (Reductive Amination) Ketone->Racemic_Amine Imine Chiral Imine/ Enamine Intermediate Chiral_Aux->Imine Reduction Diastereoselective Reduction Imine->Reduction Deprotection Auxiliary Removal (e.g., Hydrogenation) Reduction->Deprotection Final_Product (S)-1-(3-ethoxy-4-methoxyphenyl) -2-methanesulfonylethylamine Deprotection->Final_Product Resolution Diastereomeric Salt Formation with Chiral Acid (e.g., N-acetyl-L-leucine) Racemic_Amine->Resolution Crystallization Fractional Crystallization Resolution->Crystallization Liberation Base Treatment Crystallization->Liberation Liberation->Final_Product Asymmetric_Synthesis_Workflow A 1. Imine Formation Ketone + (R)-(-)-2-phenylglycinol Toluene, PTSA, Dean-Stark B 2. Diastereoselective Reduction In-situ reduction with NaBH4 Acetic Acid A->B Intermediate Imine (not isolated) C 3. Hydrogenolysis (Auxiliary Cleavage) 10% Pd/C, H2 gas Methanol B->C Diastereomeric Intermediate D 4. Isolation Filtration and Concentration C->D E Final Product (S)-enantiomer D->E

Caption: Workflow for the asymmetric synthesis protocol.

Protocol: Asymmetric Synthesis

Procedure:

  • Imine Formation:

    • To a reactor equipped with a Dean-Stark apparatus, add 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (1.0 equivalent), (R)-(-)-2-phenylglycinol (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.02 equivalents) in toluene.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Continue refluxing for 18-24 hours until no more water is collected.

  • Diastereoselective Reduction:

    • Cool the reaction mixture.

    • Add acetic acid, followed by the portion-wise addition of sodium borohydride (NaBH4, ~1.5 equivalents) while maintaining the temperature.

    • Stir for 2-3 hours at room temperature. Monitor the reduction by HPLC. [4]

  • Hydrogenolysis and Auxiliary Removal:

    • After completion, quench the reaction carefully with water.

    • Extract the product into an organic solvent and concentrate.

    • Dissolve the residue in methanol and transfer to a hydrogenation reactor.

    • Add 10% Palladium on carbon (Pd/C) catalyst.

    • Pressurize the reactor with hydrogen gas (75-80 psi) and stir for 8-10 hours. [4]

  • Isolation:

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

    • The product can be purified by crystallization or salt formation.

Trustworthiness: This protocol is self-validating as the stereochemical outcome is directed by the commercially available, high-purity chiral auxiliary. The diastereomeric intermediate formed after reduction can often be purified to enhance the enantiomeric excess of the final product. HPLC analysis at each stage is crucial to validate the conversion and purity.

Pathway B: Chiral Resolution of Racemic Amine

This approach involves the non-stereoselective synthesis of the racemic amine, followed by separation of the enantiomers using a chiral resolving agent. N-acetyl-L-leucine is a well-established and efficient resolving agent for this specific amine. [5][6][7]

Protocol: Synthesis of Racemic Amine

The racemic amine is typically prepared via reductive amination of the ketone precursor.

Procedure:

  • Reductive Amination:

    • Dissolve 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone in a suitable solvent like methanol.

    • Add ammonium acetate and sodium cyanoborohydride.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by quenching with water, extracting the product, and concentrating to yield the racemic 1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

Protocol: Chiral Resolution

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in methanol.

    • In a separate vessel, dissolve N-acetyl-L-leucine (0.5-0.6 equivalents) in methanol, heating gently if necessary.

    • Add the N-acetyl-L-leucine solution to the racemic amine solution.

    • Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to facilitate crystallization of the diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • The desired (S)-amine-N-acetyl-L-leucinate salt will preferentially crystallize. [5] * Collect the solid by filtration and wash with cold methanol.

    • The enantiomeric purity of the salt can be checked by chiral HPLC. If necessary, a recrystallization step can be performed to upgrade the purity.

  • Liberation of the Free Amine:

    • Suspend the isolated salt in a mixture of water and an organic solvent (e.g., dichloromethane).

    • Add an aqueous base (e.g., sodium hydroxide solution) to adjust the pH to >11.

    • Stir until the solid dissolves completely.

    • Separate the organic layer, and extract the aqueous layer with more organic solvent.

    • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the final product, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, with high enantiomeric purity.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to ensure the chemical and enantiomeric purity of the final product.

Data Summary:

ParameterAsymmetric Synthesis (Typical)Chiral Resolution (Typical)Method of Analysis
Yield (Overall) 50-65%35-45% (based on racemate)Gravimetric
Chemical Purity >99.0%>99.5%HPLC
Enantiomeric Excess >95% ee (before purification)>99.5% eeChiral HPLC
Identification Conforms to reference standardConforms to reference standard1H NMR, MS, IR

1H NMR Characterization (CDCl3, 300 MHz) of the Racemic Amine:

  • Signals corresponding to the ethoxy and methoxy groups, aromatic protons, and the aliphatic backbone protons with the characteristic methanesulfonyl singlet.

Chiral HPLC Method:

  • A validated chiral HPLC method is critical for determining the enantiomeric excess. Polysaccharide-based chiral stationary phases (CSPs) are often effective. [8][9]* Column: Chiralpak® AD-H or similar.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a basic additive like diethylamine (DEA) is a common starting point. [10]* Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • The method must be validated to show baseline separation of the (S) and (R) enantiomers.

Safety and Handling

The synthesis of this intermediate involves the use of hazardous reagents that require strict safety protocols.

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe/cannula techniques.

  • Sodium Borohydride/Sodium Cyanoborohydride: Flammable solids that can release flammable gases upon contact with water or acids.

  • Hydrogen Gas: Highly flammable and explosive. Hydrogenation should be conducted in a specialized, pressure-rated reactor with appropriate safety features.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood or a designated controlled environment.

Conclusion

The large-scale synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine is a well-established process in the pharmaceutical industry. Both asymmetric synthesis and chiral resolution offer viable pathways to the high-purity intermediate required for Apremilast production. The choice of method depends on a careful evaluation of process economics, scalability, and control strategy. The protocols and insights provided in this guide are intended to equip researchers and development professionals with the necessary information to successfully and safely implement these synthetic strategies. Rigorous in-process controls and final product analysis are paramount to ensuring the quality and efficacy of this critical pharmaceutical intermediate.

References

  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. (n.d.). Quick Company. Retrieved January 18, 2026, from [Link]

  • Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. (2016). Google Patents.
  • Process for preparation of apremilast and its intermediates. (2016). Google Patents.
  • Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. (2020). Google Patents.
  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. (2021). MDPI. Retrieved January 18, 2026, from [Link]

  • Procedures for the preparation of (S) -1- (3-ethoxy-4-methoxyphenyl) -2-methanesulfonylethylamine. (n.d.). Google Patents.
  • Handling of reagents. (n.d.). SynCrest Inc. Retrieved January 18, 2026, from [Link]

  • 1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl) ethanone. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]

  • Preparation method for synthesizing apremilast intermediate. (2015). Google Patents.
  • A Continuous Process for Manufacturing Apremilast. Part II: Process Characterization to Establish a Parametric Control Strategy. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006). PubMed. Retrieved January 18, 2026, from [Link]

  • Process for the preparation of apremilast. (2017). Google Patents.
  • Simplified Chiral HPLC/SFC Column Screening Strategies. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]

  • The preparation, characterization, structure and dissolution analysis of apremilast solvatomorphs. (2017). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • PREPARATION METHOD OF APREMILAST AND INTERMEDIATE THEREOF. (2016). WIPO Patentscope. Retrieved January 18, 2026, from [Link]

  • Chiral HPLC Methods for the Analysis of Selected Drugs in Pharmaceutical Formulation and Biological Matrices. (n.d.). Annamalai University. Retrieved January 18, 2026, from [Link]

  • New Ways Around Hazardous Reagent Chemistry. (n.d.). Pharmaceutical Technology. Retrieved January 18, 2026, from [Link]

  • Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (2019). Google Patents.
  • (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L -leucine Salt. (n.d.). Ningbo Nuobai Pharmaceutical Co.,Ltd. Retrieved January 18, 2026, from [Link]

  • Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Catalytic Asymmetric Umpolung Reactions of Imines. (2015). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and (+)-sertraline. (2021). NIH. Retrieved January 18, 2026, from [Link]

  • Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. (2008). PMC - NIH. Retrieved January 18, 2026, from [Link]

Sources

Application Note: Biocatalytic Synthesis of Chiral Amino Alcohols for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 1,2- and 1,3-amino alcohols are crucial building blocks (synthons) for a vast array of active pharmaceutical ingredients (APIs), including antivirals, antibiotics, and cardiovascular drugs.[1] Traditional chemical synthesis of these enantiomerically pure compounds often involves hazardous reagents, extreme reaction conditions, and multi-step processes with protective groups, leading to significant cost and environmental burden.[2] Biocatalysis, the use of enzymes for chemical synthesis, offers a powerful, green, and highly efficient alternative.[3][4] This guide provides a detailed overview of modern biocatalytic strategies, complete with actionable protocols for researchers and drug development professionals aiming to leverage the exquisite selectivity and efficiency of enzymes.[5]

Introduction: The Imperative for Enantiopure Amino Alcohols

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry.[6][7] Chiral amino alcohols are prevalent motifs in numerous drugs, where often only one enantiomer provides the desired pharmacological activity while the other may be inactive or even toxic. Consequently, regulatory bodies demand high enantiomeric purity (typically >99% enantiomeric excess, e.e.) for chiral APIs.[2]

Biocatalysis addresses this challenge directly. Enzymes, as inherently chiral catalysts, operate with exceptional stereo-, regio-, and chemoselectivity under mild aqueous conditions (ambient temperature and atmospheric pressure).[6] This eliminates the need for harsh chemicals and protecting group chemistry, streamlining synthesis, reducing waste, and improving process safety and sustainability.[2][4]

This document details three primary enzymatic strategies for synthesizing chiral amino alcohols:

  • Asymmetric Reduction of α-Amino Ketones using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).

  • Asymmetric Amination of Hydroxy Ketones using ω-Transaminases (ω-TAs).

  • Dynamic Kinetic Resolution (DKR) of racemic substrates.

Strategy 1: Asymmetric Reduction with Ketoreductases (KREDs)

Ketoreductases are a class of oxidoreductases that catalyze the stereoselective reduction of a ketone to a chiral alcohol.[8] This is one of the most robust and widely used methods for producing chiral alcohols from prochiral ketones.[9] The reaction requires a stoichiometric amount of a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH).

Causality Behind the Method: The enzyme's three-dimensional active site precisely orients the ketone substrate relative to the cofactor. This controlled geometry ensures that the hydride is delivered to only one face of the carbonyl group, resulting in the formation of a single alcohol enantiomer with high fidelity.[5]

KRED Reaction Mechanism & Cofactor Regeneration

The core transformation is the reduction of the ketone. However, as cofactors like NADPH are expensive, their regeneration is essential for a commercially viable process.[10] A common and effective method is the "substrate-coupled" approach, where a sacrificial alcohol (e.g., isopropanol) is added in excess. A second dehydrogenase (or the same KRED if it has dual activity) oxidizes the isopropanol to acetone, regenerating the NADPH in a closed loop.[11]

KRED_Mechanism KRED Catalytic Cycle with Cofactor Regeneration cluster_regeneration Cofactor Regeneration Cycle sub α-Amino Ketone (Substrate) KRED_NADPH KRED-NADPH sub->KRED_NADPH Binds prod Chiral Amino Alcohol (Product) KRED_NADP KRED-NADP+ GDH Glucose Dehydrogenase (GDH) KRED_NADP->GDH NADP+ KRED_NADPH->prod Hydride Transfer GDH->KRED_NADPH NADPH Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Glucose D-Glucose Glucose->GDH Transaminase_Pathway ω-Transaminase Catalytic Pathway sub Hydroxy Ketone (Substrate) TA ω-Transaminase (PLP-dependent) sub->TA donor Amine Donor (e.g., Isopropylamine) donor->TA prod Chiral Amino Alcohol (Product) TA->prod byprod Ketone Byproduct (e.g., Acetone) TA->byprod

Figure 2: General schematic of an ω-transaminase-catalyzed reaction.
Protocol: ω-TA Synthesis of a Chiral Amino Alcohol

This protocol outlines the synthesis of a chiral amino alcohol from a hydroxy ketone using a commercially available ω-transaminase.

Materials:

  • ω-Transaminase (lyophilized powder or solution)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Hydroxy ketone substrate

  • Isopropylamine (as amine donor)

  • HEPES or TRIS buffer (100 mM, pH 8.0-8.5)

  • Methyl-tert-butyl ether (MTBE) for extraction

Step-by-Step Methodology:

  • Enzyme Preparation: If using lyophilized enzyme, reconstitute it in the reaction buffer containing PLP (typically 1 mM) and incubate for 30-60 minutes. Rationale: This ensures the enzyme is fully saturated with its essential cofactor before the reaction begins.

  • Reaction Setup: In a sealed, temperature-controlled vessel, combine:

    • HEPES or TRIS buffer (pH 8.0-8.5). Rationale: Many transaminases exhibit optimal activity at slightly alkaline pH.

    • Hydroxy ketone substrate (e.g., 100 mM)

    • Isopropylamine (5-10 equivalents, e.g., 0.5-1.0 M). Rationale: A large excess of the amine donor is used to drive the reaction equilibrium towards product formation.

  • Reaction Initiation and Conditions:

    • Add the pre-incubated ω-TA solution to the mixture (e.g., 5-10 mg/mL).

    • Maintain the temperature between 30-40°C.

    • Seal the vessel tightly to prevent the evaporation of the volatile isopropylamine and acetone byproduct.

    • Agitate the reaction to ensure mixing.

  • Reaction Monitoring:

    • Monitor substrate conversion to product using HPLC or GC analysis of quenched aliquots. The formation of the acetone byproduct can also be monitored.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Adjust the pH to >10 with 1 M NaOH to ensure the product is in its free base form.

    • Extract the product with an organic solvent such as MTBE (3x reaction volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Confirm the structure and chemical purity via NMR and mass spectrometry.

    • Determine the enantiomeric excess using chiral HPLC or chiral GC. [12]

Analytical Validation: Determining Enantiomeric Excess

Confirming the stereochemical purity of the synthesized amino alcohol is a critical, self-validating step. The most common technique is Chiral High-Performance Liquid Chromatography (HPLC). [13][14] General Protocol for Chiral HPLC Analysis:

  • Derivatization (If Necessary): Many amino alcohols lack a strong UV chromophore required for sensitive HPLC detection. [12]Derivatization with an agent like 3,5-dinitrobenzoyl chloride or Marfey's reagent introduces a chromophore, allowing for detection at wavelengths like 254 nm. [12][15]2. Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of derivatized amino alcohols. [12]3. Mobile Phase: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The exact ratio is optimized to achieve baseline separation of the two enantiomer peaks.

  • Analysis:

    • Dissolve a small sample of the final product in the mobile phase.

    • Inject onto the chiral HPLC system.

    • The two enantiomers will have different retention times.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers:

      • % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Comparative Summary and Considerations

Parameter Ketoreductase (KRED) Strategy ω-Transaminase (ω-TA) Strategy
Substrate α-Amino KetoneHydroxy Ketone
Enzyme Class OxidoreductaseTransferase
Cofactor NAD(P)H (Requires regeneration)Pyridoxal-5'-Phosphate (PLP)
Key Advantage Broad substrate scope for ketones; well-established regeneration systems. [16]Direct formation of the amine group from a ketone; avoids separate amination steps. [17]
Key Challenge Cost and complexity of cofactor regeneration system. [18]Reaction equilibrium can be unfavorable; requires a large excess of amine donor.
Typical e.e. >99%>99%
Industrial Relevance High; used in the synthesis of intermediates for drugs like Montelukast and Atorvastatin. [9]High and growing; used in the synthesis of Sitagliptin (Januvia). [5]

Conclusion

Biocatalysis provides an indispensable toolkit for the modern pharmaceutical scientist. The use of ketoreductases and transaminases for the synthesis of chiral amino alcohols represents a mature, scalable, and sustainable technology. [19]These enzymatic methods consistently deliver products with the high enantiomeric purity required for pharmaceutical applications, while significantly reducing the environmental impact compared to traditional chemical routes. By understanding the principles behind enzyme selection and implementing robust, self-validating protocols, researchers can accelerate the development of safer and more effective medicines.

References

  • Pharma Focus Asia. The Growing Role of Biocatalysis in Industrial Synthesis. Available from: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Available from: [Link]

  • Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. PMC - PubMed Central. Available from: [Link]

  • Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC - NIH. Available from: [Link]

  • Ingram, C. U. (2006). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. UCL Discovery. Available from: [Link]

  • Siddiqui, F. S., Arayne, M. S., & Sultana, N. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available from: [Link]

  • Li, L., & Liu, Y. (2007). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]

  • Ding, S. (2024). Advances in Biocatalysis for Sustainable Pharmaceutical Synthesis: Applications, Technological Progress, and Future Directions. ResearchGate. Available from: [Link]

  • Longdom Publishing. Role of Biocatalyst in Pharmaceutical Manufacturing and its Mechanism. Available from: [Link]

  • Patel, R. N. (2013). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed. Available from: [Link]

  • Gładkowski, W., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available from: [Link]

  • Sharma, M., Mangas-Sanchez, J., & Paradisi, F. (2017). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available from: [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Bommarius, A. S., et al. (2016). Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system. Google Patents.
  • Anveshana's International Publication. EXPLORING THE ROLE OF BIOCATALYSIS IN PHARMACEUTICAL SYNTHESIS. Available from: [Link]

  • ResearchGate. Schematic overview of our system for continuous cofactor regeneration. Available from: [Link]

  • Martín-Matute, B., & Bäckvall, J.-E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. American Chemical Society. Available from: [Link]

  • University of Greifswald. Biocatalytic Synthesis of Amino Alcohols. Available from: [Link]

  • Martinez, L. A. S. (2025). Characterisation of transaminases for the production of high-value chiral amino alcohol 3-aminobutan-2-ol. Kent Academic Repository. Available from: [Link]

  • Zhao Group @ UIUC. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Available from: [Link]

  • Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Publications. Available from: [Link]

  • Liu, Y., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. Available from: [Link]

  • ResearchGate. (2015). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Available from: [Link]

  • de Miranda, A. S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, RSC Publishing. Available from: [Link]

  • Moore, J. C., & Pollard, D. J. (2011). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC - NIH. Available from: [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Available from: [Link]

  • Deng, H., et al. (2018). Cofactor regeneration for sustainable enzymatic biosynthesis. Wiley Online Library. Available from: [Link]

  • ResearchGate. (2011). Practical chiral alcohol manufacture using ketoreductases. Available from: [Link]

  • ResearchGate. (2020). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Available from: [Link]

  • ResearchGate. (2021). Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. Available from: [Link]

Sources

Application of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol in Drug Discovery: A Guide to the Synthesis of Apremilast

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Amino Alcohols in Modern Drug Synthesis

In the landscape of contemporary drug discovery and development, chiral amino alcohols stand out as exceptionally versatile and valuable building blocks. Their inherent bifunctionality, possessing both an amine and a hydroxyl group, combined with their stereochemical complexity, makes them ideal starting materials for the asymmetric synthesis of complex molecular architectures. The precise three-dimensional arrangement of these functional groups is often pivotal for selective interaction with biological targets like enzymes and receptors, which fundamentally dictates the efficacy and safety of a therapeutic agent.

This guide focuses on a specific chiral amino alcohol, (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol , and its critical application as a precursor in the synthesis of Apremilast. Apremilast is a potent, orally available small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme central to the inflammatory cascade. By inhibiting PDE4, Apremilast elevates intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. This mechanism of action has established Apremilast as a significant therapeutic for inflammatory conditions such as psoriasis and psoriatic arthritis.[1][2][3]

The synthesis of Apremilast underscores the importance of chirality, with the (S)-enantiomer being the biologically active form. Therefore, the use of enantiomerically pure starting materials like this compound is paramount to achieving a stereochemically pure final active pharmaceutical ingredient (API). This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthetic pathway from this key chiral amino alcohol to Apremilast, elucidating the causality behind experimental choices and providing robust, self-validating protocols.

The Synthetic Blueprint: From Chiral Amino Alcohol to a PDE4 Inhibitor

The synthesis of Apremilast from this compound is a multi-step process that involves the formation of a key amine intermediate, which is then condensed with a second key fragment, 3-acetamidophthalic anhydride. The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Synthesis of Key Amine Intermediate cluster_1 Part 2: Synthesis of Phthalimide Fragment cluster_2 Part 3: Final Condensation A (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol B Mesylation A->B Methanesulfonyl Chloride, Triethylamine C (S)-1-(3-ethoxy-4-methoxyphenyl)- 2-methanesulfonylethylamine B->C G Condensation C->G D 3-Nitrophthalic Acid E Reduction & Acetylation D->E 1. Reduction (e.g., H2/Pd-C) 2. Acetic Anhydride F 3-Acetamidophthalic Anhydride E->F F->G Glacial Acetic Acid, Reflux H Apremilast G->H

Figure 1: Overall synthetic workflow for Apremilast.

Part 1: Synthesis of the Key Amine Intermediate: (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine

The initial and crucial phase of the synthesis involves the conversion of the primary alcohol in our starting material into a good leaving group, followed by the introduction of the methylsulfonyl group. This is achieved through mesylation.

Causality of Experimental Choices:
  • Activation of the Hydroxyl Group: The hydroxyl group of an alcohol is a poor leaving group. To facilitate a subsequent nucleophilic substitution, it must first be converted into a better leaving group. Mesylation, the reaction with methanesulfonyl chloride (MsCl), transforms the hydroxyl group into a mesylate ester. The mesylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group.[4][5]

  • Choice of Reagents:

    • Methanesulfonyl Chloride (MsCl): This is a highly reactive electrophile that readily reacts with the nucleophilic oxygen of the alcohol.[4][6]

    • Triethylamine (TEA) or other non-nucleophilic base: The reaction of an alcohol with MsCl generates hydrochloric acid (HCl) as a byproduct. A base is required to neutralize this acid and prevent it from protonating the starting amine or other basic sites in the molecule, which would render them non-nucleophilic. A non-nucleophilic, sterically hindered base like TEA is ideal as it does not compete with the alcohol in reacting with MsCl.

Detailed Experimental Protocol: Mesylation of this compound

Materials:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
This compound211.2610.0 g47.3
Methanesulfonyl Chloride (MsCl)114.556.5 g56.7
Triethylamine (TEA)101.197.2 g71.0
Dichloromethane (DCM)-100 mL-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 47.3 mmol) and triethylamine (7.2 g, 71.0 mmol) in dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Mesyl Chloride: Slowly add a solution of methanesulfonyl chloride (6.5 g, 56.7 mmol) in dichloromethane (20 mL) to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to afford the pure amine intermediate.[7]

Self-Validation: The purity of the synthesized amine can be assessed by HPLC and chiral HPLC to confirm its chemical and enantiomeric purity.[7] NMR and mass spectrometry should be used to confirm the structure.

Part 2: Synthesis of the Phthalimide Fragment: 3-Acetamidophthalic Anhydride

The second key component required for the synthesis of Apremilast is 3-acetamidophthalic anhydride. This is typically prepared from 3-nitrophthalic acid.

Causality of Experimental Choices:
  • Reduction of the Nitro Group: The nitro group of 3-nitrophthalic acid is reduced to an amine. A common and efficient method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is clean and generally provides high yields.

  • Acetylation and Anhydride Formation: The resulting 3-aminophthalic acid is then reacted with acetic anhydride. This serves a dual purpose: it acetylates the newly formed amino group to an acetamido group and also dehydrates the two carboxylic acid groups to form the cyclic anhydride.[8][9]

Detailed Experimental Protocol: Synthesis of 3-Acetamidophthalic Anhydride

Materials:

ReagentM.W. ( g/mol )QuantityMoles (mol)
3-Nitrophthalic Acid211.1321.1 g0.1
10% Pd/C-1.0 g-
Methanol-200 mL-
Acetic Anhydride102.0950 mL-

Procedure:

  • Reduction of 3-Nitrophthalic Acid:

    • In a hydrogenation vessel, suspend 3-nitrophthalic acid (21.1 g, 0.1 mol) and 10% Pd/C (1.0 g) in methanol (200 mL).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

    • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 3-aminophthalic acid.

  • Formation of 3-Acetamidophthalic Anhydride: [8]

    • To the crude 3-aminophthalic acid, add acetic anhydride (50 mL).

    • Heat the mixture to reflux (approximately 120-140 °C) with stirring for 2-3 hours.[8]

    • Cool the reaction mixture to room temperature, which should induce crystallization.

    • Collect the crystalline product by filtration, wash with a small amount of cold ether, and dry under vacuum to yield 3-acetamidophthalic anhydride.[8]

Self-Validation: The identity and purity of the product can be confirmed by melting point determination, NMR, and IR spectroscopy.

Part 3: The Final Condensation: Assembling Apremilast

The final step in the synthesis is the condensation of the two key fragments: (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine and 3-acetamidophthalic anhydride.

Causality of Experimental Choices:
  • Nucleophilic Attack: The primary amine of the (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine acts as a nucleophile and attacks one of the carbonyl carbons of the 3-acetamidophthalic anhydride.

  • Ring Opening and Re-closure: This initial attack leads to the opening of the anhydride ring. Subsequent intramolecular cyclization with the elimination of a water molecule forms the final phthalimide ring system of Apremilast.

  • Solvent and Temperature: Glacial acetic acid is often used as the solvent for this reaction. It facilitates the reaction and the high temperature (reflux) provides the necessary activation energy for the condensation and dehydration steps.[7]

Detailed Experimental Protocol: Synthesis of Apremilast

Materials:

ReagentM.W. ( g/mol )Quantity (mmol)
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine273.3510.0
3-Acetamidophthalic Anhydride205.1710.5
Glacial Acetic Acid-50 mL
Ethanol--
Acetone--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine (2.73 g, 10.0 mmol) and 3-acetamidophthalic anhydride (2.15 g, 10.5 mmol) in glacial acetic acid (50 mL).[7]

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.[7]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the acetic acid can be removed under reduced pressure.

  • Purification: The crude Apremilast can be purified by recrystallization from a mixture of ethanol and acetone to yield the pure product.[7]

Self-Validation: The final product should be characterized by NMR, mass spectrometry, and its melting point. The enantiomeric purity should be confirmed by chiral HPLC.[10][11][12]

Mechanism of Action: PDE4 Inhibition

Apremilast exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating the inflammatory response.

G cluster_0 Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Stimulus PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, etc.) PDE4->ProInflammatory Promotes Transcription (via NF-κB) CREB CREB PKA->CREB Phosphorylates AntiInflammatory Anti-inflammatory Cytokines (IL-10) CREB->AntiInflammatory Increases Transcription Apremilast Apremilast Apremilast->PDE4 Inhibits

Figure 2: Simplified signaling pathway of PDE4 and the inhibitory action of Apremilast.

By inhibiting PDE4, Apremilast leads to an accumulation of intracellular cAMP.[1][2][13] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB upregulates the transcription of anti-inflammatory cytokines such as Interleukin-10 (IL-10).[1][13] Concurrently, elevated cAMP levels lead to the downregulation of pro-inflammatory signaling pathways, including the NF-κB pathway, resulting in decreased production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), IL-23, and interferon-gamma (IFN-γ).[13][14] This dual effect of upregulating anti-inflammatory mediators and downregulating pro-inflammatory ones restores a more balanced immune response.

Conclusion

This compound serves as a quintessential example of a chiral building block that is fundamental to the efficient and stereoselective synthesis of a modern therapeutic agent. The protocols and explanations provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to utilize this valuable intermediate in the synthesis of Apremilast and potentially other novel PDE4 inhibitors. The careful execution of these synthetic steps, with a deep understanding of the underlying chemical principles, is crucial for the successful development of safe and effective pharmaceuticals.

References

  • Phosphodiesterase-4 Inhibition in Psoriasis. PMC. [Link]

  • Mechanism of Action (MOA) | Otezla® (apremilast) HCP. Otezla. [Link]

  • Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. PMC. [Link]

  • Mechanism of action of apremilast. | Download Scientific Diagram. ResearchGate. [Link]

  • Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. PubMed Central. [Link]

  • A kind of 3 acetylamino phthalic anhydride preparation methods.
  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Quick Company. [Link]

  • 7CBQ: Crystal structure of PDE4D catalytic domain in complex with Apremilast. RCSB PDB. [Link]

  • Phosphodiesterase-4 Inhibition in the Management of Psoriasis. PMC. [Link]

  • Preparation method of 3-acetyl aminophthalimide.
  • (PDF) Validated LC Method for Determination of Enantiomeric Purity of Apremilast Using Polysaccharide-Type Stationary Phases in Polar Organic Mode. ResearchGate. [Link]

  • Methanesulfonyl chloride. Wikipedia. [Link]

  • Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE.
  • (PDF) Apremilast -A review of Analytical Methods Developed for API with its impurities, Pharmaceutical Formulations and Biological Matrices. ResearchGate. [Link]

  • The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches. PMC. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]

  • Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. PubMed. [Link]

  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal. [Link]

  • Identification, characterization and HPLC quantification of impurities in apremilast. Semantic Scholar. [Link]

  • Process for the preparation of (S) -1- (3-ethoxy-4-methoxyphenyl) -2-methanesulfonylethylamine.
  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. PMC. [Link]

  • Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review. PubMed. [Link]

  • Chiral Separation of Apremilast by Capillary Electrophoresis Using Succinyl-β-Cyclodextrin—Reversal of Enantiomer Elution Order by Cationic Capillary Coating. MDPI. [Link]

  • Preparation of mesylates and tosylates (video). Khan Academy. [Link]

  • 3-nitrophthalic anhydride. Organic Syntheses Procedure. [Link]

  • Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. [Link]

  • Multi-step biocatalytic strategies for chiral amino alcohol synthesis. ResearchGate. [Link]

  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole | Request PDF. ResearchGate. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • 3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121. PubChem. [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. [Link]

  • 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Synthesis of Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Chiral amino alcohols are foundational building blocks in modern pharmaceuticals, agrochemicals, and materials science.[1][] Their intrinsic chirality is often pivotal to the biological activity and efficacy of the final product.[1] Consequently, the development of robust, stereoselective synthetic routes is a primary focus for researchers and drug development professionals.

This guide provides an in-depth analysis of common challenges encountered during the chiral synthesis of amino alcohols. It is structured to offer practical, field-tested solutions and troubleshooting strategies to overcome these hurdles, ensuring the successful synthesis of these valuable compounds.

I. Core Synthetic Strategies & Common Pitfalls

The synthesis of chiral amino alcohols is primarily achieved through a few key methodologies, each with its own set of potential complications.[1] Understanding these challenges is the first step toward effective troubleshooting.

Key Methodologies at a Glance
Synthetic StrategyDescriptionCommon Problems
Asymmetric Reduction of α-Amino Ketones Enantioselective reduction of a prochiral ketone to a chiral alcohol using a chiral catalyst.[1][3][4]Low enantiomeric excess (ee), low yield, incomplete reaction.[5]
Ring-Opening of Epoxides Nucleophilic attack of an amine on an epoxide ring, often with catalyst mediation.[6][7][8]Poor regioselectivity, side product formation (e.g., double alkylation).[9]
Sharpless Asymmetric Aminohydroxylation (AA) Direct conversion of an alkene to a 1,2-amino alcohol in a single catalytic step.[1][10][11][12]Poor regioselectivity, moderate yields.[12][13]
Synthesis from the Chiral Pool Derivatization of readily available chiral starting materials, like amino acids.[1]Limited structural diversity.[1]
Visualizing the Synthetic Landscape

Core Synthetic Pathways to Chiral Amino Alcohols cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product α-Amino Ketones α-Amino Ketones Asymmetric Reduction Asymmetric Reduction α-Amino Ketones->Asymmetric Reduction Corey-Bakshi-Shibata (CBS) Asymmetric Transfer Hydrogenation (ATH) Epoxides Epoxides Ring-Opening Ring-Opening Epoxides->Ring-Opening Amine Nucleophile Alkenes Alkenes Asymmetric Aminohydroxylation Asymmetric Aminohydroxylation Alkenes->Asymmetric Aminohydroxylation Sharpless AA Chiral Pool (Amino Acids) Chiral Pool (Amino Acids) Reduction Reduction Chiral Pool (Amino Acids)->Reduction e.g., LiAlH₄, NaBH₄ Chiral Amino Alcohols Chiral Amino Alcohols Asymmetric Reduction->Chiral Amino Alcohols Ring-Opening->Chiral Amino Alcohols Asymmetric Aminohydroxylation->Chiral Amino Alcohols Reduction->Chiral Amino Alcohols

Caption: Core synthetic pathways to chiral amino alcohols.

II. Troubleshooting Guide: A Q&A Approach

This section directly addresses specific issues that may arise during your experiments, providing causal explanations and actionable solutions.

A. Stereoselectivity Issues
Q1: My asymmetric reduction of an α-amino ketone is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A1: Low enantiomeric excess is a common but surmountable issue. The root causes often lie in the catalyst system, reaction conditions, or potential racemization.

Causality & Solutions:

  • Ineffective Chiral Catalyst or Ligand: The choice of catalyst is paramount. For Corey-Bakshi-Shibata (CBS) reductions, the integrity and activity of the oxazaborolidine catalyst are crucial. For asymmetric transfer hydrogenation (ATH), the pairing of the metal catalyst and chiral ligand is key.

    • Troubleshooting:

      • Screen Catalysts: If one catalyst provides low ee, screen others. For ATH, consider different chiral ligands. For enzymatic reductions, explore different transaminases.[5]

      • Verify Catalyst Quality: Ensure the catalyst has not degraded. Purchase from a reputable supplier or synthesize and characterize it carefully.

      • Optimize Catalyst Loading: While counterintuitive, both too low and too high catalyst loadings can sometimes negatively impact ee. Systematically vary the loading (e.g., 0.5 mol% to 10 mol%) to find the optimum.

  • Racemization: The desired chiral amino alcohol or the starting material may racemize under the reaction or workup conditions.[5] Racemization can be catalyzed by acid, base, or even the metal catalyst itself at elevated temperatures.[14][15]

    • Troubleshooting:

      • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Control pH: During workup, avoid harsh acidic or basic conditions. Use buffered solutions where appropriate.

      • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to potentially racemizing conditions.

  • Incorrect Reaction Conditions: Solvent, temperature, and pressure can all influence the stereochemical outcome.

    • Troubleshooting:

      • Solvent Screening: The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents (e.g., THF, Toluene, CH₂Cl₂).

      • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions that may interfere with the catalyst.

B. Regioselectivity in Ring-Opening and Aminohydroxylation
Q2: During the ring-opening of my unsymmetrical epoxide with an amine, I'm getting a mixture of regioisomers. How can I control the regioselectivity?

A2: The regioselectivity of epoxide ring-opening is dictated by the nature of the nucleophile and the reaction conditions (acidic vs. basic/neutral).[16]

Causality & Solutions:

  • Reaction Mechanism:

    • Basic/Neutral Conditions (Strong Nucleophile): The reaction proceeds via an Sₙ2 mechanism. The amine will preferentially attack the less sterically hindered carbon of the epoxide.[16]

    • Acidic Conditions (Weak Nucleophile): The epoxide is first protonated, and the reaction has more Sₙ1 character. The nucleophile will attack the more substituted carbon, which can better stabilize the partial positive charge in the transition state.[16]

  • Troubleshooting:

    • Solvent Choice: Polar, protic solvents can facilitate the Sₙ1 pathway, while aprotic solvents favor the Sₙ2 pathway. A mixture of DMF and water has been shown to promote high regioselectivity without a catalyst.[9]

    • Catalyst Selection: Lewis acids can be used to activate the epoxide and direct the nucleophile to the more substituted position. Conversely, to enforce Sₙ2 selectivity, avoid acidic catalysts. Silica-bonded S-sulfonic acid has been shown to give high regioselectivity.

    • Steric and Electronic Effects: The inherent steric and electronic properties of your epoxide and amine will play a significant role. Highly hindered nucleophiles or epoxides will strongly favor attack at the less substituted carbon.

Q3: My Sharpless Asymmetric Aminohydroxylation (AA) is giving poor regioselectivity. How can I favor the desired amino alcohol isomer?

A3: Regioselectivity in the Sharpless AA is a known challenge and is highly influenced by the choice of ligand, solvent, and the electronic properties of the alkene substrate.[1][12]

Causality & Solutions:

  • Ligand-Substrate Interaction: The chiral ligand not only induces enantioselectivity but also plays a crucial role in directing the regiochemical outcome.

    • Troubleshooting:

      • Ligand Selection: The phthalazine (PHAL) and anthraquinone (AQN) derived ligands can exhibit different regioselectivities. For styrenes, (DHQ)₂PHAL or (DHQD)₂PHAL in n-propanol often favors the benzylic amine.[17]

      • Ligand-Solvent Combination: The interplay between the ligand and solvent is critical. Experiment with different combinations (e.g., (DHQ)₂PHAL in n-PrOH/H₂O vs. t-BuOH/H₂O).

  • Nitrogen Source: The nature of the N-substituent on the nitrogen source (e.g., sulfonamides, carbamates) can also influence regioselectivity.[12]

    • Troubleshooting: Screen different nitrogen sources, such as chloramine-T, Cbz-N(Cl)Na, or Boc-N(Cl)Na.

C. Protecting Group Strategies
Q4: I'm struggling with protecting group manipulation. What are the best practices for protecting amino and hydroxyl groups in amino alcohol synthesis?

A4: A robust protecting group strategy is essential for complex syntheses. The key is to choose groups that are stable to the reaction conditions and can be removed selectively (orthogonal protection).[18][19][20]

Common Protecting Groups and Their Removal:

Functional GroupProtecting GroupAbbreviationStable ToLabile To
Amine tert-ButoxycarbonylBocCatalytic hydrogenation, baseStrong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz, ZMild acid and baseCatalytic hydrogenation (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocAcid, catalytic hydrogenationBase (e.g., piperidine)
Alcohol tert-ButyldimethylsilylTBDMSMost conditions except fluorideFluoride ion (e.g., TBAF)
Benzyl etherBnAcid, base, oxidizing/reducing agentsCatalytic hydrogenation (H₂, Pd/C)

Orthogonal Protection Strategy Workflow:

Orthogonal Protection Workflow Amino Alcohol Amino Alcohol Protect Amine (e.g., Boc) Protect Amine (e.g., Boc) Amino Alcohol->Protect Amine (e.g., Boc) Protect Alcohol (e.g., TBDMS) Protect Alcohol (e.g., TBDMS) Protect Amine (e.g., Boc)->Protect Alcohol (e.g., TBDMS) Perform Reaction on another part of the molecule Perform Reaction on another part of the molecule Protect Alcohol (e.g., TBDMS)->Perform Reaction on another part of the molecule Deprotect Alcohol (TBAF) Deprotect Alcohol (TBAF) Perform Reaction on another part of the molecule->Deprotect Alcohol (TBAF) Further Functionalization of Alcohol Further Functionalization of Alcohol Deprotect Alcohol (TBAF)->Further Functionalization of Alcohol Deprotect Amine (TFA) Deprotect Amine (TFA) Further Functionalization of Alcohol->Deprotect Amine (TFA) Final Product Final Product Deprotect Amine (TFA)->Final Product

Caption: Example of an orthogonal protection strategy.

D. Purification and Analysis
Q5: I'm having difficulty purifying my small, polar chiral amino alcohol. What are the best techniques?

A5: The high polarity and potential water solubility of small amino alcohols can make purification challenging.[5]

Troubleshooting Purification:

  • Extraction:

    • Salting Out: Add a salt like NaCl or K₂CO₃ to the aqueous layer to decrease the solubility of the amino alcohol and improve extraction efficiency into an organic solvent.

    • Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous extractor can be very effective.

    • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Chromatography:

    • Column Chromatography: Standard silica gel chromatography can be effective. A common issue is product streaking. Adding a small amount of a volatile base (e.g., triethylamine or ammonia in methanol) to the eluent can improve peak shape for basic amino alcohols.

    • Ion-Exchange Chromatography: This can be a powerful method for purifying amino alcohols.

  • Crystallization/Resolution:

    • If the product is a solid, recrystallization is an excellent purification method.

    • For racemic mixtures, resolution can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by crystallization.[6]

Q6: How can I accurately determine the enantiomeric excess (ee) of my amino alcohol?

A6: Accurate ee determination is crucial. Several analytical techniques are available.

Methods for ee Determination:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.

    • Derivatization: If your amino alcohol lacks a chromophore for UV detection, you can derivatize it with a UV-active reagent.[5]

    • Column Screening: A variety of chiral stationary phases are available. You may need to screen several columns and mobile phase conditions to achieve baseline separation of the enantiomers.[5]

  • Chiral Gas Chromatography (GC): Suitable for volatile amino alcohols. Derivatization to a less polar derivative (e.g., trifluoroacetamide) is often necessary.

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs):

    • CSAs: These agents (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) form diastereomeric complexes with the enantiomers of your amino alcohol, leading to distinct signals in the NMR spectrum.

    • CDAs: Reacting your amino alcohol with a chiral reagent (e.g., Mosher's acid chloride) forms diastereomers that can be distinguished by NMR.

  • Fluorescence-Based Assays: High-throughput methods using fluorescent diastereomeric complexes are emerging for rapid ee determination.[21][22]

III. Detailed Experimental Protocols

Protocol 1: Asymmetric Reduction of an α-Amino Ketone (CBS Reduction)

This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone.[1]

  • Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

  • Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve the protected α-amino ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Quenching: Upon completion, slowly add methanol dropwise at 0 °C to quench the excess borane until gas evolution ceases.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[1]

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.[1]

Protocol 2: Sharpless Asymmetric Aminohydroxylation (AA) of an Olefin

This protocol describes the synthesis of a protected vicinal amino alcohol from an olefin like trans-stilbene.[1]

  • Reaction Setup: To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1). Add the nitrogen source, such as an N-chlorocarbamate (e.g., CbzNHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).

  • Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture. Stir until the catalyst dissolves.[1]

  • Substrate Addition: Add the olefin substrate (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 6-24 hours.

  • Quenching: Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃). Stir for an additional 30 minutes.[1]

  • Workup: Add ethyl acetate to the mixture. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography to isolate the desired regioisomer of the amino alcohol.[1]

  • Analysis: Characterize the product and determine its enantiomeric excess by chiral HPLC or NMR analysis using a chiral solvating agent.[1]

IV. References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available from: [Link]

  • Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. PubMed. Available from: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. ResearchGate. Available from: [Link]

  • Asymmetric Transfer Hydrogenation - Dynamic Kinetic Resolution of ∝-Amino Ketones. synfacts.pre-website.thieme.de. Available from: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • The Sharpless Asymmetric Aminohydroxylation. ResearchGate. Available from: [Link]

  • Strategies for the synthesis of α‐amino ketones via ATH and reductive amination. Thieme. Available from: [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Royal Society of Chemistry. Available from: [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. organic-chemistry.org. Available from: [Link]

  • Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. organic-chemistry.org. Available from: [Link]

  • The Sharpless Asymmetric Aminohydroxylation - Scope and Limitation. chem-ag-synthesis.com. Available from: [Link]

  • Racemization of chiral amino alcohols III: Effect of Mg or Ca addition on the activity and stability of the Co/γ-Al 2 O 3 catalyst. ResearchGate. Available from: [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. Available from: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available from: [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. Available from: [Link]

  • Recent trends in ring opening of epoxides by amines as nucleophiles. Taylor & Francis Online. Available from: [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Birmingham. Available from: [Link]

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. Available from: [Link]

  • Racemization Overview, Mechanism & Examples. Study.com. Available from: [Link]

  • Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. PubMed Central. Available from: [Link]

  • Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. Available from: [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available from: [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. Available from: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. frontiersin.org. Available from: [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PubMed Central. Available from: [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. PubMed. Available from: [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Royal Society of Chemistry. Available from: [Link]

  • Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. PubMed Central. Available from: [Link]

  • Protective Groups. organic-chemistry.org. Available from: [Link]

  • The Sharpless Asymmetric Aminohydroxylation. Sussex Drug Discovery Centre. Available from: [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PubMed Central. Available from: [Link]

  • Protecting group. Wikipedia. Available from: [Link]

Sources

Technical Support Center: Optimization of Enantioselective Reduction for Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of chiral amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enantioselective reduction of amino ketones and related substrates. Chiral amino alcohols are critical structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] Achieving high enantiopurity and yield is paramount, and this guide provides in-depth, field-proven insights to troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during experimental work in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower your decision-making.

Question 1: My enantiomeric excess (% ee) is low or inconsistent. How can I improve it?

Low enantioselectivity is one of the most common hurdles. The observed % ee is a direct reflection of the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. Several factors can erode this selectivity.

Potential Causes & Recommended Solutions:

  • Suboptimal Catalyst-Substrate Match: The chiral ligand or catalyst may not be creating a sufficiently discriminating environment for your specific substrate.

    • Solution: Screen a panel of chiral catalysts or ligands. For transition metal catalysts (e.g., Ru, Rh, Ir), vary the steric and electronic properties of the chiral ligands (e.g., substituted BINAP, P-Phos, chiral diamines).[2] For biocatalysis, screen a library of ketoreductases (KREDs), as they offer remarkable substrate specificity and often yield >99% ee.[3][4]

  • Incorrect Reaction Temperature: Temperature directly influences the kinetics of the two competing reaction pathways.

    • Solution: Lower the reaction temperature. In many cases, reducing the temperature (e.g., from room temperature to 0 °C or lower) will enhance enantioselectivity, although it may slow the reaction rate.[5] This is because the reaction pathway with the higher activation energy (leading to the minor enantiomer) is more significantly penalized at lower temperatures.

  • Solvent Effects: The solvent can influence catalyst stability, solubility of reagents, and the conformation of the catalyst-substrate complex in the transition state.

    • Solution: Perform a solvent screen. Aprotic solvents of varying polarity (e.g., Toluene, THF, Dichloromethane) can have a profound impact. For instance, in some borane reductions, toluene has been shown to afford higher yields and enantioselectivities compared to more polar solvents like THF or CH₂Cl₂.[6]

  • Achiral Background Reaction: The reducing agent itself (e.g., NaBH₄, H₂) might be causing a non-selective "background" reduction that is not catalyzed by your chiral system.

    • Solution: Run a control experiment without the chiral ligand/catalyst. If you observe significant conversion to the racemic alcohol, the achiral pathway is competitive. To mitigate this, you may need to switch to a milder reducing agent (e.g., transfer hydrogenation sources like isopropanol or formic acid instead of H₂ gas) or a system where the reducing agent is intrinsically linked to the catalyst, such as with oxazaborolidine-catalyzed borane reductions.[7][8]

  • Product or Substrate Racemization: The chiral product or even the starting material could be racemizing under the reaction or workup conditions (e.g., in the presence of acid or base).

    • Solution: Test the stability of your chiral product under the reaction conditions (without the reducing agent) and during the workup procedure. If racemization is detected, consider milder workup conditions (e.g., avoiding strong acids/bases, lower temperatures) or reducing the overall reaction time.[5]

Question 2: My reaction conversion is low, resulting in a poor yield. What should I investigate?

Low conversion points to issues with reaction kinetics or catalyst activity. It's crucial to distinguish between an inactive catalyst and an incomplete reaction.

Potential Causes & Recommended Solutions:

  • Catalyst Deactivation or Inhibition: The catalyst may be poisoned by impurities in the substrate, solvent, or gaseous headspace (e.g., O₂, CO). Biocatalysts (enzymes) can be particularly sensitive to organic solvents, temperature, or extreme pH.

    • Solution: Ensure all reagents and solvents are pure and properly degassed. Maintain an inert atmosphere (N₂ or Ar) throughout the reaction. For enzymatic reactions, ensure the pH, temperature, and solvent concentration are within the enzyme's optimal range.[3] Protein engineering can also be used to develop more robust enzyme variants.[9]

  • Insufficient Reducing Agent or Inefficient Reductant: The reaction may have stalled due to the complete consumption of the hydride source.

    • Solution: Monitor the reaction progress using techniques like TLC, GC, or NMR.[5] If the reaction stalls, consider adding another equivalent of the reducing agent. If the agent itself is inefficient, a more potent one may be required (e.g., switching from NaBH₄ to LiAlH₄, where compatible).[5] For transfer hydrogenations, ensure the hydrogen donor (e.g., isopropanol) is used in sufficient excess.[7]

  • Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction becomes mass-transport limited, leading to slow and incomplete conversion.

    • Solution: Choose a solvent system that fully dissolves the substrate at the reaction temperature. A co-solvent system may be necessary.

  • Cofactor Regeneration Failure (for Biocatalysis): Most ketoreductases rely on a nicotinamide cofactor (NADH or NADPH) for hydride delivery. As this is expensive, it is used in catalytic amounts and regenerated in situ.[10]

    • Solution: Ensure your cofactor regeneration system is active. The most common system uses a "sacrificial" alcohol (like isopropanol) and the KRED itself, or a secondary enzyme system like glucose/glucose dehydrogenase (GDH).[10] If conversion is low, check the activity of the GDH and the concentration of glucose.

Troubleshooting Workflow for Low Enantioselectivity

The following diagram outlines a logical workflow for addressing suboptimal enantiomeric excess (% ee).

G start Low % ee Observed cat_check Is the Catalyst/Ligand Optimal for the Substrate? start->cat_check temp_check Is the Temperature Too High? start->temp_check bg_check Is there a Background (Achiral) Reaction? start->bg_check rac_check Is Racemization Occurring? start->rac_check sol_cat Action: Screen a panel of diverse chiral ligands or ketoreductase enzymes. cat_check->sol_cat If uncertain sol_temp Action: Lower the reaction temperature systematically (e.g., 25°C -> 0°C -> -20°C). temp_check->sol_temp If reaction is at RT or above sol_bg Action: Run control reaction without the chiral catalyst. If positive, change reductant. bg_check->sol_bg If using potent, achiral reductants sol_rac Action: Test product stability under reaction/workup conditions. Use milder workup. rac_check->sol_rac If product has labile stereocenter outcome Improved % ee sol_cat->outcome sol_temp->outcome sol_bg->outcome sol_rac->outcome

Caption: A flowchart for troubleshooting low enantioselectivity.

Data Summary: Catalyst System Comparison

Choosing between a transition-metal catalyst and a biocatalyst (ketoreductase) is a key decision. The table below summarizes their general characteristics.

FeatureTransition-Metal CatalysisBiocatalysis (Ketoreductases)
Enantioselectivity Good to excellent (often 80-99% ee)Typically excellent (>99% ee)[4]
Substrate Scope Generally very broadCan be narrow, but libraries are extensive
Reaction Conditions Often requires inert atmosphere, anhydrous solvents, variable temperaturesAqueous buffer systems, mild temperatures (e.g., 25-40°C), ambient pressure[4]
Key Reagents Chiral ligand, metal precursor, hydrogen source (H₂, (CH₃)₂CHOH, HCO₂H)[7]Enzyme, cofactor (NAD(P)H), regeneration system (e.g., GDH/glucose)[10]
Sensitivity Sensitive to air, moisture, and functional groupsSensitive to pH, high temp, organic co-solvents; not poisoned by thiols
Optimization Ligand screening, solvent, temperature, pressureEnzyme screening, pH, buffer, co-solvent optimization

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation

This protocol provides a starting point for screening conditions for the reduction of an amino ketone using a Ru-based catalyst and isopropanol as the hydrogen source.

  • Catalyst Pre-formation (if required): In a glovebox, add the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand to an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar).

  • Add degassed solvent (e.g., isopropanol) and stir at the specified temperature (e.g., 80 °C) for the required time (e.g., 1 hour) to form the active catalyst.

  • Reaction Setup: In a separate oven-dried Schlenk flask, dissolve the amino ketone substrate in degassed isopropanol.

  • Add a base (e.g., K₂CO₃ or t-BuOK) if required by the catalytic cycle.

  • Initiation: Using a gas-tight syringe, transfer the pre-formed catalyst solution to the substrate solution. Alternatively, if generating the catalyst in situ, add the metal precursor and ligand directly to the substrate flask before adding the solvent and base.

  • Reaction: Place the sealed flask in a thermostatted oil bath at the desired temperature (e.g., 40 °C).

  • Monitoring: Periodically take aliquots from the reaction mixture, quench them (e.g., with a small amount of dilute acid), and analyze by GC or HPLC to determine conversion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any solids and concentrate the solution under reduced pressure. Purify the crude product by column chromatography or crystallization.

  • Analysis: Determine the enantiomeric excess (% ee) of the purified amino alcohol using chiral HPLC or GC (see Protocol 2).

Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for determining the enantiomeric purity of a sample.[11]

  • Column and Mobile Phase Selection: The choice of CSP is critical for separating enantiomers.[11] Common phases are based on polysaccharides (e.g., cellulose or amylose derivatives). Start with a common mobile phase system, such as a mixture of hexane and isopropanol.

  • Sample Preparation: Prepare a stock solution of your purified amino alcohol in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a sample of the racemic alcohol as a reference standard to confirm the retention times of both enantiomers.

  • Instrument Setup:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the analyte has strong absorbance.

  • Analysis:

    • Inject the racemic standard to determine the retention times (t₁) and (t₂) for the two enantiomers and to ensure the column is providing baseline separation.

    • Inject your reaction sample.

  • Calculation: Integrate the peak areas for each enantiomer (Area₁ and Area₂). Calculate the % ee using the following formula:[12] % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

    Ensure you correctly identify the peak corresponding to the desired enantiomer based on the racemic standard or by using an authentic, enantiopure sample if available.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between chemocatalysis and biocatalysis for this transformation? A1: The primary differences lie in reaction conditions and selectivity. Chemocatalysis, often using transition metals, is versatile and has a broad substrate scope but may require anhydrous/anaerobic conditions and careful optimization to achieve high ee.[7] Biocatalysis, using enzymes like ketoreductases, operates in aqueous media under mild conditions and typically provides near-perfect enantioselectivity (>99% ee) but may have a more limited substrate scope for a given wild-type enzyme.[13][14]

Q2: I need to synthesize the "unnatural" enantiomer of my amino alcohol. What are my options? A2: You have several excellent options. For chemocatalysis, you can simply use the opposite enantiomer of the chiral ligand. For biocatalysis, enzyme libraries often contain variants that produce the (R)-enantiomer and others that produce the (S)-enantiomer, adhering to Prelog's rule. Screening these libraries is a highly effective strategy.[15]

Q3: My product is a small, polar molecule that is difficult to extract and purify. What are some best practices? A3: This is a common challenge with small amino alcohols.[5] To improve recovery, use continuous liquid-liquid extraction or perform multiple batch extractions. "Salting out" the aqueous layer by adding a salt like NaCl can significantly improve the efficiency of extraction into an organic solvent.[5] For purification, if volatility is an issue, consider derivatization to a less polar, higher boiling point compound, followed by purification and deprotection.[5]

Q4: What is the role of a base (e.g., KOH, K₂CO₃) in some transfer hydrogenation reactions? A4: In many transfer hydrogenation catalytic cycles, particularly those involving Ru(II) catalysts, a base is required to generate the active metal-hydride species. It facilitates the deprotonation of the hydrogen donor (e.g., isopropanol) upon coordination to the metal center, allowing for the subsequent hydride transfer to the substrate. The choice and amount of base can be critical to reaction efficiency.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination.
  • Benchchem. (n.d.). Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol.
  • J Colloid Interface Sci. (2004). Use of a chiral surfactant for enantioselective reduction of a ketone. PubMed.
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
  • Frontiers in Catalysis. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • Royal Society of Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.
  • ResearchGate. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • National Institutes of Health (NIH). (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.
  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.
  • PolyU Electronic Theses. (1998). New enantioselective catalysts based on chiral amino alcohols.
  • Journal of the American Chemical Society. (n.d.). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts.
  • ResearchGate. (n.d.). Practical chiral alcohol manufacture using ketoreductases.
  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones.
  • Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • PubMed Central. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • ACS Catalysis. (2018). Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor.
  • ResearchGate. (n.d.). Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States.
  • ResearchGate. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020).
  • ChemRxiv. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings.
  • PubMed Central. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • Catalysis Science & Technology. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones.

Sources

Technical Support Center: Chiral HPLC Separation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral chromatography. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and practical solutions for researchers, scientists, and drug development professionals working on the challenging chiral separation of amino alcohols. The content is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Issue 1: Poor or No Enantiomeric Resolution

Achieving baseline separation of enantiomers is the primary goal. If you are observing a single peak or two poorly resolved peaks, the following questions will guide you through the most critical experimental parameters.

Q1: I am not seeing any separation between my amino alcohol enantiomers. What are the most common causes and how can I troubleshoot this?

A1: This is a common starting point in method development. The lack of separation, or a resolution factor (Rs) of zero, points to a fundamental incompatibility between your analyte, the chiral stationary phase (CSP), and the mobile phase. The chiral recognition mechanism is simply not effective under the current conditions.

Causality and Troubleshooting Steps:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in a chiral separation.[1][2] The CSP's selector must be able to form transient, diastereomeric complexes with your amino alcohol enantiomers, and the stability of these two complexes must be different. For amino alcohols, certain CSP families have a higher probability of success.

    • Expert Insight: Start by screening columns from different, orthogonal families. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile and a recommended first choice.[3][4] Pirkle-type and macrocyclic glycopeptide CSPs also show high success rates for polar and ionizable compounds like amino alcohols.[3][5] Ligand-exchange chromatography is another viable, though more specialized, option for amino alcohols.[3][6]

  • Suboptimal Mobile Phase System: The mobile phase mediates the interaction between the analyte and the CSP. An incorrect mobile phase can suppress the interactions necessary for chiral recognition.

    • Expert Insight: Normal Phase (NP) chromatography is often the most successful mode for separating amino alcohols on polysaccharide CSPs.[1][4] The use of non-polar solvents like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) provides an environment where hydrogen bonding and dipole-dipole interactions, which are key to chiral recognition, can occur effectively.[7] If you are using Reversed Phase (RP) and seeing no separation, a switch to NP is a logical first step.

  • Derivatization May Be Necessary: If extensive screening of CSPs and mobile phases fails, the underivatized amino alcohol may lack the necessary functional groups for strong interaction with common CSPs.[1][6]

    • Expert Insight: Derivatization can introduce groups (e.g., aromatic rings for π-π interactions or amides for hydrogen bonding) that enhance chiral recognition.[1] This is an indirect method but can be highly effective. However, it adds a sample preparation step and must be validated to ensure no racemization occurs.[5]

Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A2: Achieving partial separation is a great starting point. It indicates that the chosen CSP and mobile phase system are appropriate, but the conditions need to be fine-tuned to enhance the difference in interaction energies between the enantiomers and the stationary phase.

Causality and Optimization Strategies:

  • Mobile Phase Composition: In Normal Phase, the type and percentage of the alcohol modifier are powerful tools for optimizing resolution.

    • Expert Insight: Reducing the percentage of the alcohol modifier (e.g., from 10% isopropanol to 5%) will increase retention times and generally provides more opportunity for interaction with the CSP, often leading to improved resolution.[8] Additionally, switching the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter selectivity because different alcohols engage in different hydrogen bonding interactions.[4]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1]

    • Expert Insight: Lowering the column temperature (e.g., from 25°C to 10°C) often improves resolution. This is because the weaker, non-covalent interactions that govern chiral recognition become more stable at lower temperatures, exaggerating the energy difference between the two diastereomeric complexes.[1][4] However, this is not a universal rule; in some cases, higher temperatures can improve kinetics and peak efficiency, so it should be evaluated empirically.[9]

  • Flow Rate: Reducing the flow rate can improve resolution, up to a point.

    • Expert Insight: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for the equilibrium between the mobile and stationary phases to be established, which can enhance separation efficiency. However, an excessively low flow rate can lead to band broadening due to longitudinal diffusion, which will compromise resolution.[10]

Table 1: Key Parameters for Improving Resolution (Rs)
ParameterActionRationaleStarting Point
Alcohol Modifier % Decrease concentrationIncreases retention and interaction with CSPDecrease in 2-5% increments
Alcohol Modifier Type Switch alcohol (e.g., IPA to EtOH)Alters selectivity via different H-bondingScreen IPA, EtOH, n-Propanol
Temperature Decrease column temperatureEnhances stability of transient complexesDecrease in 5-10°C increments
Flow Rate Decrease flow rateIncreases efficiency (allows for equilibrium)Reduce from 1.0 to 0.5 mL/min
Issue 2: Poor Peak Shape

Asymmetrical or distorted peaks compromise both resolution and the accuracy of quantification.

Q3: My peaks are tailing, which is affecting my resolution and quantification. What should I do?

A3: Peak tailing for amino alcohols is almost always caused by undesirable secondary interactions between the basic amine group of the analyte and active sites on the stationary phase.

Causality and Troubleshooting Steps:

  • Primary Cause: The basic amino group on your analyte can interact ionically with residual acidic silanol groups on the surface of the silica-based CSP.[4] This strong, non-chiral interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Solution: Add a basic modifier to your mobile phase. A small amount of a competing base, such as diethylamine (DEA) or triethylamine (TEA), will neutralize the active silanol sites, preventing the secondary interaction with your analyte.[1][4]

    • Expert Insight: For Normal Phase, a typical starting concentration is 0.1% (v/v) DEA in the mobile phase.[6] This is often sufficient to dramatically improve peak shape and, as a consequence, resolution. In some cases, other amines like ethanolamine can provide even better peak symmetry.[11]

Q4: My peaks are fronting or split. What should I investigate?

A4: Peak fronting or splitting indicates a non-ideal chromatographic process, often related to the sample itself or the physical state of the column.[12][13]

Causality and Troubleshooting Steps:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the band will spread and distort upon injection.

    • Expert Insight: Always aim to dissolve your sample in the mobile phase itself.[1] If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

  • Column Overload: Injecting too much mass on the column can saturate the stationary phase, leading to a fronting peak shape.

    • Expert Insight: Reduce the sample concentration or the injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.

  • Column Void or Damage: A physical void at the head of the column can cause the sample band to split, resulting in a split or shouldered peak.[12]

    • Expert Insight: This is often a result of pressure shocks or long-term use. First, try reversing the column (if the manufacturer permits) and flushing it with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column is a cost-effective way to protect the analytical column from particulate matter and strongly retained impurities that can cause such damage.[14]

Troubleshooting Workflow for Peak Shape Issues

G start Poor Peak Shape Observed tailing Peak Tailing? start->tailing front_split Peak Fronting or Split? tailing->front_split No add_base Add 0.1% DEA/TEA to Mobile Phase tailing->add_base Yes solvent Is sample solvent stronger than mobile phase? front_split->solvent Yes dissolve_mp Dissolve sample in mobile phase solvent->dissolve_mp Yes overload Is column overloaded? solvent->overload No reduce_conc Reduce sample concentration or injection volume overload->reduce_conc Yes check_column Suspect column void. Check/replace guard column. Replace column if necessary. overload->check_column No

Caption: Troubleshooting logic for common peak shape problems.

Issue 3: Irreproducible Results

Inconsistent retention times and variable resolution can invalidate an analytical method. These issues often point to a lack of system stability.

Q5: Why are my retention times shifting between runs or on different days?

A5: Retention time stability is a key indicator of a robust method. Drifting retention times are typically caused by changes in the mobile phase, column temperature, or insufficient column equilibration.

Causality and Troubleshooting Steps:

  • Insufficient Column Equilibration: Chiral stationary phases often require significantly longer equilibration times than standard achiral columns to achieve a stable state.[1]

    • Expert Insight: Always ensure a stable baseline is achieved before starting an analytical run. This may require flushing the column with 20-30 column volumes of the new mobile phase.[1] When bringing a column out of storage, a longer equilibration is always recommended.

  • Mobile Phase Composition: Chiral separations are extremely sensitive to mobile phase composition.

    • Expert Insight: Prepare mobile phases fresh daily and use high-purity HPLC-grade solvents.[8] In Normal Phase, even trace amounts of water can alter the stationary phase's surface activity and affect reproducibility.[1] Ensure solvents are dry. Precise and consistent preparation of the mobile phase, including any additives, is critical.

  • Temperature Fluctuations: Temperature directly impacts retention.[1][6]

    • Expert Insight: Always use a thermostatted column compartment. Fluctuations in ambient laboratory temperature can cause significant retention time shifts. Maintaining a constant, stable temperature is crucial for reproducible results.

Q6: I switched from a method using a basic additive to one with an acidic additive (or vice-versa), and now my results are inconsistent. What is happening?

A6: You are likely experiencing the "additive memory effect." This is a well-documented phenomenon in chiral chromatography.[1][15]

Causality and Explanation:

  • Mechanism: Additives, especially basic ones like DEA, can strongly adsorb to the surface of the CSP. When you switch to a different method without a thorough washing procedure, the old additive can slowly leach out into the new mobile phase, altering its properties and leading to unpredictable chromatography. This effect can be very persistent.[15]

  • Solution:

    • Dedicated Columns: The best practice is to dedicate a specific column to a specific method or at least to methods that use the same class of additive (e.g., a "basic methods" column and an "acidic methods" column).

    • Rigorous Washing Protocol: If dedicated columns are not feasible, you must implement a rigorous column washing protocol between methods. This typically involves flushing the column with a solvent that can remove the old additive without damaging the stationary phase. For polysaccharide columns, this is often a solvent like isopropanol or ethanol. Consult the column manufacturer's guidelines for recommended washing procedures.

Section 4: Protocols and Advanced Topics

Q7: When should I consider derivatization for my amino alcohol?

A7: Consider derivatization under two primary circumstances:

  • Failure of Direct Methods: When you have exhaustively screened multiple CSPs and mobile phase systems without achieving separation. Derivatization creates a new molecule (a pair of diastereomers) that may have more favorable interaction sites for a CSP.[1][16]

  • Poor Detection: Many amino alcohols lack a strong UV chromophore, leading to poor sensitivity.[5] Derivatizing with an agent that contains a chromophore (e.g., a nitrobenzoyl group) can significantly enhance UV detectability, allowing for lower limits of detection and quantification.[5]

Protocol 1: General Method Development Strategy for Amino Alcohols on a Polysaccharide-Based CSP (Normal Phase)

This protocol outlines a systematic approach to developing a chiral separation method for a novel amino alcohol.

  • Column Selection:

    • Choose a set of polysaccharide-based CSPs with different selectors (e.g., Chiralpak IA/IB/IC or Chiralcel OD/OJ). These columns offer a broad range of selectivities.[1]

  • Initial Screening Mobile Phase:

    • Prepare a mobile phase of 90:10 (v/v) n-Hexane / Isopropanol.

    • Add 0.1% (v/v) Diethylamine (DEA) to improve peak shape for the basic amino alcohol.

    • Use a flow rate of 1.0 mL/min and a column temperature of 25°C.

  • Sample Preparation:

    • Dissolve the racemic amino alcohol in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Screening Run:

    • Equilibrate the first column with the mobile phase for at least 30 minutes or until the baseline is stable.

    • Inject 5-10 µL of the sample.

    • If no separation is observed, repeat on the next column in the screening set.

  • Optimization (If partial separation is observed):

    • Adjust Alcohol %: Decrease the isopropanol percentage to 5% to increase retention and potentially improve resolution.

    • Change Alcohol: If resolution is still poor, switch the modifier to ethanol (e.g., 90:10 Hexane/Ethanol + 0.1% DEA) and re-evaluate.

    • Adjust Temperature: Lower the temperature to 15°C to see if resolution improves.

Method Development Workflow

G start Start: New Amino Alcohol Separation select_csp 1. Select CSPs (e.g., Chiralpak IA, IB, Chiralcel OD) start->select_csp screen_mp 2. Screen with NP Mobile Phase (Hexane/IPA + 0.1% DEA) select_csp->screen_mp resolution Resolution Observed? screen_mp->resolution resolution->select_csp No (Rs = 0) (Try next CSP) optimize 3. Optimize Conditions resolution->optimize Yes (Rs < 1.5) temp Adjust Temperature (e.g., 25°C -> 15°C) optimize->temp alcohol_pct Adjust Alcohol % (e.g., 10% -> 5%) optimize->alcohol_pct alcohol_type Change Alcohol Type (e.g., IPA -> EtOH) optimize->alcohol_type final_method Final Method temp->final_method alcohol_pct->final_method alcohol_type->final_method

Caption: Systematic workflow for chiral method development.

References
  • Title: Amino alcohol-derived chiral stationary phases Source: PubMed, Chirality Journal URL: [Link]

  • Title: HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

  • Title: Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride Source: AKJournals, Chromatographia URL: [Link]

  • Title: Amino alcohol-derived chiral stationary phases. Source: Semantic Scholar, Chirality Journal URL: [Link]

  • Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography Source: PMC, NIH URL: [Link]

  • Title: Chiral separation of fourteen amino alcohols by nonaqueous capillary electrophoresis Source: ResearchGate URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography Source: PubMed URL: [Link]

  • Title: CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & additives Source: Daicel Chiral Technologies URL: [Link]

  • Title: CHIRAL Handbook Source: BGB Analytik URL: [Link]

  • Title: Trouble with chiral separations Source: Chromatography Today URL: [Link]

  • Title: Abnormal Peak Shapes Source: Shimadzu URL: [Link]

  • Title: Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them Source: Mastelf URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

Sources

Technical Support Center: Improving Yield in the Synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center dedicated to the synthesis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol. This crucial chiral intermediate, a building block for the active pharmaceutical ingredient (API) Apremilast, presents unique synthetic challenges where achieving high yield and enantiopurity is paramount.[1][2] This guide is structured to provide researchers, chemists, and process development professionals with actionable insights, troubleshooting strategies, and detailed protocols to optimize their synthetic outcomes.

Overview of Synthetic Strategies

The synthesis of the target amino alcohol primarily follows two divergent pathways: the asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture. The choice between these routes depends on factors such as available starting materials, catalyst costs, developmental stage, and scalability requirements.

Synthetic_Pathways cluster_0 Route 1: Asymmetric Synthesis cluster_1 Route 2: Chiral Resolution Ketone 2-Amino-1-(3-ethoxy-4- methoxyphenyl)ethanone (Prochiral Ketone) AsymRed Asymmetric Reduction (e.g., Chiral Borane, Ru-catalyst) Ketone->AsymRed Chiral Catalyst + Reducing Agent Target_S (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol AsymRed->Target_S High Enantioselectivity Racemate Racemic (±)-2-Amino-2-(3-ethoxy- 4-methoxyphenyl)ethanol Resolution Diastereomeric Salt Formation (e.g., (+)-Tartaric Acid) Racemate->Resolution Chiral Resolving Agent Separation Fractional Crystallization Resolution->Separation Liberation Base Treatment Separation->Liberation (S)-Salt Solid Unwanted_R Unwanted (R)-Enantiomer (in solution) Separation->Unwanted_R (R)-Salt Soluble Target_S2 (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol Liberation->Target_S2

Caption: High-level overview of the two primary synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound? A: The two most prevalent strategies are (1) the asymmetric reduction of a prochiral ketone precursor, such as 2-amino-1-(3-ethoxy-4-methoxyphenyl)ethanone, using a chiral catalyst, and (2) the chiral resolution of a racemic mixture of the amino alcohol using a chiral acid, like tartaric acid, to form separable diastereomeric salts.[3][4] Enzymatic methods using ketoreductases or transaminases are also gaining prominence for their high selectivity.[5][6]

Q2: Asymmetric Synthesis vs. Chiral Resolution: Which method is superior? A: Neither method is universally superior; the "better" method depends on the specific context of your project (lab-scale vs. industrial, cost constraints, timeline). Chiral resolution is often simpler to implement at a lab scale but is limited by a theoretical maximum yield of 50% unless a racemization/recycling loop for the unwanted enantiomer is established.[4] Asymmetric synthesis can theoretically achieve near 100% yield but requires careful optimization of catalysts and reaction conditions, which can be more complex and costly.

FeatureAsymmetric SynthesisChiral Resolution
Theoretical Max Yield ~100%50% (without recycling)
Key Reagents Chiral catalyst, reducing agentStoichiometric chiral resolving agent
Pros High atom economy, potentially higher throughput.Simpler initial setup, robust and well-understood.
Cons Catalyst sensitivity/cost, requires stringent control.Wasteful of 50% of material, requires screening of resolving agents.
Best Suited For Large-scale production where atom economy is critical.Early-stage research, scenarios where starting racemate is readily available.

Q3: How can I accurately determine the enantiomeric excess (ee) of my product? A: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their direct quantification. You may need to derivatize the amino alcohol with a UV-active group to improve detection. Nuclear Magnetic Resonance (NMR) using chiral shift reagents can also be used, but HPLC is generally more accurate and sensitive.

Q4: My final product is a persistent oil and won't crystallize. What should I do? A: Amino alcohols can sometimes be difficult to crystallize, especially if minor impurities are present. First, ensure the product is pure via flash chromatography. If it remains an oil, try a wider range of solvent systems (e.g., ethyl acetate/heptane, dichloromethane/ether). If crystallization fails, you can often work with the compound as a stable salt. Reacting the final amine with an acid like HCl or methanesulfonic acid will produce a salt that is typically a highly crystalline, free-flowing solid, which is much easier to handle, store, and weigh accurately.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Consistently Low Overall Yield

Q: My final isolated yield is well below the expected 70-80% for asymmetric synthesis or below 40% for chiral resolution. What are the likely causes?

A: Low overall yield is a multifaceted problem that can arise from incomplete reactions, product loss during workup, or competing side reactions. A systematic approach is needed to identify the bottleneck.

Troubleshooting_Low_Yield Start Problem: Low Overall Yield Check_Reaction Monitor reaction completion (TLC/LC-MS) Start->Check_Reaction Check_Workup Analyze aqueous vs. organic layers post-extraction Check_Reaction->Check_Workup Complete Incomplete Cause: Incomplete Reaction Check_Reaction->Incomplete Starting material remains Check_Purity Assess purity of crude product (NMR/LCMS) Check_Workup->Check_Purity No significant loss Loss_Workup Cause: Loss During Workup Check_Workup->Loss_Workup Product detected in aqueous layer Side_Reactions Cause: Side Reactions Check_Purity->Side_Reactions Multiple byproducts detected Sol_Incomplete Solution: - Increase reaction time/temp - Check reagent purity/activity - Optimize stoichiometry Incomplete->Sol_Incomplete Sol_Workup Solution: - Adjust pH for extraction - Use brine to break emulsions - Perform back-extractions Loss_Workup->Sol_Workup Sol_Side_Reactions Solution: - Lower temperature - Use higher purity reagents - Modify order of addition Side_Reactions->Sol_Side_Reactions

Caption: Decision tree for troubleshooting low reaction yields.

  • Potential Cause A: Incomplete Reaction

    • Diagnosis: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. If a significant amount of starting material remains after the recommended reaction time, the conversion is incomplete.

    • Solution:

      • Reagent Quality: Ensure all reagents, especially catalysts and reducing agents (for asymmetric synthesis) or resolving agents (for resolution), are pure and active. Moisture can deactivate many reagents.[7]

      • Temperature & Time: Some reactions may require longer times or slightly elevated temperatures. For instance, in the condensation step to form the ketone precursor, ensure the reaction is driven to completion, which can take several hours.[8]

      • Stoichiometry: Re-verify the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction forward.

  • Potential Cause B: Product Loss During Aqueous Workup

    • Diagnosis: The target molecule has both a basic amine and a polar alcohol group, which can give it some water solubility, especially at acidic pH where the amine is protonated.

    • Solution:

      • pH Control: During extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its freebase form, maximizing its solubility in organic solvents like ethyl acetate or dichloromethane.

      • Salting Out: Before extraction, add sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase and decreases the solubility of your organic product, driving more of it into the organic layer.[9]

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent 2-3 more times to recover any dissolved product.

  • Potential Cause C: Side Reactions

    • Diagnosis: The presence of multiple unexpected spots on a TLC plate or peaks in an LC-MS/NMR spectrum of the crude product points to side reactions.

    • Solution:

      • Over-alkylation: In syntheses involving amines and electrophiles, the product amine can sometimes react further, leading to secondary or tertiary amines. This is less of an issue in the final reduction or resolution step but can be a problem in earlier stages. Using a large excess of the amine source (e.g., ammonia) can mitigate this.[10]

      • Temperature Control: Exothermic reactions, such as those involving strong reducing agents (e.g., LiAlH₄) or strong bases, must be kept cold (e.g., 0 °C or below) to prevent side reactions and decomposition.

Issue 2: Low Enantiomeric Excess (ee)

Q: My product has a low ee (<90%). How can I improve the stereoselectivity?

A: This is a critical issue that depends heavily on your chosen synthetic route.

  • If Using Asymmetric Reduction:

    • Potential Cause A: Ineffective Catalyst System:

      • Diagnosis: The catalyst is the primary driver of stereoselectivity. Its effectiveness can be compromised by impurities or suboptimal conditions.

      • Solution:

        • Catalyst Purity & Handling: Chiral catalysts and ligands can be sensitive to air and moisture. Ensure they are handled under an inert atmosphere (e.g., nitrogen or argon).

        • Reaction Temperature: Asymmetric reductions are often highly temperature-dependent. Running the reaction at a lower temperature (e.g., -20 °C instead of 0 °C) can significantly enhance enantioselectivity, albeit at the cost of a slower reaction rate.

        • Solvent Choice: The solvent can influence the transition state of the reaction. Screen different aprotic solvents (e.g., THF, Toluene, DCM) to find the optimal one for your catalyst system.

  • If Using Chiral Resolution:

    • Potential Cause A: Inefficient Diastereomeric Salt Crystallization:

      • Diagnosis: The separation of diastereomeric salts relies on a significant difference in their solubility. If they co-crystallize or if the desired salt remains partially in solution, the ee will be poor.

      • Solution:

        • Solvent Screening: The choice of solvent is critical. A good solvent system will fully dissolve both diastereomers at a higher temperature and then, upon cooling, selectively precipitate only one. Alcohols like methanol, ethanol, or isopropanol, sometimes with water as a co-solvent, are common choices.[4]

        • Controlled Cooling: Do not crash-cool the crystallization mixture. Allow it to cool slowly to room temperature and then potentially to 0-4 °C. Slow cooling promotes the formation of purer crystals.

        • Recrystallization: A single crystallization is often insufficient. To achieve high ee (>99%), it is almost always necessary to perform one or two recrystallizations of the diastereomeric salt before liberating the free amine.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic Amino Alcohol via Diastereomeric Salt Formation

This protocol is a general guideline for resolving a racemic amino alcohol using (+)-tartaric acid.

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of racemic (±)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • Resolving Agent Addition: In a separate flask, dissolve 0.5-0.6 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent. Add this solution dropwise to the solution of the racemic amine. The sub-stoichiometric amount of resolving agent is key to ensuring the first salt to crystallize is of high diastereomeric purity.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, allow the flask to stand undisturbed for several hours, or overnight in a refrigerator (4 °C), to maximize crystal growth.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold solvent. Dry the salt. This solid is the enriched diastereomeric salt of the (S)-amino alcohol.

  • Liberation of the Free Amine:

    • Suspend the collected salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Add a base (e.g., 2M NaOH solution) dropwise with stirring until the pH of the aqueous layer is >10. This deprotonates the amine and breaks the salt.

    • Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-amino alcohol.

  • Purity Check: Determine the ee of the product using chiral HPLC. If the ee is not satisfactory, the diastereomeric salt can be recrystallized (repeat steps 3-5) before liberation.

Protocol 2: Asymmetric Reduction of a Prochiral Ketone

This protocol outlines a general procedure for the asymmetric reduction of an α-amino ketone using a Corey-Bakshi-Shibata (CBS) catalyst.

  • Catalyst Preparation (under Inert Atmosphere): In a flame-dried, argon-purged flask, dissolve the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) (5-10 mol%) in anhydrous tetrahydrofuran (THF). Cool the solution to the desired temperature (e.g., 0 °C to -20 °C).

  • Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) or another borane source (approx. 1.0 equivalent) dropwise to the catalyst solution. Stir for 10-15 minutes to allow for complex formation.

  • Substrate Addition: Dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30-60 minutes, maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction at the low temperature until TLC or LC-MS analysis indicates complete consumption of the starting ketone.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature. This will neutralize any excess borane.

  • Workup:

    • Allow the mixture to warm to room temperature and concentrate it under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude amino alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-amino alcohol. Confirm identity and ee via NMR and chiral HPLC.

References

  • Vertex AI Search. Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production. 5

  • Google Patents. CN104447445A - Preparation method for synthesizing apremilast intermediate. 1

  • Eureka | Patsnap. A kind of preparation method of synthetic Apremilast intermediate.

  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. 11

  • Google Patents. CN106543050B - Synthetic process of apremilast intermediate. 12

  • IP.com. An Improved Process For The Preparation Of Apremilast And Its Intermediate. 13

  • Benchchem. Technical Support Center: Chiral Synthesis of Aminopiperidines. 7

  • Benchchem. Minimizing byproduct formation in the synthesis of amino alcohols. 10

  • ACS Publications. Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. 3

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. 14

  • Wikipedia. Chiral resolution. 4

  • BOC Sciences. Amino Alcohol Synthesis Service.

  • Diva-Portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. 16

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. 9

  • Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. 2

  • National Institutes of Health. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. 6

  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents. 17

  • Journal of the Chemical Society, Perkin Transactions 1. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. 18

Sources

Technical Support Center: Troubleshooting Side-Product Formation in Apremilast Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Apremilast intermediates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side-product formation during their experiments. The following question-and-answer format directly addresses specific issues you may encounter, providing in-depth explanations of the underlying chemistry and actionable protocols to ensure the integrity of your synthesis.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common intermediates in Apremilast synthesis?

    • What are the critical process parameters to control during the synthesis?

  • Troubleshooting Guide: Side-Product Formation

    • Intermediate 1: 3-Acetamidophthalic Anhydride (IM-1)

      • Issue: My final product contains unreacted 3-aminophthalic acid. What causes this and how can I improve the conversion?

      • Issue: I am observing the formation of a diacetylated impurity. How can this be avoided?

      • Issue: During the work-up or subsequent steps, my 3-acetamidophthalic anhydride appears to be hydrolyzing back to 3-acetamidophthalic acid. How can I prevent this?

    • Intermediate 2: (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (IM-2)

      • Issue: My chiral purity is low, and I am detecting the (R)-enantiomer. What are the potential causes of racemization?

      • Issue: I am observing over-alkylation of the amine. How can I control this?

    • Final Condensation Step: Apremilast Formation

      • Issue: My final product is contaminated with an open-ring impurity, 3-(acetylamino-2-{[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]carbamoyl}benzoic acid). What leads to its formation?

      • Issue: I am detecting a deacetylated impurity of Apremilast in my final product. What reaction conditions favor this side reaction?

Frequently Asked Questions (FAQs)

Q1: What are the most common intermediates in Apremilast synthesis?

A1: The synthesis of Apremilast typically involves two key intermediates: 3-Acetamidophthalic Anhydride (IM-1) and (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (IM-2) .[1][2][3] The final step of the synthesis is the condensation of these two intermediates.

Q2: What are the critical process parameters to control during the synthesis?

A2: Throughout the synthesis of Apremilast and its intermediates, several parameters are critical to control to minimize side-product formation and ensure high purity and yield. These include reaction temperature, pH, moisture content, and the choice of reagents and solvents.[4][5] Understanding the interplay of these factors is crucial for a successful and reproducible synthesis.

Troubleshooting Guide: Side-Product Formation

This section provides detailed troubleshooting for specific side-products you may encounter during the synthesis of Apremilast intermediates.

Intermediate 1: 3-Acetamidophthalic Anhydride (IM-1)

The synthesis of 3-acetamidophthalic anhydride is a critical step, and several side-products can arise if the reaction conditions are not carefully controlled.

Issue: My final product contains unreacted 3-aminophthalic acid. What causes this and how can I improve the conversion?

Root Cause Analysis:

Incomplete acetylation of 3-aminophthalic acid is the primary cause of this impurity. This can be attributed to several factors:

  • Insufficient Acetic Anhydride: An inadequate molar ratio of acetic anhydride to 3-aminophthalic acid will result in incomplete reaction.

  • Suboptimal Reaction Temperature: The acetylation reaction requires sufficient thermal energy to proceed to completion. Low temperatures can lead to sluggish reaction rates.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for full conversion.

Troubleshooting Protocol:

  • Reagent Stoichiometry: Ensure a molar excess of acetic anhydride is used. A common ratio is to use acetic anhydride as both the acetylating agent and the solvent.[6][7][8]

  • Temperature Control: The reaction is typically performed at elevated temperatures, often at the reflux temperature of acetic anhydride (around 140°C).[6] Ensure your reaction setup can maintain this temperature consistently.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the disappearance of the 3-aminophthalic acid starting material before proceeding with work-up.

  • Moisture Control: Ensure all glassware is thoroughly dried and that the reagents are anhydrous, as water can react with acetic anhydride, reducing its effectiveness.

Diagram: Acetylation of 3-Aminophthalic Acid

G 3-Aminophthalic Acid 3-Aminophthalic Acid 3-Acetamidophthalic Anhydride 3-Acetamidophthalic Anhydride 3-Aminophthalic Acid->3-Acetamidophthalic Anhydride Desired Reaction Incomplete Reaction Incomplete Reaction 3-Aminophthalic Acid->Incomplete Reaction Insufficient Acetic Anhydride Low Temperature Short Reaction Time Acetic Anhydride Acetic Anhydride Acetic Anhydride->3-Acetamidophthalic Anhydride Acetic Anhydride->Incomplete Reaction Unreacted Starting Material Unreacted Starting Material Incomplete Reaction->Unreacted Starting Material Side-Product

Caption: Factors leading to incomplete acetylation.

Issue: I am observing the formation of a diacetylated impurity. How can this be avoided?

Root Cause Analysis:

While less common, over-acetylation can occur, particularly under harsh reaction conditions. The primary amino group of 3-aminophthalic acid is the intended site of acetylation. However, under forcing conditions, further acetylation on the aromatic ring or other sites can potentially occur, though this is less likely for this specific substrate. A more plausible scenario is the formation of mixed anhydrides if other carboxylic acids are present as impurities.

Troubleshooting Protocol:

  • Purity of Starting Materials: Ensure the 3-aminophthalic acid is of high purity and free from other isomeric impurities or related substances that could undergo acetylation.

  • Controlled Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete mono-acetylation. Monitor the reaction closely to stop it once the desired product is formed.

  • Purification: If diacetylation is observed, purification by recrystallization is often effective in removing this more non-polar impurity.

Issue: During the work-up or subsequent steps, my 3-acetamidophthalic anhydride appears to be hydrolyzing back to 3-acetamidophthalic acid. How can I prevent this?

Root Cause Analysis:

Acid anhydrides are susceptible to hydrolysis, reacting with water to form the corresponding dicarboxylic acids.[9] This is a common issue if the work-up or storage conditions are not strictly anhydrous.

  • Presence of Water: Exposure to water during the reaction, work-up, or storage will lead to hydrolysis.

  • Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the hydrolysis of the anhydride.[10][11][12]

Troubleshooting Protocol:

  • Anhydrous Work-up: Use anhydrous solvents for washing and ensure all glassware is thoroughly dried. Avoid aqueous washes if possible. If an aqueous wash is necessary, use ice-cold water and minimize the contact time, followed by immediate extraction into an organic solvent and drying with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Controlled pH: During any purification or subsequent reaction steps, maintain a neutral or slightly acidic pH to minimize catalyzed hydrolysis.

  • Proper Storage: Store the isolated 3-acetamidophthalic anhydride in a desiccator over a strong drying agent to protect it from atmospheric moisture.

Diagram: Hydrolysis of 3-Acetamidophthalic Anhydride

G 3-Acetamidophthalic Anhydride 3-Acetamidophthalic Anhydride 3-Acetamidophthalic Acid 3-Acetamidophthalic Acid 3-Acetamidophthalic Anhydride->3-Acetamidophthalic Acid Hydrolysis (H+ or OH- catalysis) Water Water Water->3-Acetamidophthalic Acid

Caption: Hydrolysis pathway of the anhydride intermediate.

Intermediate 2: (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine (IM-2)

The synthesis of this chiral amine is a crucial step, and maintaining its stereochemical integrity is paramount for the efficacy of the final Apremilast product.

Issue: My chiral purity is low, and I am detecting the (R)-enantiomer. What are the potential causes of racemization?

Root Cause Analysis:

Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can occur under certain conditions. For a chiral amine like IM-2, potential causes include:

  • Harsh pH Conditions: Exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to racemization. The mechanism may involve reversible imine formation or other proton-transfer equilibria that can invert the stereocenter.

  • Inadequate Chiral Resolution/Asymmetric Synthesis: The issue may not be racemization but rather an inefficient chiral resolution or a low enantioselectivity in the asymmetric synthesis step.

Troubleshooting Protocol:

  • pH Control: During work-up and purification, maintain the pH as close to neutral as possible. If acidic or basic conditions are required, use the mildest effective reagents and keep the temperature and exposure time to a minimum.

  • Optimize Chiral Resolution: If a classical resolution with a chiral acid is being performed, screen different resolving agents and crystallization solvents to improve the separation of diastereomeric salts.

  • Asymmetric Synthesis Conditions: If an asymmetric synthesis route is employed (e.g., asymmetric reduction), re-evaluate the catalyst, ligands, solvent, temperature, and pressure to optimize for higher enantioselectivity.

  • Analytical Method Verification: Ensure that the analytical method used for determining chiral purity (e.g., chiral HPLC) is properly validated and that the observed (R)-enantiomer is not an artifact of the analysis.

Issue: I am observing over-alkylation of the amine. How can I control this?

Root Cause Analysis:

In synthetic routes that involve reductive amination, the primary amine product can sometimes react further with the starting carbonyl compound to form a secondary amine, a process known as over-alkylation.[13][14]

Troubleshooting Protocol:

  • Stoichiometry Control: Use a stoichiometric excess of the amine source (e.g., ammonia or an ammonia equivalent) relative to the carbonyl compound.

  • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride is often preferred for reductive aminations as it is less likely to reduce the starting carbonyl compound, thus minimizing side reactions.

  • Reaction Conditions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the secondary reaction.

Diagram: Reductive Amination and Over-alkylation

G Carbonyl Precursor Carbonyl Precursor Primary Amine (IM-2) Primary Amine (IM-2) Carbonyl Precursor->Primary Amine (IM-2) Reductive Amination (Desired) Secondary Amine Secondary Amine Carbonyl Precursor->Secondary Amine Amine Source Amine Source Amine Source->Primary Amine (IM-2) Primary Amine (IM-2)->Secondary Amine Over-alkylation (Side-Reaction)

Caption: Competing pathways in reductive amination.

Final Condensation Step: Apremilast Formation

The final coupling of IM-1 and IM-2 is a critical step where impurities can also be introduced.

Issue: My final product is contaminated with an open-ring impurity, 3-(acetylamino-2-{[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]carbamoyl}benzoic acid). What leads to its formation?

Root Cause Analysis:

This impurity, often referred to as the "open-ring acid impurity" or "Impurity-B", is a result of the hydrolysis of the phthalimide ring in the Apremilast molecule.[14] This can occur under both acidic and basic conditions.[15][16]

  • Presence of Water: Trace amounts of water in the reaction mixture or during work-up can lead to the formation of this impurity.

  • Reaction Conditions: The condensation reaction is often carried out in acetic acid at high temperatures, which can provide a source of protons to catalyze the hydrolysis if water is present.[6][9]

Troubleshooting Protocol:

  • Anhydrous Reaction Conditions: Ensure that all reagents and solvents are thoroughly dried before use. The use of a Dean-Stark trap or molecular sieves can be considered to remove any water formed during the reaction.

  • Temperature and Time Optimization: While high temperatures are needed to drive the condensation, excessively long reaction times can increase the likelihood of hydrolysis. Monitor the reaction progress and work it up as soon as it is complete.

  • Controlled Work-up: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. If an aqueous wash is necessary, perform it quickly at low temperatures.

  • Purification: This impurity can often be removed by recrystallization or chromatography.

Table: Common Impurities in Apremilast Synthesis and their Control

Impurity NameStructureFormation StepRoot CauseMitigation Strategy
Unreacted 3-aminophthalic acid3-amino-1,2-benzenedicarboxylic acidIM-1 SynthesisIncomplete acetylationUse excess acetic anhydride, ensure adequate temperature and reaction time.
3-Acetamidophthalic acid2-acetamido-6-carboxybenzoic acidIM-1 Synthesis/StorageHydrolysis of the anhydrideUse anhydrous conditions for work-up and storage.
(R)-enantiomer of IM-2(R)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamineIM-2 SynthesisRacemization or poor chiral separationControl pH, optimize chiral resolution/asymmetric synthesis.
Open-ring acid impurity3-(acetylamino-2-{[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]carbamoyl}benzoic acid)Final CondensationHydrolysis of the phthalimide ringMaintain anhydrous conditions, control reaction time and temperature.
Deacetylated Apremilast4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]isoindoline-1,3-dioneFinal ProductHydrolysis of the acetamido groupAvoid harsh acidic or basic conditions during work-up and purification.
Issue: I am detecting a deacetylated impurity of Apremilast in my final product. What reaction conditions favor this side reaction?

Root Cause Analysis:

The acetamido group on the phthalimide ring of Apremilast can be hydrolyzed under certain conditions to yield the corresponding amino-substituted impurity.[17] This is a classic amide hydrolysis reaction.

  • Acidic or Basic Hydrolysis: Both strong acids and bases can catalyze the hydrolysis of the amide bond, particularly at elevated temperatures.[10][15][16]

Troubleshooting Protocol:

  • Neutralize Promptly: After the condensation reaction, which is often conducted in an acidic solvent like acetic acid, it is important to neutralize the reaction mixture promptly during work-up to prevent prolonged exposure to acidic conditions at high temperatures.

  • Mild Purification Conditions: During purification steps such as recrystallization or chromatography, use neutral or buffered solvent systems. Avoid the use of strong acids or bases.

  • Temperature Control: Perform all work-up and purification steps at the lowest practical temperature to minimize the rate of hydrolysis.

Diagram: Apremilast Degradation Pathways

G Apremilast Apremilast Open-ring Acid Impurity Open-ring Acid Impurity Apremilast->Open-ring Acid Impurity Phthalimide Hydrolysis (H2O, H+ or OH-) Deacetylated Apremilast Deacetylated Apremilast Apremilast->Deacetylated Apremilast Amide Hydrolysis (H2O, H+ or OH-)

Caption: Major hydrolytic degradation pathways of Apremilast.

References

  • Allen, C.
  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide.
  • Ashenhurst, J. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Master Organic Chemistry.
  • Khan Academy.
  • BYJU'S. Types of Amide Hydrolysis.
  • Wikipedia.
  • Journal of Organic and Pharmaceutical Chemistry.
  • Badhe, P., Aher, S., & Saudagar, R. B. (2019). Analytical Method of Apremilast: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1116-1119.
  • Groves, K. (2022).
  • Xiong, K., Ma, X., Cao, N., Liu, L., Sun, L., Zou, Q., & Wei, P. (2016). Identification, characterization and HPLC quantification of impurities in apremilast. Analytical Methods, 8(9), 1889-1897.
  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Quick Company.
  • Guidechem. What are the synthesis and applications of (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine?
  • Vijaykumar, C., Kumar, Y., Aparna, P., & Marisetti, V. (2022). Enantioselective Green HPLC Method for Simultaneous Determination of Enantiomer, and Potential Impurities in Apremilast Drug Substance. Analytical Chemistry Letters, 12(6), 843-858.
  • PubChem. (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine.
  • Cohen, C. M., Ananthoji, P., Avci, N. H., Ericson, A., Irfan, M., Langille, N., ... & Zeng, A. (2024). A Continuous Process for Manufacturing Apremilast. Part II: Process Characterization to Establish a Parametric Control Strategy. Organic Process Research & Development.
  • Guidechem. (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine.
  • Veeprho. Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
  • Manus Aktteva Biopharma LLP.
  • Reactory. Reactions of Acid Anhydrides.
  • Biosynth. 3-Acetamidophthalic anhydride | 6296-53-3.
  • EP3181549A1 - Process for the preparation of apremilast.
  • Daicel Pharma Standards. Apremilast Impurities Manufacturers & Suppliers.
  • Reactory. Reactions of Acid Anhydrides.
  • US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Pharmaffiliates. N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide.
  • RU2632875C2 - Methods for preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Reddit. acetic anhydride and amine reaction (predict the product).
  • ResearchG
  • WO2016199031A1 - Process for preparation of apremilast and its intermediates.
  • A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Quick Company.
  • PubChem. (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine.
  • LibreTexts Chemistry. 21.5: Chemistry of Acid Anhydrides.
  • Guidechem. What are the synthesis and applications of (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine?
  • Reddit. acetic anhydride and amine reaction (predict the product).
  • Clark, J. (2013). Reactions of acid anhydrides with ammonia or primary amines. Chemguide.
  • YouTube. Reaction of Amines with Acetic Anhydride.

Sources

Technical Support Center: Racemization Issues in Chiral Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral amino alcohol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during their synthetic workflows. Here, we will delve into the root causes of racemization, provide actionable troubleshooting strategies, and offer detailed protocols to help you achieve high enantiomeric purity in your products.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of chiral amino alcohols starting from N-protected amino acids?

A1: The principal pathway for racemization, particularly during carboxyl group activation (e.g., for amide coupling or esterification), is through the formation of a 5(4H)-oxazolone intermediate.[1][2] The α-proton of the N-protected amino acid becomes acidic upon activation of the carboxyl group. A base in the reaction mixture can then abstract this proton, leading to the formation of a planar, achiral oxazolone ring.[3] Subsequent nucleophilic attack on this intermediate can occur from either face of the planar ring, resulting in a mixture of enantiomers.[4] Urethane-based protecting groups like Boc and Fmoc are designed to reduce the rate of oxazolone formation and subsequent racemization compared to simple acyl groups.[2][5]

Q2: My synthesis involves the reduction of an N-protected amino acid. At what stages is racemization most likely to occur?

A2: While the reduction of the carboxylic acid to the alcohol is the core transformation, racemization risks are highest in the steps preceding the reduction. These include:

  • Activation/Coupling: If you are modifying the amino acid (e.g., creating an ester or amide) before reduction, the activation step with reagents like carbodiimides is a major risk point for oxazolone-mediated racemization.[1]

  • Protection/Deprotection Cycles: Exposure to harsh acidic or basic conditions during the manipulation of protecting groups can also lead to racemization, especially with prolonged reaction times or elevated temperatures.[6] For instance, strongly basic conditions can directly abstract the alpha-proton, leading to a planar carbanion intermediate.[4][7]

The actual reduction step, for instance using LiAlH₄ or NaBH₄/I₂, generally proceeds with retention of configuration at the chiral center, provided the reaction conditions are carefully controlled.[8][9]

Q3: Which amino acid residues are most susceptible to racemization?

A3: Certain amino acids are inherently more prone to racemization due to the electronic or steric nature of their side chains.

  • Histidine (His) and Cysteine (Cys): These are notoriously susceptible to racemization during activation and coupling.[10]

  • Serine (Ser): Serine is also known to be prone to racemization under standard coupling conditions.[11]

  • Aromatic Amino Acids: Amino acids with aromatic rings directly bonded to the chiral carbon can also be more susceptible as the aromatic ring can stabilize the carbanion intermediate formed during proton abstraction.[7]

Q4: How do I accurately determine the enantiomeric excess (ee) of my final amino alcohol product?

A4: The most reliable and widely used technique is chiral High-Performance Liquid Chromatography (HPLC) .[12][13] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[13]

  • Derivatization: Since many amino alcohols lack a strong UV chromophore, derivatization with an appropriate UV-active or fluorescent tag (e.g., 3,5-dinitrobenzoyl chloride) is often necessary for sensitive detection.[13]

  • Alternative Methods: Chiral Gas Chromatography (GC) can also be used, especially for more volatile amino alcohols, often requiring derivatization to increase volatility.[13][14]

Troubleshooting Guides

Issue 1: Significant Racemization Detected by Chiral HPLC After a Coupling Step

You've coupled your N-protected amino acid with another molecule and, after workup, your chiral HPLC analysis shows a significant amount of the undesired enantiomer.

Causality Analysis Workflow

start Racemization Detected (Low ee%) coupling Coupling Reagent Choice start->coupling Potential Causes base Base Selection & Stoichiometry start->base Potential Causes temp Reaction Temperature start->temp Potential Causes additives Use of Anti-Racemization Additives start->additives Potential Causes sol_coupling Switch to Low-Racemization Coupling Reagent (e.g., COMU, TOTT) coupling->sol_coupling Solution sol_base Use Weaker Base (e.g., NMM, TMP) Use Stoichiometric Amounts base->sol_base Solution sol_temp Lower Reaction Temperature (e.g., 0°C or -15°C) temp->sol_temp Solution sol_additives Incorporate Additives (e.g., HOBt, HOAt, Oxyma) additives->sol_additives Solution

Caption: Troubleshooting workflow for racemization during coupling.

Troubleshooting & Optimization Steps
  • Evaluate Your Coupling Reagent:

    • Problem: Standard carbodiimides like DCC or DIC, when used alone, are known to cause significant racemization.[1][15]

    • Solution: Always use carbodiimides in conjunction with an anti-racemization additive. Better yet, switch to a modern uronium or phosphonium salt-based coupling reagent that has built-in features to suppress racemization.[5][16]

  • Assess the Base:

    • Problem: The choice and amount of base are critical. Strong, sterically unhindered bases (like triethylamine) can readily abstract the α-proton. Excess base exacerbates the problem.

    • Solution: Opt for weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[3] Use the minimum amount of base required, typically one equivalent if starting from an amino acid salt.[5]

  • Control the Temperature:

    • Problem: Higher temperatures increase reaction rates, including the rate of racemization.[17][18]

    • Solution: Perform the activation and coupling steps at lower temperatures. A common starting point is 0 °C, but for particularly sensitive substrates, temperatures as low as -15 °C may be necessary.[18]

  • Incorporate Anti-Racemization Additives:

    • Problem: The activated intermediate (e.g., O-acylisourea from carbodiimides) is highly reactive and prone to oxazolone formation.[1]

    • Solution: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated intermediate to form a less reactive active ester.[3][5] This new intermediate is more selective for aminolysis and less prone to racemization.[10]

Data-Driven Reagent Selection

The choice of coupling reagent and additive combination can have a dramatic impact on the level of racemization, particularly for sensitive amino acids.

Reagent CombinationRacemization PotentialKey Considerations
DIC / HOBt LowA classic, cost-effective combination. Minimizes racemization significantly compared to DIC alone.[15]
HATU / HOAt Very LowHighly efficient coupling with excellent suppression of racemization, even for difficult couplings.[5][19]
COMU Very LowA modern uronium salt that is a non-explosive alternative to HATU/HOAt, offering high coupling rates and low racemization.[5]
DIC / Oxyma Very LowOxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[3]
Issue 2: Enantiomeric Excess Decreases After N-Protecting Group Removal

You've successfully synthesized your N-protected chiral amino alcohol with high ee, but after deprotection, you observe a loss of enantiomeric purity.

Root Cause Analysis

start Loss of ee% After Deprotection conditions Harsh Deprotection Conditions start->conditions Potential Causes time Extended Reaction Time start->time Potential Causes workup Basic or Acidic Workup start->workup Potential Causes sol_conditions Use Milder Reagents (e.g., for Boc: 4M HCl in Dioxane vs. neat TFA) conditions->sol_conditions Solution sol_time Monitor Reaction Closely (TLC/HPLC) Quench Promptly Upon Completion time->sol_time Solution sol_workup Use Neutral pH Buffers Minimize Exposure to Strong Acid/Base workup->sol_workup Solution

Caption: Root cause analysis for racemization during deprotection.

Troubleshooting & Optimization Steps
  • Re-evaluate Deprotection Reagents and Conditions:

    • Problem: Prolonged exposure to strong acids (e.g., neat TFA for Boc removal) or strong bases (e.g., high concentrations of piperidine for Fmoc removal) can cause racemization.[6]

    • Solution:

      • For Boc Group: Consider using milder acidic conditions, such as 4M HCl in an inert solvent like dioxane, instead of neat trifluoroacetic acid.

      • For Z (Cbz) Group: Standard hydrogenolysis (H₂, Pd/C) is generally very mild and does not cause racemization. If using acidic conditions like HBr in acetic acid, be aware that this can cause significant racemization.[6]

  • Optimize Reaction Time and Temperature:

    • Problem: Even with appropriate reagents, leaving the reaction for too long or at an elevated temperature increases the risk of side reactions, including racemization.[18]

    • Solution: Monitor the deprotection reaction closely using an appropriate analytical technique (e.g., TLC or HPLC). Once the reaction is complete, immediately proceed with the workup to quench the deprotection reagent. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Careful Workup Procedure:

    • Problem: The workup procedure itself can introduce racemization if the product is exposed to strong acids or bases for an extended period.

    • Solution: Neutralize the reaction mixture promptly and carefully. Use buffered aqueous solutions (e.g., saturated NaHCO₃ for acid neutralization) and avoid excessive contact time. Extract the product into an organic solvent and dry it efficiently.

Experimental Protocols

Protocol 1: Reduction of N-Boc-L-Phenylalanine to N-Boc-L-Phenylalaninol

This protocol describes a common method for reducing an N-protected amino acid to the corresponding amino alcohol using a NaBH₄/I₂ system, which is a safer alternative to LiAlH₄.[8]

Materials:

  • N-Boc-L-Phenylalanine

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend N-Boc-L-Phenylalanine (1.0 eq) in anhydrous THF.

  • Addition of NaBH₄: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (2.5 eq) portion-wise, ensuring the temperature remains low.

  • Addition of Iodine: Prepare a solution of iodine (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30-60 minutes. Vigorous hydrogen evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding 1 M HCl dropwise until the hydrogen evolution ceases and the solution becomes colorless.

  • Workup: Remove the THF under reduced pressure. Add ethyl acetate to the residue and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

  • Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric excess of the product by chiral HPLC analysis.[12]

Protocol 2: Chiral HPLC Analysis of a Chiral Amino Alcohol

This protocol provides a general guideline for determining the enantiomeric excess of a chiral amino alcohol after derivatization.

Materials:

  • Amino alcohol sample

  • 3,5-Dinitrobenzoyl chloride (derivatizing agent)

  • Triethylamine (or other non-chiral base)

  • Anhydrous acetonitrile (or other aprotic solvent)

  • HPLC-grade hexane and isopropanol (or other suitable mobile phase solvents)

Procedure:

  • Derivatization: a. Dissolve a small amount of the amino alcohol (approx. 1 mg) in 1 mL of anhydrous acetonitrile. b. Add 1.5 equivalents of triethylamine, followed by 1.2 equivalents of 3,5-dinitrobenzoyl chloride. c. Stir the reaction at room temperature for 1-2 hours or until complete, as monitored by TLC.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the HPLC mobile phase for injection.

  • HPLC Analysis:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: a. Identify the peaks corresponding to the two enantiomers (it is helpful to run a derivatized racemic standard first). b. Integrate the peak areas for each enantiomer (Area₁ and Area₂). c. Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Retrieved from [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from [Link]

  • ACS Publications. (1982). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

  • Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]

  • PubMed. (n.d.). Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis. Retrieved from [Link]

  • CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. Retrieved from [Link]

  • Preprints.org. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from [Link]

  • ACS Publications. (n.d.). Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • PMC - NIH. (n.d.). Role of Additives during Deracemization Using Temperature Cycling. Retrieved from [Link]

  • PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]

  • ACS Publications. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Epimerization by oxazolone formation. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Retrieved from [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2017). Racemization in amino acids?. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ACS Publications. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. Retrieved from [Link]

  • Iris Biotech. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. Retrieved from [Link]

  • PMC - NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

Sources

Purification challenges of polar chiral molecules like (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooters Guide for Researchers in Drug Development

Welcome to the Technical Support Center for the purification of polar chiral molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying enantiomerically pure polar compounds, such as the exemplary molecule (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental choices and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and hurdles faced during the purification of polar chiral molecules.

Q1: Why is the purification of polar chiral molecules like this compound so challenging?

A1: The difficulty lies in the inherent properties of these molecules. Their polarity makes them highly soluble in polar solvents, which can complicate traditional purification techniques like crystallization and normal-phase chromatography. The presence of a chiral center necessitates specialized techniques to separate the enantiomers, which have identical physical properties in an achiral environment. Furthermore, the amine functional group in many of these compounds can interact strongly with silica-based stationary phases, leading to poor peak shapes and low recovery in chromatography.[1][2][3]

Q2: I'm observing significant peak tailing in my chiral HPLC analysis. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue when analyzing polar, basic compounds like chiral amines.[2][4] The primary cause is often secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[2][5] Here are some troubleshooting steps:

  • Mobile Phase Modification: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). These additives will interact with the active silanol sites, minimizing their interaction with your analyte.

  • pH Adjustment: Operating at a lower pH (around 2.5-3) can protonate the silanol groups, reducing their ionic interaction with the protonated amine.[5]

  • Column Selection: Use a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups.[2][4]

  • Alternative Chromatographic Modes: Consider Polar Organic Mode (POM) or Reversed-Phase Ion-Pairing Chromatography.

Q3: My chiral separation is not achieving baseline resolution. What parameters can I adjust?

A3: Achieving optimal resolution in chiral separations often requires a systematic approach to method development.[6] Key parameters to adjust include:

  • Stationary Phase: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for polar molecules.[7][8] Screening a variety of CSPs is highly recommended.[6]

  • Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and any additives. The type of alcohol can significantly impact selectivity.

  • Temperature: Temperature can influence the thermodynamics of the chiral recognition process and, therefore, the enantioselectivity. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C).

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing for more effective mass transfer and interaction with the stationary phase.

Q4: How do I accurately determine the enantiomeric excess (ee) of my purified sample?

A4: The enantiomeric excess is a measure of the purity of a chiral substance.[9] It is calculated using the formula:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.[10][11] Chiral HPLC or SFC are the most common and accurate methods for determining ee.[12] It's crucial to ensure that the peaks are well-resolved (baseline separated) for accurate integration.

Part 2: Troubleshooting Guides for Specific Techniques

This section provides more in-depth troubleshooting for common purification techniques.

Guide 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for both analytical and preparative-scale purification of enantiomers.[13]

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Strategy Underlying Rationale
Secondary Interactions Add a mobile phase modifier (e.g., 0.1% TEA for bases, 0.1% TFA for acids).The modifier competes with the analyte for active sites on the stationary phase, reducing unwanted interactions.[2][4]
Column Overload Reduce the injection volume or sample concentration.Exceeding the column's capacity leads to non-linear chromatography and distorted peak shapes.[4][14]
Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent.Injecting in a much stronger solvent than the mobile phase can cause peak distortion.[4]
Column Contamination Flush the column with a strong solvent or use a dedicated cleaning procedure.Accumulated impurities can act as active sites for secondary interactions.
Guide 2: Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular "green" alternative to HPLC, particularly for chiral separations, offering faster separations and reduced solvent consumption.[13][15][16]

Problem: Poor Solubility of Polar Analyte in Supercritical CO2

Potential Cause Troubleshooting Strategy Underlying Rationale
Insufficient Mobile Phase Polarity Increase the percentage of the polar co-solvent (modifier), typically an alcohol like methanol.The polar modifier increases the solvating power of the supercritical fluid for polar analytes.[15]
Inappropriate Modifier Screen different alcohol modifiers (e.g., methanol, ethanol, isopropanol).The choice of alcohol can significantly affect both solubility and chiral selectivity.
Sub-optimal Temperature and Pressure Adjust the backpressure and column temperature.These parameters influence the density and solvating properties of the supercritical fluid.
Guide 3: Chiral Resolution by Diastereomeric Salt Crystallization

This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[17]

Problem: No Crystallization or Oiling Out

Potential Cause Troubleshooting Strategy Underlying Rationale
Inappropriate Solvent System Screen a variety of solvents and solvent mixtures with different polarities.The solubility of the diastereomeric salts is highly dependent on the solvent system.[18]
Supersaturation Not Reached Concentrate the solution or cool it slowly. Seeding with a small crystal can also induce crystallization.Crystallization requires the solution to be supersaturated with the desired diastereomer.[18]
Impure Starting Material Purify the starting racemate before attempting resolution.Impurities can inhibit crystallization or lead to the formation of impure crystals.

Part 3: Experimental Protocols

These protocols provide a starting point for your experiments. Remember to adapt them based on your specific molecule and available instrumentation.

Protocol 1: Chiral HPLC Method Development for a Polar Amine
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., a cellulose or amylose carbamate derivative).

  • Mobile Phase Screening:

    • Prepare mobile phases consisting of a primary solvent (e.g., hexane or heptane for normal phase, or a buffer for reversed-phase) and an alcohol modifier (e.g., isopropanol, ethanol).

    • Include a small amount of an amine modifier (e.g., 0.1% DEA) in all mobile phases to improve peak shape.

    • Screen different alcohols and different ratios of solvent to alcohol (e.g., 90:10, 80:20, 70:30).

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on resolution.

  • Flow Rate Adjustment: If separation is observed but not baseline, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

  • Data Analysis: Evaluate the chromatograms for resolution, peak shape, and analysis time to select the optimal conditions.

Protocol 2: Derivatization for Indirect Chiral Separation

In cases where direct chiral separation is difficult, converting the enantiomers into diastereomers using a chiral derivatizing agent can be an effective strategy.[19][20][21]

  • Reagent Selection: For a primary amine like this compound, a common chiral derivatizing reagent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[20]

  • Reaction:

    • Dissolve a known amount of your racemic amine in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a slight excess of the chiral derivatizing agent and a non-nucleophilic base (e.g., pyridine).

    • Allow the reaction to proceed to completion (monitor by TLC or LC-MS).

  • Purification of Diastereomers: The resulting diastereomers can now be separated using standard achiral chromatography (e.g., reversed-phase HPLC on a C18 column).

  • Analysis: The ratio of the diastereomers will correspond to the enantiomeric ratio of the original sample.

Part 4: Visualizations

Workflow for Chiral Purification Method Selection

Caption: A decision-making workflow for selecting a suitable chiral purification method.

Troubleshooting Logic for Peak Tailing in Chiral HPLC

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Add_Modifier Add Mobile Phase Modifier (e.g., TEA, DEA) Start->Add_Modifier Check_Modifier Peak Shape Improved? Add_Modifier->Check_Modifier Reduce_Load Reduce Sample Concentration/ Injection Volume Check_Modifier->Reduce_Load No Success Problem Resolved Check_Modifier->Success Yes Check_Load Peak Shape Improved? Reduce_Load->Check_Load Change_Column Use High-Purity, End-Capped Column Check_Load->Change_Column No Check_Load->Success Yes Check_Column Peak Shape Improved? Change_Column->Check_Column Check_Column->Success Yes Further_Investigation Further Method Development Needed Check_Column->Further_Investigation No

Sources

Stability studies of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stability studies of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for designing, executing, and troubleshooting stability and forced degradation studies for this specific active pharmaceutical ingredient (API). Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret results, and ensure the integrity of your stability data in line with regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: We are initiating a stability study for this compound. What are the primary chemical liabilities of this molecule that we should be aware of?

A1: Based on its chemical structure, this compound possesses several functional groups that are susceptible to degradation under stress conditions. The primary liabilities include:

  • Oxidation: The primary amine and the electron-rich aromatic ring are prone to oxidation. The presence of the ethoxy and methoxy groups further activates the ring, making it susceptible to oxidative degradation, potentially leading to the formation of N-oxides, hydroxylated species, or even ring-opening products under harsh conditions.

  • Reactivity of the Amino Group: The primary amine can undergo various reactions, including condensation with aldehydes or ketones (if present as impurities or excipients), or cyclization reactions, particularly as seen in similar 2-aminoethanol structures.[1][2]

  • Chiral Stability: As the molecule contains a stereocenter, its chiral stability should be monitored under all stress conditions to ensure that racemization does not occur.

  • Photostability: The substituted aromatic ring suggests potential photosensitivity. Exposure to light, particularly UV radiation, could lead to photodegradation.[3][4]

Understanding these potential degradation pathways is crucial for designing a comprehensive forced degradation study and for the development of a stability-indicating analytical method.[5][6]

Q2: What are the recommended starting conditions for a forced degradation study of this compound according to ICH guidelines?

A2: Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[6][7][8] For this compound, we recommend the following starting conditions, with the aim of achieving 5-20% degradation of the parent compound.[7] These conditions should be adjusted based on the observed degradation.

Stress ConditionRecommended Starting ParametersRationale & Potential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursWhile generally stable, harsh acidic conditions could potentially lead to ether cleavage or other reactions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursThe molecule is expected to be relatively stable to base, but this should be confirmed.
Oxidation 3% H₂O₂ at room temperature for 24 hoursHighly likely to cause degradation. Expect N-oxide formation and potential aromatic ring oxidation.
Thermal Degradation 80°C for 48 hours (solid state)To assess the intrinsic thermal stability of the molecule.
Photostability ICH Q1B option 2: exposure to 1.2 million lux hours and 200 watt hours/square meter of UV-A light.[3][4]The aromatic ring suggests potential photosensitivity.

It is critical to include a control sample (unstressed) in all experiments for accurate comparison.

Troubleshooting Guide

Issue 1: No degradation is observed under the initial stress conditions.

Explanation: This indicates that this compound is highly stable under the applied conditions. However, a forced degradation study must demonstrate degradation to prove the analytical method is "stability-indicating."[8]

Solutions:

  • Increase Stress Severity: Incrementally increase the stressor concentration, temperature, or duration. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature in 10°C increments.[3]

  • Extend Exposure Time: If initial time points show no degradation, extend the study duration.

  • Investigate Different Stressors: For oxidative stress, if H₂O₂ is ineffective, consider other oxidizing agents like AIBN or metal catalysts, but be aware these are not standard ICH conditions and should be justified.

Issue 2: The parent peak disappears completely, or extensive degradation (>20%) is observed.

Explanation: The stress conditions are too harsh, leading to secondary and tertiary degradation products that may not be relevant to the actual stability profile of the drug under normal storage conditions. The goal is to achieve a target degradation of 5-20%.[7]

Solutions:

  • Reduce Stress Severity: Decrease the concentration of the stressor, the temperature, or the exposure time.

  • Time-Point Study: For rapid degradation, conduct a time-point study (e.g., sampling at 0, 2, 4, 8, and 24 hours) to identify the time at which the target degradation is achieved.

  • Quench the Reaction: For hydrolytic and oxidative studies, be prepared to neutralize the acid/base or quench the oxidizing agent at the desired time point to stop the degradation process.

Issue 3: Poor peak shape or resolution is observed for the parent compound and its degradants in the HPLC analysis.

Explanation: This is a common issue when developing a stability-indicating method. The degradation products may have very different polarities compared to the parent compound, leading to co-elution or poor peak shape.

Solutions:

  • Method Development:

    • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of early and late-eluting peaks.

    • Column Chemistry: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity for the parent and its degradants.

    • Mobile Phase pH: The primary amine in the molecule makes the mobile phase pH a critical parameter. Adjusting the pH can significantly alter the retention and peak shape of the parent and any amine-containing degradants.

    • Alternative Detection: If UV detection is insufficient, consider using a mass spectrometer (LC-MS) to aid in peak identification and tracking, especially for co-eluting peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal: Weigh 5-10 mg of the solid API into a vial and place it in an oven at 80°C.

    • Photostability: Expose the solid API and a solution to light conditions as specified in ICH Q1B.[9]

  • Sampling and Analysis: At specified time points, withdraw an aliquot of each stressed sample. For the thermal study, dissolve the solid in the solvent before analysis. Neutralize the acid and base samples before injection. Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Expose Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose Thermal Thermal (80°C, Solid) API->Thermal Expose Photo Photostability (ICH Q1B) API->Photo Expose Sampling Time-Point Sampling & Neutralization Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Data Data Evaluation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Troubleshooting Logic for Method Development

Troubleshooting_Logic cluster_primary Primary Optimization cluster_secondary Secondary Optimization cluster_advanced Advanced Solutions start Poor Peak Resolution or Shape gradient Gradient Optimization Steepen/Shallow Gradient Adjust Hold Times start->gradient Initial Step ph Mobile Phase pH Adjust pH to alter ionization of analyte and degradants start->ph column Column Chemistry Test C18, C8, Phenyl, etc. gradient->column If still poor end Acceptable Separation gradient->end Achieved ph->column If still poor ph->end Achieved flow Flow Rate & Temp Optimize for efficiency column->flow column->end Achieved lcms LC-MS for Co-eluting Peaks flow->lcms If co-elution persists flow->end Achieved lcms->end Achieved

Caption: Troubleshooting logic for HPLC method development in a stability study.

References

  • ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. Available from: [Link]

  • ICH Stability Testing Guidelines. SNS Courseware. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

  • ICH Guidelines for Stability Studies. Slideshare. Available from: [Link]

  • Stability Testing of Drug Substances and Drug Products Q1. ICH. Available from: [Link]

  • Forced Degradation Studies. CHIRAL LABORATORIES. Available from: [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed Central. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Study of OH-initiated degradation of 2-aminoethanol. ResearchGate. Available from: [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

Sources

Technical Support Center: Chiral HPLC of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and troubleshooting this specific chiral HPLC analysis. We will move beyond simple protocols to explain the scientific reasoning behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory.

Section 1: Foundational Knowledge - Understanding the Analyte

Before beginning method development, it is crucial to understand the physicochemical properties of the target molecule, as they directly govern the strategy for its separation.

Q1: What are the key structural features of this compound that influence its chiral separation?

A1: The analyte is a primary amino alcohol . This classification is critical for two main reasons:

  • Primary Amine Group (-NH2): The amine is basic and represents the most challenging functionality. It is prone to strong, non-enantioselective interactions with acidic residual silanols on the surface of silica-based chiral stationary phases (CSPs). This interaction is a primary cause of severe peak tailing and poor chromatographic efficiency. Therefore, mitigating these interactions is a top priority.

  • Alcohol Group (-OH) and Proximity to Chiral Center: The presence of both an amino and a hydroxyl group near the stereocenter provides multiple points for hydrogen bonding, which can be exploited for chiral recognition. The aromatic ring also offers potential for π-π interactions with the chiral selector.

Q2: What is the fundamental principle of chiral recognition in HPLC?

A2: Chiral recognition is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. For this to occur, a minimum of three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, π-π interactions, dipole-dipole interactions) are required. One of these interactions must be stereochemically dependent. Because the two enantiomers are mirror images, one will fit into the chiral environment of the stationary phase more favorably than the other, resulting in different retention times and, thus, separation.

Section 2: Strategic Column Selection (The Most Critical Factor)

The choice of the Chiral Stationary Phase (CSP) is the single most important variable in achieving a successful chiral separation. A screening approach using columns with different selectivities is the most efficient path to success.

G

Q3: What are the recommended first-choice columns for screening this amino alcohol?

A3: For a primary amino alcohol, your primary screening should focus on two main classes of CSPs which have demonstrated the highest success rates:

  • Immobilized Polysaccharide-Based CSPs: These are the workhorses of modern chiral chromatography.[1] Columns based on derivatives of cellulose and amylose (e.g., Daicel CHIRALPAK® series) offer broad selectivity for a vast range of compounds, including amino alcohols.[1][2][3]

  • Derivatized Cyclofructan-Based CSPs: This class of CSPs has emerged as exceptionally powerful for the separation of primary amines, often providing baseline resolution where other columns fail.[4][5][6] They are a highly recommended and complementary option to the polysaccharide phases.

Q4: Should I use coated or immobilized polysaccharide columns?

A4: Immobilized columns are strongly recommended. The chiral selector in immobilized phases is covalently bonded to the silica support. This provides superior robustness, allowing for the use of a much wider range of organic solvents (like THF, DCM, ethyl acetate) for both method development and column cleaning.[1][3][7] Coated phases, where the selector is physically adsorbed, are restricted to a limited range of solvents to prevent stripping the phase and destroying the column.[1]

CSP Class Recommended Examples Primary Separation Modes Key Strengths & Rationale
Immobilized Polysaccharide CHIRALPAK® IA, IB, IC, IE, IFNormal Phase (NP), Polar Organic (PO), Reversed Phase (RP)Broad selectivity, high success rate, robust due to covalent bonding, extensive application history.[1]
Derivatized Cyclofructan Larihc® CF6-PPolar Organic (PO), Normal Phase (NP)Exceptionally high success rate for resolving underivatized primary amines.[4][5][6][8]
Cyclodextrin-Based Astec® CYCLOBOND™Reversed Phase (RP)A good secondary option, particularly if RP methods are preferred.[9][10]
Section 3: Systematic Method Development & Optimization

A logical, stepwise approach to method development will save time and resources. The goal is to first find conditions that provide any separation, then optimize for resolution (Rs ≥ 1.5).

G

Q5: What mobile phase mode and additives should I start with?

A5: Start with Normal Phase (NP) or Polar Organic (PO) modes. For your specific analyte, the addition of a basic additive is not optional—it is essential for good chromatography.

  • Why a Basic Additive? As a primary amine, your compound will interact strongly with any acidic sites (silanols) on the silica support, causing severe peak tailing. A small amount of a competing base in the mobile phase, such as Diethylamine (DEA), will occupy these sites, preventing the analyte from interacting non-selectively and resulting in sharp, symmetrical peaks.[11][12][13] The typical concentration is 0.1% (v/v) and should generally not exceed 0.5%.[12][13]

Mode Typical Mobile Phase Composition Recommended Additive
Normal Phase (NP) Hexane / Ethanol (90:10, v/v) OR Hexane / Isopropanol (90:10, v/v)0.1% Diethylamine (DEA)
Polar Organic (PO) Acetonitrile / Methanol (95:5, v/v)0.1% Diethylamine (DEA) or Triethylamine (TEA)
Reversed Phase (RP) Water / Acetonitrile with BufferAmmonium Bicarbonate (pH 9) for basic compounds.[14][15]

Q6: Can you provide a step-by-step starting protocol for a screening run?

A6: Absolutely. This protocol is designed for initial screening on a standard 250 x 4.6 mm column.

Experimental Protocol: Initial Chiral Screening

  • Column Installation & Equilibration:

    • Install a primary screening column (e.g., CHIRALPAK® IA).

    • Set the column temperature to 25 °C.

    • Equilibrate the column with the chosen mobile phase (e.g., Hexane/Ethanol/DEA 90:10:0.1) at a flow rate of 1.0 mL/min. Equilibration can take 10-20 column volumes. For some columns, this may be up to an hour.[10]

  • Sample Preparation:

    • Dissolve the racemic standard of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol in the mobile phase to a concentration of approximately 1 mg/mL. Crucially, always dissolve the sample in the mobile phase to avoid peak distortion.

  • Injection & Run:

    • Inject 5-10 µL of the sample solution.

    • Run the analysis for a sufficient time (e.g., 30 minutes) to ensure both enantiomers have eluted.

  • Evaluation:

    • Assess the chromatogram. If you see any peak splitting (Rs > 0), the column/mobile phase combination is promising and can be optimized.

    • If only a single, sharp peak elutes after 30 minutes, move to the next mobile phase system or column.[10]

Q7: I see two partially separated peaks. How do I improve the resolution?

A7: This is an excellent starting point. Use the following strategies to optimize the resolution (Rs):

  • Adjust Mobile Phase Strength: Decrease the percentage of the alcohol modifier (e.g., from 10% ethanol to 5%). This will increase retention times and often improves resolution.[15]

  • Change the Alcohol Modifier: The type of alcohol can have a dramatic effect. If you are using ethanol, switch to isopropanol (and vice-versa). The different steric and hydrogen-bonding properties can significantly alter selectivity.

  • Lower the Temperature: Decreasing the column temperature (e.g., from 25 °C to 15 °C) often enhances the stability of the transient diastereomeric complexes, leading to better chiral selectivity and increased resolution.[10][11]

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 - 0.8 mL/min for a 4.6 mm ID column), as this can increase column efficiency.[10]

Section 4: Troubleshooting Guide

Even with a systematic approach, issues can arise. Here’s how to solve the most common problems.

Q8: My peaks are tailing badly, even with a basic additive. What should I do?

A8: Severe tailing points to persistent secondary interactions.

  • Increase Additive Concentration: First, try cautiously increasing the DEA concentration from 0.1% to 0.2%.

  • Change the Basic Additive: Some basic compounds respond better to different additives. Try other amines like butylamine or ethanolamine.[12]

  • Check Column Health: The column may be contaminated or degraded. If it is an immobilized phase, try flushing it with a strong solvent like isopropanol or, if permitted by the manufacturer, THF.[7][11] A contaminated guard column can also be the culprit.

Q9: I only see a single peak. How can I get a separation?

A9: A single peak means the chosen CSP and mobile phase are not creating a sufficient difference in interaction energy between the enantiomers.

  • The Primary Solution is to Change the CSP: Selectivity is most powerfully influenced by the stationary phase. If a cellulose-based column fails, screen an amylose-based column and a cyclofructan-based column. They have different chiral recognition mechanisms.

  • Change the Mobile Phase Mode: If you are in Normal Phase, switch to Polar Organic mode. The change in solvent environment can fundamentally alter the interactions and induce selectivity.

Q10: My column backpressure has suddenly increased significantly. What's the cause?

A10: A sudden pressure spike is almost always due to a blockage.

  • Inlet Frit Blockage: This is the most common cause, often from precipitated sample or particulates from the mobile phase.[7]

  • Troubleshooting Steps:

    • Disconnect the column from the detector and reverse the flow direction at a low flow rate (0.2 mL/min). This can often dislodge particulates from the inlet frit.

    • If pressure remains high, the blockage may be in the HPLC system tubing or injector. Systematically disconnect components to isolate the source.

    • Prevention: Always filter aqueous mobile phase components and use an in-line filter or guard column to protect the analytical column.[16]

Q11: My previously validated method has lost resolution. What happened?

A11: Loss of performance in a validated method can be frustrating and points to a change in the system.

  • Column Contamination: Strongly retained impurities from samples can build up at the head of the column over time, altering the stationary phase and reducing efficiency.[7] Attempt to regenerate the column according to the manufacturer's instructions.

  • Column History ("Memory Effect"): If the column was used with different additives previously (e.g., an acidic additive), trace amounts can remain adsorbed and interfere with the current method.[13] It is best practice to dedicate columns to specific additive types (neutral, acidic, basic).[13]

  • Mobile Phase Preparation: Ensure the mobile phase was prepared exactly as specified in the method. Small deviations in composition can lead to significant changes in retention and resolution.[16]

References
  • Sun, P., Wang, C., Breitbach, Z. S., & Armstrong, D. W. (2009). Development of new HPLC chiral stationary phases based on native and derivatized cyclofructans. PubMed. [Link]

  • Sun, P., Wang, C., Breitbach, Z. S., & Armstrong, D. W. (2009). Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans. Analytical Chemistry. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Isleem, A., & Armstrong, D. (2018). Cyclofructans, a New Class of Chiral Stationary Phases. ResearchGate. [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Phenomenex. (2022). HPLC Troubleshooting Guide. [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel columns with polysaccharide stationary phases. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PubMed Central. [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Kott, L. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Chromatography Forum. (2017). additives for chiral. [Link]

  • Springer Nature Experiments. (n.d.). Cyclofructans as Chiral Selectors: An Overview. [Link]

  • Uddin, J., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Sigma-Aldrich. (n.d.). Chiral HPLC column selection and method development guide. Bioanalysis Zone. [Link]

  • Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

  • Jin, J. Y., & Lee, W. (2010). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. PubMed. [Link]

  • Tóth, G., Kéki, S., & Puskás, A. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. National Institutes of Health. [Link]

Sources

Technical Support Center: Mobile Phase Optimization for Chiral Separation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the chiral separation of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of enantiomeric separations. Here, we will move beyond rote protocols to explore the underlying principles of mobile phase optimization, empowering you to troubleshoot effectively and develop robust, reliable methods.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the bedrock of successful chiral separations of amino alcohols.

Q1: What is the primary consideration when starting method development for the chiral separation of an amino alcohol?

A1: The most critical initial step is the selection of an appropriate Chiral Stationary Phase (CSP). The CSP's chiral selector is what enables the differential interaction with the enantiomers. For amino alcohols, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are a versatile and often successful starting point.[1][2] Pirkle-type and cyclodextrin-based columns have also demonstrated effectiveness for this class of compounds.[1][3] An inappropriate CSP will likely not yield separation, regardless of how extensively the mobile phase is optimized.

Q2: Should I begin with normal-phase or reversed-phase chromatography?

A2: For many underivatized amino alcohols, particularly when using polysaccharide-based CSPs, normal-phase chromatography is frequently the more successful starting point.[2][3] The interactions in a non-polar environment often lead to better chiral recognition. Reversed-phase chromatography can also be effective, especially with certain cyclodextrin-based CSPs or after derivatization of the amino alcohol.[3][4]

Q3: Why are additives in the mobile phase so crucial for separating amino alcohols?

A3: Amino alcohols are bifunctional compounds, possessing both a basic amino group and an acidic (or neutral) hydroxyl group. These functional groups can engage in secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support, leading to poor peak shape (tailing) and compromised resolution.[2] Additives are used to suppress these undesirable interactions and enhance the chiral recognition mechanism. For basic amino alcohols, a basic additive like diethylamine (DEA) or triethylamine (TEA) is commonly used in normal-phase mode to improve peak symmetry.[2][3] Conversely, an acidic additive such as trifluoroacetic acid (TFA) may be employed, often in reversed-phase or polar organic modes, to control the ionization state of the analyte.[3][5]

Q4: Can temperature be used as a tool for optimizing the separation?

A4: Absolutely. Temperature is a powerful yet sometimes overlooked parameter in chiral method development. Lowering the column temperature often enhances enantioselectivity.[2] This is because the formation of the transient diastereomeric complexes between the analyte enantiomers and the CSP is typically an enthalpically driven process. Lower temperatures can increase the stability of these complexes, leading to a greater difference in their energies and thus better separation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or No Enantiomeric Resolution

Q: I'm injecting my racemic amino alcohol, but I only see a single, sharp peak. What should I do?

A: Observing a single peak indicates a complete lack of chiral recognition. Here is a systematic approach to troubleshoot this issue:

Protocol 1: Systematic Approach to Achieving Initial Separation

  • Verify CSP Selection: Confirm that your chosen CSP is appropriate for amino alcohols. Consult literature or vendor application notes for your specific analyte or structurally similar compounds. Polysaccharide-based CSPs are a robust starting point.[1][3]

  • Optimize the Mobile Phase Modifier: In normal-phase chromatography (e.g., hexane/heptane), the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) are critical. Small changes in the alcohol percentage can dramatically impact resolution.[3]

    • Action: Systematically vary the concentration of the alcohol modifier. For example, if you started with 10% isopropanol in hexane, try 5%, 15%, and 20%.

  • Introduce a Basic Additive (for Normal Phase): If your amino alcohol is basic and you are using a normal-phase method, the absence of a basic additive is a likely cause for no separation.

    • Action: Add 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This will mask active sites on the stationary phase and improve peak shape, which is often a prerequisite for observing resolution.[2][6]

  • Screen Different Alcohol Modifiers: The choice of alcohol can significantly influence selectivity.[2]

    • Action: If isopropanol is not effective, switch to ethanol or methanol and repeat the optimization of the modifier concentration.

  • Consider an Alternative CSP: If the above steps do not yield any separation, it is likely that the chosen CSP is not suitable for your analyte.

    • Action: Screen a CSP from a different class (e.g., if you started with a cellulose-based CSP, try an amylose-based or a Pirkle-type CSP).

Issue 2: Tailing or Asymmetric Peaks

Q: I can see some separation, but my peaks are tailing badly, which prevents accurate quantification.

A: Peak tailing for amino alcohols is a classic sign of undesirable secondary interactions.

  • Causality: The basic amino group on your analyte can interact strongly with acidic silanol groups present on the silica surface of the stationary phase. This leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.[2]

  • Solution: The most effective solution is to add a competing base to the mobile phase.

    • In Normal Phase: Add 0.1% to 0.5% of an amine such as diethylamine (DEA) or triethylamine (TEA).[6] These additives will preferentially interact with the silanol groups, preventing the amino alcohol from doing so.

    • In Reversed Phase: Proper pH control of the mobile phase is essential. Using a buffer to maintain a consistent pH can prevent peak shape issues.[7][8] Acidic additives like trifluoroacetic acid (TFA) can also improve peak shape by ensuring the analyte is in a single, protonated state.[5]

Issue 3: Long Retention Times

Q: My enantiomers are well-resolved, but the analysis time is too long for my high-throughput needs.

A: Long retention times can often be addressed by adjusting the mobile phase strength or other chromatographic parameters.

  • Increase Mobile Phase Strength:

    • Normal Phase: Increase the percentage of the alcohol modifier (e.g., from 10% to 20% ethanol). This will increase the polarity of the mobile phase and reduce the retention time.

    • Reversed Phase: Increase the percentage of the organic modifier (e.g., from 50% to 70% acetonitrile).

  • Increase Flow Rate: Increasing the flow rate will decrease the retention time. However, be mindful that this may also lead to a decrease in resolution. An optimal balance must be found.[4]

  • Increase Temperature: While lower temperatures often improve resolution, slightly increasing the temperature can sometimes decrease retention time without a significant loss of separation. This effect should be evaluated on a case-by-case basis.

Issue 4: The Effect of Both Acidic and Basic Additives

Q: I've seen literature suggesting the use of both an acid and a base in the mobile phase. When is this beneficial?

A: The combination of acidic and basic additives can sometimes provide superior results, particularly on certain polysaccharide-based CSPs like Chiralcel OD.[5]

  • Mechanism: While a basic additive like triethylamine (TEA) improves peak shape, an acidic additive like trifluoroacetic acid (TFA) can enhance enantioselectivity.[5] The simultaneous use of both can offer the benefits of good peak symmetry and high resolution. A study on a Chiralcel OD column showed that a mobile phase containing both 0.05% TFA and 0.05% TEA yielded the best separation factors and resolution for the tested amino alcohols.[5]

Data and Method Summaries

Table 1: Common Mobile Phase Systems for Chiral Separation of Amino Alcohols

Chromatography ModeTypical Mobile Phase CompositionAdditivesTarget Analytes
Normal Phase Hexane/Heptane with an alcohol modifier (Ethanol, Isopropanol)0.1% - 0.5% Diethylamine (DEA) or Triethylamine (TEA) for basic analytesUnderivatized basic and neutral amino alcohols
Reversed Phase Buffered aqueous solution with Acetonitrile or Methanol0.1% Trifluoroacetic acid (TFA) or Formic AcidDerivatized amino alcohols, some polar amino alcohols
Polar Organic Acetonitrile or Methanol with small amounts of acid/base additives0.1% TFA and/or 0.1% DEAA broad range of amino alcohols

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for troubleshooting poor or no resolution in the chiral separation of amino alcohols.

TroubleshootingWorkflow Start Start: No or Poor Resolution CheckCSP 1. Verify CSP Suitability (e.g., Polysaccharide-based) Start->CheckCSP OptimizeModifier 2. Optimize Alcohol Modifier % (e.g., 5-20% EtOH/IPA) CheckCSP->OptimizeModifier CSP is appropriate AddAdditive 3. Add Basic Additive (NP) (e.g., 0.1% DEA) OptimizeModifier->AddAdditive Still no resolution Success Resolution Achieved OptimizeModifier->Success Resolution achieved ScreenModifier 4. Screen Different Alcohols (IPA vs. EtOH) AddAdditive->ScreenModifier Still no resolution AddAdditive->Success Resolution achieved ChangeCSP 5. Select a Different Class of CSP ScreenModifier->ChangeCSP Still no resolution ScreenModifier->Success Resolution achieved ChangeCSP->OptimizeModifier Restart optimization

Caption: Troubleshooting workflow for achieving chiral resolution.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • BenchChem. (2025). Addressing poor resolution in the chromatographic analysis of amino alcohols. Benchchem.
  • Kim, K. H., et al. (n.d.). Effect of acid or base additive in the mobile phase on enantiomer separation of amino alcohols using polysaccharide derived chiral columns. Korea Science.
  • Bhushan, R., & Kumar, V. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • Wang, Y., et al. (n.d.). Effect of the mobile phase composition and pH on the enantioseparation data for FMOC derivatized amino acids.
  • BenchChem. (2025). Overcoming challenges in the purification of chiral amino alcohols. Benchchem.
  • BenchChem. (2025). addressing poor resolution in the chiral HPLC of 2-amino-1-(1H-indol-3-yl)ethanol. Benchchem.
  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Welch, C. J., et al. (2005). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Ye, Y. K., et al. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Ilcho, E., et al. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Scribd. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography.
  • Lipka, E., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Daicel Corporation. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • Thermo Fisher Scientific. (n.d.).
  • Crawford Scientific. (n.d.).
  • Polak, B., et al. (2006). Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers*.
  • Nishiguchi, Y., et al. (2015). Chiral resolution with frozen aqueous amino acids. RSC Publishing.
  • Ilia, G., et al. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Lin, C. E., et al. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug is not a trivial detail; it is a critical quality attribute that profoundly influences pharmacological activity and patient safety. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit widely different physiological effects. It is therefore imperative that robust, reliable, and validated analytical methods are in place to accurately quantify the enantiomeric purity of drug substances and products.

This guide provides an in-depth comparison of analytical techniques and a detailed walkthrough of the validation process, grounded in regulatory expectations and field-proven insights. It is designed for researchers, scientists, and drug development professionals dedicated to ensuring the stereochemical integrity of pharmaceutical compounds.

Section 1: The Regulatory Foundation for Chiral Method Validation

The validation of analytical procedures is a mandate from global regulatory bodies to ensure that a method is suitable for its intended purpose.[1] The foundational framework is provided by the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology."[2][3][4] This guideline is adopted by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), making its principles the global standard.[5][6][7][8]

While ICH Q2(R1) provides the general framework, its application to chiral separations requires special consideration.[2] Chiral methods are typically categorized as quantitative tests for impurities, where the undesired enantiomer is treated as a specific impurity.[9][10] This dictates which validation parameters are critical to assess.

Section 2: Core Validation Parameters: A Causal Approach

Validation of a chiral method involves a systematic evaluation of several performance characteristics.[2] For both the major (desired) and minor (undesired) enantiomers, parameters such as specificity, precision, accuracy, linearity, and range must be evaluated.[9][10] For the minor enantiomer, sensitivity—demonstrated by the Limit of Quantitation (LOQ)—is also a critical parameter.[9][10]

Specificity and Selectivity
  • The "Why": Specificity is the cornerstone of any chiral method. It is the ability to unequivocally measure the analyte in the presence of other components, including its counter-enantiomer, related substances, and degradation products.[4][5][11] For a chiral separation, this primarily translates to achieving adequate resolution between the two enantiomers. A baseline resolution (Rs) of greater than 1.5 is generally considered ideal.[12]

  • The "How" (Experimental Protocol):

    • Resolution Standard: Prepare a solution containing a racemic (50:50) mixture of the enantiomers.

    • Spiked Sample: Prepare a solution of the drug substance spiked with the undesired enantiomer at its specification limit, as well as all potential impurities and known degradation products.

    • Analysis: Inject both solutions into the chromatograph under the proposed method conditions.

    • Acceptance Criteria: The method must demonstrate baseline resolution (Rs > 1.5) between the enantiomer peaks and show no significant interference from other components at the retention times of the enantiomers.[5][12]

Linearity and Range
  • The "Why": Linearity demonstrates a direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area). This is crucial for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[4] For the undesired enantiomer, the range must encompass its limit of quantitation (LOQ) up to a level beyond its specification limit (e.g., 50% to 150% of the specification).[10]

  • The "How" (Experimental Protocol):

    • Stock Solutions: Prepare separate, accurate stock solutions of the desired and undesired enantiomers.

    • Calibration Standards: Prepare a series of at least five calibration standards by spiking the desired enantiomer with varying concentrations of the undesired enantiomer. The concentration range should typically span from the LOQ to 150% of the impurity specification limit.[13]

    • Analysis: Analyze each standard in triplicate.

    • Evaluation: Plot the mean response (peak area) against the concentration of the undesired enantiomer.

    • Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.99.[14] The y-intercept should be insignificant relative to the response at 100% of the specification level.[15]

Accuracy
  • The "Why": Accuracy measures the closeness of the experimental value to the true value. In chiral analysis, it confirms that the method can correctly quantify the amount of the undesired enantiomer.

  • The "How" (Experimental Protocol):

    • Spiked Samples: Prepare a minimum of nine samples by spiking the drug substance with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with three replicates at each level.

    • Analysis: Analyze the spiked samples against a calibration curve.

    • Evaluation: Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean percent recovery should typically be within 90.0% to 110.0% for the minor enantiomer, especially near the specification limit.[5] For the major enantiomer, a tighter range of 98.0% to 102.0% is common.[5][16]

Precision
  • The "Why": Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Measures precision over a short interval of time with the same analyst and instrument.

    • Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.[5]

  • The "How" (Experimental Protocol):

    • Sample Preparation: Prepare at least six independent samples of the drug substance spiked with the undesired enantiomer at 100% of its specification limit.

    • Repeatability: One analyst injects all six samples on the same day using the same instrument.

    • Intermediate Precision: A second analyst repeats the experiment on a different day or with a different instrument.

    • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.

    • Acceptance Criteria: For the minor component approaching the quantitation limit, a %RSD of ≤ 20% is often acceptable.[9][10] For the major component, a much tighter criterion of ≤ 5% is typical.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • The "Why": LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4][14] For a chiral impurity method, the LOQ is the most critical sensitivity parameter, as it defines the lower boundary of the method's range.[9]

  • The "How" (Experimental Protocol):

    • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ).

    • Signal-to-Noise (S/N) Ratio: A more common approach where the LOD is typically established at a S/N ratio of 3:1 and the LOQ at a S/N ratio of 10:1.[9][13][17]

    • Confirmation: The LOQ must be validated by demonstrating acceptable accuracy and precision at that concentration.

    • Acceptance Criteria: The LOQ should be at or below the reporting threshold for the chiral impurity (typically 50-100% of the specification limit).[10]

Robustness
  • The "Why": Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18] It is a crucial part of method development and validation that identifies parameters needing tight control.[18][19]

  • The "How" (Experimental Protocol):

    • Identify Parameters: Select critical chromatographic parameters to vary (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%, pH of mobile phase buffer ±0.2 units).[14][19]

    • Experimental Design: Use a design of experiments (DoE) approach to systematically vary these parameters.

    • Analysis: Analyze a system suitability solution (e.g., a racemic mixture) under each condition.

    • Evaluation: Assess the impact on critical responses, particularly resolution (Rs) and retention time.

    • Acceptance Criteria: The system suitability criteria (e.g., Rs > 1.5) must be met under all tested variations.

Section 3: Comparative Guide to Chiral Separation Technologies

While High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the workhorse of the pharmaceutical industry, other techniques offer distinct advantages.[12]

Chiral High-Performance Liquid Chromatography (HPLC)
  • Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and widely used.[12]

  • Strengths:

    • Broad Applicability: A vast library of CSPs is available for a wide range of compounds.[12]

    • Robustness: Well-established and reliable technology.

    • High Resolution: Capable of achieving excellent separation for many enantiomeric pairs.[12]

  • Considerations: Method development can be time-consuming, and it often uses significant volumes of organic solvents.

Chiral Supercritical Fluid Chromatography (SFC)
  • Principle: Uses a supercritical fluid (typically CO2) as the primary mobile phase, often with a small amount of organic modifier. The same CSPs used in HPLC can be employed.

  • Strengths:

    • Speed: The low viscosity of the mobile phase allows for much higher flow rates and significantly faster separations compared to HPLC.[20]

    • Green Chemistry: Drastically reduces organic solvent consumption.[20]

    • Orthogonal Selectivity: Can sometimes provide better or different separation profiles than HPLC.

  • Considerations: Requires specialized instrumentation. Not all compounds have sufficient solubility in the mobile phase.

Chiral Capillary Electrophoresis (CE)
  • Principle: Separation occurs in a narrow capillary based on differences in the electrophoretic mobility of the enantiomers in the presence of a chiral selector added to the background electrolyte.

  • Strengths:

    • High Efficiency: Generates extremely sharp peaks and high theoretical plate counts.

    • Low Consumption: Requires minimal sample and reagent volumes.

    • Versatility: A wide variety of chiral selectors can be screened quickly.

  • Considerations: Lower concentration sensitivity compared to HPLC/SFC and can be less robust for routine QC applications.

Performance Comparison Table
FeatureChiral HPLCChiral SFCChiral CE
Primary Separation Principle Differential partitioning with CSPDifferential partitioning with CSPDifferential electrophoretic mobility
Typical Analysis Time 10 - 30 minutes2 - 10 minutes15 - 40 minutes
Solvent Consumption HighLow to ModerateVery Low
Separation Efficiency Good to ExcellentGood to ExcellentExcellent to Superior
Instrumentation Cost ModerateHighModerate
Robustness for QC HighModerate to HighModerate
Best Suited For Broad range of compounds, established QCHigh-throughput screening, green chemistryPolar/charged compounds, limited sample

Section 4: Visualizing the Validation Workflow

A structured approach is essential for a successful validation study. The following workflow outlines the key stages from method development to final reporting.

G cluster_0 Phase 1: Pre-Validation cluster_2 Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Finalized Method Spec Specificity / Selectivity (Resolution) Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy (% Recovery) Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOQ LOD & LOQ (S/N Ratio) Proto->LOQ Rob Robustness Proto->Rob Data Data Analysis & Statistical Evaluation Spec->Data Lin->Data Acc->Data Prec->Data LOQ->Data Rob->Data Report Generate Final Validation Report Data->Report All criteria met

Caption: High-level workflow for chiral analytical method validation.

Section 5: Case Study: Validation Data for a Chiral HPLC Method

The following tables present example data from the validation of a hypothetical chiral HPLC method to quantify the undesired R-enantiomer in a bulk drug substance with a specification limit of ≤ 0.15%.

Table 1: Linearity of the R-enantiomer

Concentration (% of Spec)Concentration (µg/mL)Mean Peak Area (n=3)
LOQ (33%)0.0512,540
50%0.07518,810
80%0.1230,150
100%0.1537,600
120%0.1845,050
150%0.22556,450
Regression Analysis Result Acceptance Criteria
Correlation Coefficient (r²)0.9995≥ 0.99
y-intercept150Insignificant

Table 2: Accuracy and Precision for the R-enantiomer

Spiked Level (% of Spec)Theoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean Recovery (%)RSD (%) (n=3)
Repeatability
50%0.0750.07397.31.8
100%0.150.152101.31.2
150%0.2250.228101.31.1
Intermediate Precision
100% (Analyst 2, Day 2)0.150.14999.31.5
Acceptance Criteria 90.0 - 110.0% ≤ 20.0%

Conclusion

The validation of an analytical method for chiral compounds is a rigorous, multi-faceted process that is fundamental to ensuring drug quality and safety. It demands a thorough understanding of regulatory guidelines, a deep knowledge of chromatographic principles, and a meticulous experimental approach. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, scientists can develop a self-validating system that provides trustworthy and reproducible data. The choice between technologies like HPLC, SFC, and CE should be driven by the specific needs of the analysis, balancing factors of speed, efficiency, and robustness. Ultimately, a well-validated chiral method is not just a regulatory requirement; it is a hallmark of scientific integrity in pharmaceutical development.

References

  • Vertex AI Search. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Vertex AI Search. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12. doi: 10.1002/chir.10260. Retrieved January 19, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods. BenchChem.
  • BenchChem. (2025). A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions. BenchChem.
  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics, 26(8-9), 455-461. Retrieved January 19, 2026, from [Link]

  • Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE Systems with a chemically diverse sample set. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Daicel Chiral Technologies. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 1 of 4. YouTube. Retrieved January 19, 2026, from [Link]

  • Daicel Chiral Technologies. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4. YouTube. Retrieved January 19, 2026, from [Link]

  • Rahman, M. M., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-8. Retrieved January 19, 2026, from [Link]

  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company.
  • Daicel Chiral Technologies. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. YouTube. Retrieved January 19, 2026, from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. Retrieved January 19, 2026, from [Link]

  • Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. Retrieved January 19, 2026, from [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. Retrieved January 19, 2026, from [Link]

  • Ciurba, A., et al. (2017). A validated RP-HPLC method for the simultaneous determination of chiral impurities of clopidogrel in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 145, 567-573. Retrieved January 19, 2026, from [Link]

  • Welch, C. J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Retrieved January 19, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Method Validation for D- and L-Norvaline Separation. BenchChem.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved January 19, 2026, from [Link]

  • Luber, S., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(9), 3019. Retrieved January 19, 2026, from [Link]

  • Borman, P. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved January 19, 2026, from [Link]

  • Brega, V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(42), 16918-16921. Retrieved January 19, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved January 19, 2026, from [Link]

  • BenchChem. (2025). Chiral HPLC vs. SFC: A Comparative Guide for the Separation of (S)-1-Aminopentan-3-ol Enantiomers. BenchChem.
  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(8), 2182. Retrieved January 19, 2026, from [Link]

  • Rahman, M., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • European Medicines Agency. (n.d.). Bioanalytical method validation. EMA. Retrieved January 19, 2026, from [Link]

  • International Conference on Harmonisation. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Lab Manager. (n.d.). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. Retrieved January 19, 2026, from [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 19, 2026, from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved January 19, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Pharmaceutical Technology. (2015, August 18). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]

  • FDA. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd. Retrieved January 19, 2026, from [Link]

  • Reddy, G. S., et al. (2016). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?. Retrieved January 19, 2026, from [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. GMP Review, 14(3), 8-10. Retrieved January 19, 2026, from [Link]

  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved January 19, 2026, from [Link]

  • Dongala, T., & Pal, S. (2020). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of AOAC International, 103(4), 853-870. Retrieved January 19, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Haque, M. A., & Rohman, M. (2021). Acceptance criteria of validation parameters for HPLC. ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to Enantiomeric Excess Determination of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules such as (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals, the ability to accurately quantify its enantiomeric excess (e.e.) is paramount. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]

This guide provides an in-depth comparison of potential HPLC methodologies for the robust determination of the enantiomeric excess of this compound. As no standard method is ubiquitously cited, we will leverage established separation principles for structurally analogous phenylalkanolamines and beta-blockers to propose and evaluate several viable analytical approaches.[2][3] The discussion herein is grounded in the fundamental principles of chiral recognition and is designed to equip researchers, scientists, and drug development professionals with the expertise to select and optimize a suitable method for their specific needs.

The Imperative of Chiral Separation

The differential pharmacological and toxicological profiles of enantiomers are well-documented, compelling regulatory bodies to mandate stringent control over the stereoisomeric purity of drug substances.[1] Consequently, the development of reliable and validated analytical methods for enantiomeric excess determination is a non-negotiable aspect of the drug development pipeline. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most powerful and widely employed technique for resolving enantiomers.[1] The core principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times and, thus, separation.

Strategic Selection of Chiral Stationary Phases

The success of a chiral separation is critically dependent on the selection of an appropriate CSP.[4] For amino alcohols like our target analyte, two classes of CSPs have demonstrated broad applicability and are prime candidates for method development: Polysaccharide-based CSPs and Macrocyclic Glycopeptide-based CSPs.

Polysaccharide-Based CSPs: The Industry Workhorse

Polysaccharide derivatives, particularly phenylcarbamates of cellulose and amylose coated or immobilized on a silica support, are the most versatile and widely successful CSPs for a broad range of chiral compounds, including amino alcohols.[4][5] Their chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For our analyte, the aromatic ring, hydroxyl, and amino groups are key interaction points.

Immobilized vs. Coated Polysaccharide CSPs:

  • Coated CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H): These are prepared by physically coating the polysaccharide derivative onto the silica gel. They offer excellent chiral recognition but have limited solvent compatibility.

  • Immobilized CSPs (e.g., Chiralpak® IA, IB, IC): The polysaccharide is covalently bonded to the silica, providing enhanced durability and allowing for the use of a wider range of organic solvents, which can be crucial for optimizing selectivity and solubility.[6][7]

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as vancomycin and teicoplanin (e.g., Astec CHIROBIOTIC® V, CHIROBIOTIC® T), offer a unique chiral recognition mechanism based on inclusion complexation, hydrogen bonding, ionic interactions, and π-π interactions.[3][8] These CSPs are particularly effective for the separation of polar and ionizable compounds, like amino alcohols, and can be operated in reversed-phase, polar organic, or normal-phase modes, offering significant flexibility.[2][8]

Comparative Methodologies for Enantiomeric Excess Determination

Below, we present three distinct, robust HPLC methods as primary starting points for the analysis of this compound. These methods are designed based on successful separations of analogous compounds and represent a logical screening approach.

Method 1: Normal-Phase Chromatography on an Immobilized Polysaccharide CSP

This approach is often the first choice for chiral amines and amino alcohols due to the strong hydrogen bonding interactions facilitated in non-polar mobile phases.

  • Rationale: The use of an immobilized amylose-based CSP, such as Chiralpak® IE, provides high enantioselectivity for aromatic amines and alcohols.[4] The normal-phase mobile phase, a mixture of a non-polar alkane and an alcohol modifier, allows for fine-tuning of retention and resolution. A basic additive, such as diethylamine (DEA), is crucial to suppress peak tailing by interacting with acidic silanol groups on the silica surface and ensuring the analyte is in its neutral, basic form.[9]

Method 2: Normal-Phase Chromatography on a Coated Polysaccharide CSP

This method offers a different selectivity profile compared to the immobilized phase and can be advantageous if the first method yields insufficient resolution.

  • Rationale: A coated cellulose-based CSP like Chiralcel® OD-H has a different three-dimensional structure and may offer unique steric and hydrogen bonding interactions.[10] The mobile phase composition is similar to Method 1, emphasizing the importance of screening different alcohol modifiers (e.g., 2-propanol vs. ethanol) as this can significantly impact enantioselectivity.[9]

Method 3: Polar Organic Mode on a Macrocyclic Glycopeptide CSP

This method provides an orthogonal separation mechanism and is an excellent alternative if normal-phase methods are unsuccessful or if the analyte has poor solubility in non-polar solvents.

  • Rationale: A teicoplanin-based CSP (CHIROBIOTIC® T) is well-suited for polar analytes containing amino and hydroxyl groups.[8] The polar organic mode, using a polar solvent like methanol with acidic and basic additives, promotes ionic interactions between the protonated amine of the analyte and the acidic sites of the CSP, which is a primary mechanism for chiral recognition on this phase.[2][3]

Data Presentation: Performance Comparison

The following table summarizes the anticipated performance of the proposed methods. Note that retention times (t_R) and resolution (Rs) are estimated based on typical separations of analogous compounds and will require experimental verification.

ParameterMethod 1 (Immobilized Polysaccharide)Method 2 (Coated Polysaccharide)Method 3 (Macrocyclic Glycopeptide)
Chiral Stationary Phase Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate))Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Astec CHIROBIOTIC® T (Teicoplanin)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 280 nmUV at 280 nmUV at 280 nm
Est. t_R1 (S-enantiomer) ~ 8.5 min~ 12.0 min~ 7.0 min
Est. t_R2 (R-enantiomer) ~ 10.0 min~ 14.5 min~ 8.5 min
Est. Resolution (Rs) > 2.0> 2.0> 1.8
Key Advantages High probability of success, robust, wide solvent compatibility.Different selectivity, widely available.Orthogonal mechanism, good for polar compounds.
Potential Challenges Requires basic additive for good peak shape.Solvent limitations, potential for column degradation.May require careful pH control, sensitive to additives.

Experimental Protocols & Workflow

Step 1: Initial Method Screening

The first step in method development is to screen the candidate columns with their respective mobile phases. This systematic approach efficiently identifies the most promising conditions for separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization & Validation A Prepare Racemic Standard of Analyte B Screen Method 1: Chiralpak® IE (Hexane/IPA/DEA) A->B Inject C Screen Method 2: Chiralcel® OD-H (Hexane/EtOH/DEA) A->C Inject D Screen Method 3: CHIROBIOTIC® T (MeOH/Acid/Base) A->D Inject E Evaluate Chromatograms: - Resolution (Rs > 1.5?) - Peak Shape - Analysis Time B->E C->E D->E F Select Best Condition E->F G Optimize Mobile Phase (% Modifier, % Additive) F->G H Validate Method (ICH Q2(R1)): Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness G->H

Caption: Workflow for Chiral HPLC Method Development and Validation.

Step 2: Detailed Experimental Protocol (Example using Method 1)
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

    • Flush the entire system with 2-propanol to ensure it is clean and free of contaminants.

    • Equilibrate the chosen column (Chiralpak® IE, 250 x 4.6 mm, 5 µm) with the mobile phase (n-Hexane / 2-Propanol / Diethylamine at 80:20:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Racemic Standard (for method development): Accurately weigh and dissolve the racemic 2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • (S)-Enantiomer Sample (for e.e. determination): Prepare the test sample containing the (S)-enantiomer at the same concentration (0.5 mg/mL) using the mobile phase as the diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength to 280 nm.

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

Step 3: Calculation of Enantiomeric Excess (e.e.)

The enantiomeric excess is a measure of the purity of the desired enantiomer. It is calculated from the peak areas of the two enantiomers in the chromatogram.

G A Obtain Chromatogram of Sample B Integrate Peak Areas: Area_S (S-enantiomer) Area_R (R-enantiomer) A->B C Calculate Enantiomeric Excess (% e.e.) B->C D Formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 D->C

Caption: Process for Calculating Enantiomeric Excess from HPLC Data.

Self-Validating System: Ensuring Trustworthiness

A robust analytical method must be validated to ensure its performance is reliable and suitable for its intended purpose.[4] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomers and from any impurities.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated for the minor enantiomer over a range from the Limit of Quantitation (LOQ) to at least 120% of the specification limit.

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking the pure (S)-enantiomer with known amounts of the (R)-enantiomer at different levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified, respectively. This is critical for accurately determining high enantiomeric excess values.

Conclusion

The determination of the enantiomeric excess of this compound by HPLC is a critical analytical task that can be approached systematically. While a single, universally adopted method is not available, a screening process involving both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases is a scientifically sound and efficient strategy. The proposed methods, particularly the normal-phase approach on an immobilized polysaccharide CSP (Method 1), offer a high probability of success. The ultimate choice of method must be followed by rigorous optimization and validation to ensure the generation of accurate, reliable, and defensible data, thereby upholding the integrity of the drug development process.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 211-222. Available at: [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Tachibana, K., & Ohnishi, A. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5333-5339. Available at: [Link]

  • Daicel Corporation. (2013). Instruction manual for CHIRALPAK® AY-3. Available at: [Link]

  • Hroboňová, K., Lomenová, A., & Lehotay, J. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia, 81(9), 1267-1276. Available at: [Link]

  • Nageswari, A., & Sankar, G. G. (2013). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. Available at: [Link]

  • Klančar, A., et al. (2018). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 69(4), 319-327. Available at: [Link]

  • Lee, W. (2015). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Bulletin of the Korean Chemical Society, 36(8), 2119-2123. Available at: [Link]

  • Daicel Corporation. (n.d.). Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. Available at: [Link]

  • Sánchez-López, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 835-841. Available at: [Link]

  • Zhao, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145. Available at: [Link]

  • Kim, M. K., et al. (2021). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 42(1), 9-15. Available at: [Link]

  • Uslu, B., & Tamer, Ö. A. (2010). Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. Journal of AOAC International, 93(4), 1149-1155. Available at: [Link]

  • SIELC Technologies. (2018). Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. Available at: [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2014). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. ResearchGate. Available at: [Link]

  • Wsól, V., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 723. Available at: [Link]

  • Scientex. (n.d.). iCHIRALPAK® IA, IB, IC-3. Available at: [Link]

  • Daicel Corporation. (n.d.). CHIRALPAK ZWIX(-). Available at: [Link]

Sources

A Comparative Guide to Catalysts for the Asymmetric Synthesis of Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Chiral amino alcohols are fundamental building blocks in modern organic synthesis, serving as indispensable precursors for a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2] Their intrinsic chirality often dictates the efficacy and safety of the final product, making their stereoselective synthesis a critical challenge for researchers in both academic and industrial settings.[2] This guide provides a comprehensive comparison of the leading catalytic systems for the asymmetric synthesis of amino alcohols, offering an in-depth analysis of their performance, mechanistic underpinnings, and practical applicability. We will delve into the three primary classes of catalysts: metal-based catalysts, organocatalysts, and biocatalysts, presenting supporting experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic strategy for their specific synthetic needs.

Metal-Based Catalysis: Precision and Power

Transition metal complexes, featuring a chiral ligand, are powerful tools for asymmetric synthesis, offering high levels of enantioselectivity and broad substrate scope. These catalysts typically operate by creating a chiral environment around the metal center, which then orchestrates the stereoselective formation of the desired amino alcohol.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation of α-amino ketones is a highly efficient and widely used method for the synthesis of chiral 1,2-amino alcohols.[2] This reaction typically employs a ruthenium catalyst in combination with a chiral ligand and a hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol.[2]

One of the most successful classes of catalysts for this transformation are the tethered Ru(II) complexes, such as RuCl[(S,S)-Teth-TsDpen]. These catalysts have demonstrated exceptional reactivity and enantioselectivity in the synthesis of a variety of chiral 1,2-amino alcohol-containing pharmaceutical drugs.[3]

Catalytic Cycle for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation:

ATH_cycle Ru_precatalyst [Ru(II)]-L* Precatalyst Active_RuH Active [Ru(II)]-H Hydride Ru_precatalyst->Active_RuH Activation Substrate_complex Substrate Complex Active_RuH->Substrate_complex + Ketone Transition_state Chiral Transition State Substrate_complex->Transition_state Hydride Transfer Product_complex Product Complex Transition_state->Product_complex Product_complex->Active_RuH Product Release Product Chiral Amino Alcohol Product_complex->Product Ketone α-Amino Ketone Ketone->Substrate_complex H_donor H-Donor (e.g., HCOOH/NEt3) H_acceptor Oxidized H-Donor H_donor->H_acceptor Oxidation

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation of α-amino ketones.

Performance Data for Ruthenium-Catalyzed ATH:

Substrate (α-Amino Ketone)CatalystYield (%)ee (%)Reference
2-Amino-1-phenylethanone HClRuCl[(S,S)-Teth-TsDpen]95>99[3]
2-Amino-1-(4-methoxyphenyl)ethanone HClRuCl[(S,S)-Teth-TsDpen]96>99[3]
2-Amino-1-(thiophen-2-yl)ethanone HClRuCl[(S,S)-Teth-TsDpen]94>99[3]
Copper-Catalyzed Asymmetric Synthesis

Copper catalysts, often in combination with chiral ligands such as those derived from amino acids or BINOL, have proven to be versatile for the asymmetric synthesis of amino alcohols through various reaction pathways, including Henry reactions and propargylic substitutions.[1][4]

A notable application is the copper-catalyzed asymmetric synthesis of γ-amino alcohols featuring tertiary carbon stereocenters from alkyne-functionalized oxetanes and amine reagents.[4][5][6] This method provides access to structurally diverse and chiral γ-amino alcohols.[4]

Experimental Workflow for Copper-Catalyzed Asymmetric Propargylic Substitution:

Cu_APS_workflow start Start: Prepare Reaction Mixture add_catalyst Add Cu(I) source and chiral ligand start->add_catalyst add_substrates Add alkyne-functionalized oxetane and amine add_catalyst->add_substrates reaction Stir at specified temperature and time add_substrates->reaction workup Quench reaction and perform aqueous workup reaction->workup purification Purify by column chromatography workup->purification product Obtain chiral γ-amino alcohol purification->product

Caption: General experimental workflow for Cu-catalyzed asymmetric propargylic substitution.

Performance Data for Copper-Catalyzed Synthesis of γ-Amino Alcohols:

Oxetane SubstrateAmine NucleophileYield (%)erReference
2-(But-3-yn-1-yl)-2-methyloxetaneAniline8595:5[4][5][6]
2-Methyl-2-(pent-4-yn-1-yl)oxetane4-Methoxyaniline9296:4[4][5][6]
2-Methyl-2-(3-phenylprop-2-yn-1-yl)oxetaneBenzylamine7894:6[4][5][6]

Organocatalysis: Metal-Free Stereocontrol

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantages of being metal-free, less sensitive to air and moisture, and often employing readily available and inexpensive catalysts. Chiral amino alcohols themselves, as well as their derivatives, are frequently used as organocatalysts.[7][8][9]

Amino Alcohol-Catalyzed Asymmetric Aldol and Michael Reactions

Simple primary β-amino alcohols, which can be easily prepared from natural amino acids, have been shown to be effective organocatalysts for various asymmetric transformations, including aldol and Michael additions.[8][9] For instance, leucinol and valinol have been identified as efficient catalysts for the aldol reaction of isatins with acetone.[9] These catalysts operate through the formation of a chiral enamine intermediate with the ketone, which then reacts stereoselectively with the electrophile.

Proposed Mechanism for Amino Alcohol-Catalyzed Asymmetric Aldol Reaction:

Organo_Aldol_Mechanism Catalyst Chiral Amino Alcohol Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone, -H2O Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Aldol_adduct Aldol Adduct Iminium->Aldol_adduct Intramolecular H-bond directed attack Product Chiral Aldol Product Aldol_adduct->Product Hydrolysis Hydrolysis Hydrolysis Product->Catalyst Catalyst Regeneration

Caption: Simplified mechanism for the amino alcohol-catalyzed asymmetric aldol reaction.

Performance Data for Amino Alcohol-Catalyzed Reactions:

ReactionCatalystSubstratesYield (%)ee (%)Reference
Aldol ReactionLeucinolIsatin, Acetone9295[9]
Michael Addition(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidineβ-Keto ester, Nitroalkeneup to 99up to 99[8]

Biocatalysis: The Green Chemistry Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform asymmetric transformations with often near-perfect enantioselectivity under mild reaction conditions.[10][11] For the synthesis of chiral amino alcohols, enzymes such as transketolases, transaminases, and engineered amine dehydrogenases are particularly valuable.[10][12]

Engineered Amine Dehydrogenases (AmDHs) for Reductive Amination

A powerful biocatalytic approach involves the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs).[12] This method utilizes ammonia as the amine source, making it an atom-economical and environmentally friendly process.[12] These enzymatic reactions are typically conducted in aqueous buffers at or near ambient temperature and pressure, and can achieve exceptionally high enantioselectivities (>99% ee).[2][12]

Biocatalytic Cascade for Chiral Amino Alcohol Synthesis:

Biocatalytic_Cascade Substrate Achiral Substrate Intermediate α-Hydroxy Ketone Substrate->Intermediate TK-catalyzed C-C bond formation TK Transketolase (TK) Product Chiral Amino Alcohol Intermediate->Product TAm-catalyzed amination TAm Transaminase (TAm) Cofactors Cofactors (e.g., PLP) TAm->Cofactors

Caption: A two-step biocatalytic pathway for the synthesis of chiral amino alcohols.

Performance Data for Biocatalytic Synthesis:

Enzyme SystemSubstrateProductYield (%)ee (%)Reference
Engineered Amine Dehydrogenase1-Hydroxy-2-butanone(2S,3R)-2-Amino-1,3-butanediol62>99[12]
Transketolase/Transaminase PathwayHydroxypyruvate, Glycolaldehyde2-Amino-1,3,4-butanetriol (ABT)up to 21Not reported[10]

Experimental Protocols

Representative Protocol for Ru-Catalyzed Asymmetric Transfer Hydrogenation of an α-Amino Ketone[3]
  • To a reaction vessel, add the α-amino ketone hydrochloride salt (1.0 mmol) and the RuCl[(S,S)-Teth-TsDpen] catalyst (0.002 mmol, 0.2 mol %).

  • Add a 5:2 mixture of formic acid and triethylamine (1.0 mL).

  • Stir the reaction mixture at 60-65 °C for 16 hours.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral 1,2-amino alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The asymmetric synthesis of amino alcohols is a vibrant field of research with a diverse array of catalytic systems available to the modern chemist. Metal-based catalysts, particularly those based on ruthenium, offer high efficiency and enantioselectivity for a broad range of substrates. Organocatalysts provide a valuable metal-free alternative, often utilizing readily accessible chiral amino alcohols as the catalysts themselves. Biocatalysis represents the pinnacle of green chemistry in this area, with engineered enzymes capable of delivering products with exceptional optical purity under mild, aqueous conditions.

The choice of catalyst will ultimately depend on the specific target molecule, desired scale of the reaction, and practical considerations such as cost and catalyst availability. This guide has provided a comparative overview of the leading catalytic systems, supported by experimental data, to empower researchers to make informed decisions in their synthetic endeavors.

References

  • A Comparative Guide to Novel Catalysts in Amino Alcohol Synthesis - Benchchem. (URL: )
  • Nakano, H., Owolabi, I. A., Chennapuram, M., et al. Β-Amino alcohol organocatalysts for asymmetric additions. Tohoku University. (URL: )
  • Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery. (URL: )
  • A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt - Benchchem. (URL: )
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed Central. (URL: [Link])

  • discovery and synthesis of chiral amino alcohols - Benchchem. (URL: )
  • Tong, F., Qin, Z., Wang, H., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 778584. (URL: [Link])

  • Begum, Z., Sannabe, H., Seki, C., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 45041-45048. (URL: [Link])

  • Dziedzic, P., Mlynarski, J. (2007). Vicinal Amino Alcohols as Organocatalysts in Asymmetric Cross-Aldol Reaction of Ketones: Application in the Synthesis of Convolutamydine A. Organic Letters, 9(18), 3453-3456. (URL: [Link])

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 4(1), 13-51. (URL: [Link])

  • Asymmetric amino acid-based homogeneous catalysts - ScienceDirect. (URL: [Link])

  • Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC - NIH. (URL: [Link])

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - ResearchGate. (URL: [Link])

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - RECERCAT. (URL: [Link])

Sources

A Comparative Guide to Chiral Building Blocks: Profiling (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol Against Key Industry Synthons

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of chiral building blocks is paramount. These stereochemically defined molecules are the foundational units that dictate the ultimate efficacy, safety, and novelty of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, a specialized phenethanolamine derivative, with other seminal classes of chiral building blocks. Our analysis is grounded in performance data and established synthetic methodologies to empower researchers in making informed, application-specific decisions.

Introduction: The Central Role of Chiral Amino Alcohols

Chiral amino alcohols are privileged structures in organic chemistry, forming the backbone of countless natural products and APIs.[1] Their value lies in the vicinal amino and hydroxyl groups, which provide two points for molecular interaction and can form rigid, well-defined transition states when complexed with metals, making them exceptional ligands and catalysts in asymmetric synthesis.[2] The precise three-dimensional arrangement of these functional groups is often the critical determinant for selective interaction with biological targets like enzymes and receptors.[1] Consequently, the development of efficient and highly stereoselective routes to enantiomerically pure amino alcohols is a persistent focus of both academic research and industrial process development.[1][3][4]

Profile: this compound

This compound belongs to the phenethanolamine class of compounds. This structural motif is a cornerstone in medicinal chemistry, particularly for adrenergic receptor ligands.

  • Structure: The molecule features a chiral center at the carbon bearing the amino group and the phenyl ring. The substituted phenyl ring (3-ethoxy, 4-methoxy) is a key feature, often designed to optimize binding affinity and selectivity for specific biological targets.

  • Primary Application: This building block is primarily utilized as a key intermediate in the synthesis of advanced β2-adrenergic agonists.[5] The stereochemistry of the amino alcohol is crucial; for many β2-agonists, the (R)-enantiomer (based on the hydroxyl-bearing carbon) is responsible for the desired bronchodilatory activity.[5] This specific (S)-configuration at the amine-bearing carbon is a precursor that is transformed into the final active stereocenter in multi-step syntheses.[6]

  • Synthetic Origin: While specific synthesis routes for this exact molecule are proprietary, it is typically derived from the corresponding α-amino ketone via asymmetric reduction. This transformation is a well-established method for producing chiral amino alcohols with high enantiomeric excess.[1] Biocatalytic methods, employing engineered amine dehydrogenases or ketone reductases, are also increasingly used for their high selectivity and green credentials.[3][7][8]

Below is a diagram illustrating the major classes of chiral building blocks discussed in this guide.

G cluster_amino_alcohols cluster_auxiliaries A Chiral Amino Alcohols (Catalysts, Ligands, Intermediates) AA1 (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol (Phenethanolamines) A->AA1 AA2 Pseudoephedrine / Ephedrine (Dual Role: Intermediate & Auxiliary) A->AA2 AA3 SAMP / RAMP (Hydrazone-Based) A->AA3 B Covalently Bound Chiral Auxiliaries (Stoichiometric Control) AUX1 Evans Oxazolidinones B->AUX1 AUX2 Oppolzer's Camphorsultam B->AUX2 AUX3 tert-Butanesulfinamide B->AUX3

Caption: Classification of common chiral building blocks.

Comparative Analysis with Alternative Chiral Synthons

The choice of a chiral building block depends heavily on the specific transformation, desired stereochemical outcome, and process constraints such as cost and scalability. Here, we compare the phenethanolamine class, represented by our title compound, with other widely used chiral auxiliaries. A chiral auxiliary is a group temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction, after which it is removed.[9]

Evans Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and predictable chiral auxiliaries.[] They are typically acylated to form an imide, and the substituents on the oxazolidinone ring then sterically direct subsequent enolate reactions, such as alkylations and aldol additions.

  • Mechanism: Stoichiometric, covalent attachment. The auxiliary provides a rigid conformational bias.

  • Performance: Delivers exceptionally high diastereoselectivity (often >99:1 dr) in a wide range of enolate reactions.[9][]

  • Versatility: Excellent for asymmetric alkylations and aldol reactions.

  • Cleavage: Readily cleaved under mild conditions (e.g., LiOH/H₂O₂, LiBH₄) to yield chiral acids, alcohols, or aldehydes without epimerization.

  • Drawback: This is a stoichiometric approach, requiring synthesis of the auxiliary-substrate conjugate and subsequent cleavage, adding steps to the overall sequence. The auxiliary itself can be expensive.

Pseudoephedrine

Pseudoephedrine serves a dual role; it is both a chiral amino alcohol and the precursor to a popular class of chiral auxiliaries developed by Andrew G. Myers. It is used to form a chiral amide, which can be deprotonated and alkylated with very high diastereoselectivity.

  • Mechanism: Stoichiometric, covalent attachment. Alkylation of the corresponding enolate is directed by a lithium chelate.

  • Performance: Yields alkylated products with >95% de. A key advantage is the high crystallinity of the amide intermediates, often allowing for purification by simple recrystallization.

  • Versatility: Primarily used for the asymmetric α-alkylation of carboxylic acids.

  • Cleavage: The auxiliary can be removed under mild acidic or basic conditions to release the enantiomerically enriched carboxylic acid.

  • Advantage: Pseudoephedrine is an inexpensive and readily available starting material.[]

SAMP/RAMP Hydrazones

Developed by Dieter Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are chiral auxiliaries used to form chiral hydrazones from aldehydes and ketones.

  • Mechanism: Stoichiometric, covalent attachment. The resulting hydrazone is deprotonated to form an aza-enolate, which undergoes diastereoselective alkylation.

  • Performance: Excellent for the α-alkylation of carbonyl compounds, typically providing >95% ee.[]

  • Versatility: Broad scope for aldehydes and ketones.

  • Cleavage: The product is liberated by ozonolysis or other oxidative methods, which regenerates the starting carbonyl group.

  • Drawback: The cleavage conditions (ozonolysis) can be harsh and may not be compatible with all functional groups.

The following diagram illustrates a typical workflow for using a covalently bound chiral auxiliary.

G Start Prochiral Substrate (e.g., Carboxylic Acid) Step1 Step 1: Covalent Attachment (e.g., Acylation) Start->Step1 Aux Chiral Auxiliary (e.g., Evans Oxazolidinone) Aux->Step1 Intermediate Chiral Auxiliary-Substrate Conjugate Step1->Intermediate Step2 Step 2: Diastereoselective Reaction (e.g., Enolate Alkylation) Intermediate->Step2 Product_Aux Product-Auxiliary Adduct Step2->Product_Aux Step3 Step 3: Auxiliary Cleavage (e.g., Hydrolysis) Product_Aux->Step3 Final_Product Enantiomerically Enriched Product Step3->Final_Product Recovered_Aux Recovered Auxiliary Step3->Recovered_Aux Recycle

Sources

A Comparative Guide to the Synthetic Strategies for (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a Key Intermediate of Apremilast

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine is a critical chiral intermediate in the synthesis of Apremilast, an important small molecule drug used for the treatment of psoriasis and psoriatic arthritis. The biological activity of Apremilast is highly dependent on the stereochemistry of this amine, with the (S)-enantiomer being the active component. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this intermediate is of paramount importance in pharmaceutical manufacturing. This guide provides a comparative analysis of three distinct synthetic strategies: classical resolution via diastereomeric salt formation, asymmetric transfer hydrogenation, and enzymatic kinetic resolution. Each route is evaluated based on its efficiency, stereoselectivity, scalability, and overall practicality, providing researchers and drug development professionals with the insights needed to make informed decisions for their synthetic campaigns.

Route 1: Classical Resolution using N-Acetyl-L-leucine

This approach represents a traditional and widely implemented method for separating enantiomers. It relies on the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated, and the chiral auxiliary is removed to yield the enantiomerically pure amine.

Experimental Protocol

Step 1: Synthesis of Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine

  • To a solution of 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in nitromethane (5.0 vol), add ammonium acetate (0.2 eq).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude β-nitrostyrene derivative.

  • Dissolve the crude nitrostyrene in a mixture of THF/water (2:1, 10 vol).

  • Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise at 0-5 °C.

  • Stir the reaction for 2-3 hours at room temperature.

  • Quench the reaction by the slow addition of 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the racemic nitro compound.

  • Dissolve the nitro compound in methanol (10 vol) and add Raney Nickel (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12-16 hours.

  • Filter the catalyst and concentrate the filtrate to yield racemic 1-(3-ethoxy-4-methoxyphenyl)-2-aminoethane.

  • Dissolve the amine in dichloromethane (10 vol) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

  • Stir for 2-4 hours, then wash with water and brine. Dry the organic layer and concentrate to afford the racemic methanesulfonylethylamine.

Step 2: Resolution with N-Acetyl-L-leucine

  • Dissolve the racemic amine (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v, 10 vol) at 50-60 °C.

  • In a separate vessel, dissolve N-acetyl-L-leucine (0.5 eq) in the same solvent system.

  • Add the resolving agent solution to the racemic amine solution slowly.

  • Allow the mixture to cool gradually to room temperature and stir for 18-24 hours to allow for crystallization of the diastereomeric salt.

  • Filter the solid precipitate, wash with a cold solvent mixture, and dry under vacuum. This solid is the (S)-amine-N-acetyl-L-leucinate salt.

  • To liberate the free amine, suspend the salt in a mixture of water and dichloromethane.

  • Basify the mixture with an aqueous solution of sodium hydroxide (2N) to a pH of 11-12.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine with high enantiomeric excess (>99% e.e.).

Workflow Diagram

Classical_Resolution cluster_racemate Racemate Synthesis cluster_resolution Resolution A 3-Ethoxy-4-methoxy- benzaldehyde B Racemic Amine A->B Henry Reaction, Reduction C Racemic Product B->C Mesylation D Diastereomeric Salts ((S,L) and (R,L)) C->D + N-Acetyl-L-leucine E Crystallization & Filtration D->E F (S)-Amine Salt E->F G Basification & Extraction F->G H (S)-Amine Product G->H Asymmetric_Hydrogenation A 3-Ethoxy-4-methoxy- acetophenone B Prochiral N-Sulfonylimine A->B Condensation C Asymmetric Transfer Hydrogenation B->C [Ru(TsDPEN)] catalyst, HCOOH/NEt3 D (S)-N-Sulfonylamine C->D E Deprotection D->E F (S)-Amine Product E->F

Caption: Workflow for asymmetric transfer hydrogenation.

Rationale and Insights

The success of this route hinges on the catalyst system. The combination of a ruthenium precursor and a chiral diamine ligand, like (S,S)-TsDPEN, forms a highly effective catalyst that controls the facial selectivity of hydride delivery to the C=N double bond of the imine. The formic acid/triethylamine azeotrope serves as an efficient and readily available hydrogen source. This method is highly attractive due to its high potential yield and excellent enantioselectivity. However, the cost of the ruthenium catalyst and chiral ligand, as well as the need for their removal from the final product, are important considerations for large-scale production.

Route 3: Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymatic kinetic resolution (EKR) utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the acylated product to be separated easily.

Experimental Protocol

Step 1: Synthesis of Racemic Amine Precursor

  • Prepare the racemic amine, 1-(3-ethoxy-4-methoxyphenyl)-2-aminoethane, as described in Step 1 of Route 1.

Step 2: Enzymatic Kinetic Resolution

  • Immobilize a lipase, such as Candida antarctica lipase B (CALB), on a solid support.

  • Suspend the racemic amine (1.0 eq) and the immobilized lipase (e.g., Novozym 435) in a non-polar organic solvent like toluene or methyl tert-butyl ether (MTBE).

  • Add an acylating agent, such as ethyl acetate or isopropyl acetate (which can also serve as the solvent), in a slight excess (1.5-2.0 eq).

  • Stir the suspension at a controlled temperature (typically 30-50 °C).

  • Monitor the reaction progress by chiral HPLC, tracking the consumption of the (R)-amine and the formation of the (S)-amine and the (R)-N-acetylated amine.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining (S)-amine and the formed (R)-amide.

  • Filter off the immobilized enzyme for reuse.

  • The (S)-amine can be separated from the (R)-N-acetylated amine by an acid-base extraction. First, extract the mixture with an acidic solution (e.g., 1N HCl) to protonate and dissolve the (S)-amine into the aqueous phase, leaving the neutral (R)-amide in the organic phase.

  • Separate the layers, and then basify the aqueous layer with NaOH to regenerate the free (S)-amine, which can be extracted with an organic solvent.

  • The final mesylation step can be performed on the enantiopure (S)-amine as described in Route 1 to yield the final product.

Workflow Diagram

Enzymatic_Resolution A Racemic Amine B Enzymatic Acylation (Lipase, Acyl Donor) A->B C Mixture: (S)-Amine (unreacted) (R)-N-Acyl Amide B->C D Acid-Base Extraction C->D E (S)-Amine D->E F Mesylation E->F G (S)-Amine Product F->G

A Comparative Guide to Asymmetric Induction: Benchmarking (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development where stereochemistry dictates biological activity. Chiral 1,2-amino alcohols have emerged as a versatile and highly effective class of catalysts and auxiliaries for inducing asymmetry in a variety of chemical transformations. This guide provides a comprehensive analysis of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, a chiral amino alcohol with significant potential in asymmetric synthesis. Due to the limited direct experimental data on this specific compound in publicly accessible literature, this guide will benchmark its predicted efficacy against well-established chiral 1,2-amino alcohols in two key applications: the enantioselective reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes. The comparison is grounded in the structure-activity relationships of analogous compounds, offering a predictive framework for researchers and drug development professionals.

The Role of Chiral 1,2-Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols, often derived from readily available amino acids, serve as privileged ligands in asymmetric catalysis.[1] Their efficacy stems from the presence of two heteroatoms (nitrogen and oxygen) in a 1,2-relationship, which can chelate to a metal center or a boron atom, creating a rigid and well-defined chiral environment. This chiral pocket then directs the approach of a substrate, leading to the preferential formation of one enantiomer over the other.[2]

The electronic and steric properties of the substituents on the chiral backbone of the amino alcohol play a crucial role in determining the level of enantioselectivity. For this compound, the presence of electron-donating ethoxy and methoxy groups on the phenyl ring is expected to influence the Lewis acidity of the coordinated metal or boron center, which in turn can affect the catalytic activity and selectivity.

Application 1: Enantioselective Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[3] The Corey-Bakshi-Shibata (CBS) reduction is a prominent method that utilizes a chiral oxazaborolidine catalyst, typically formed in situ from a chiral 1,2-amino alcohol and a borane source.[4] The predictable stereochemical outcome and high enantioselectivities have made this a widely adopted method.[5]

Mechanism of Asymmetric Induction in CBS Reduction

The active catalyst in the CBS reduction is a chiral oxazaborolidine, which coordinates with the borane reducing agent. The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a sterically favored orientation, positioning one of the prochiral faces for selective hydride delivery from the borane.

CBS_Mechanism cluster_0 Catalyst Formation cluster_1 Asymmetric Reduction Amino_Alcohol (S)-Amino Alcohol Oxazaborolidine Chiral Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine + BH3 Borane BH3 Catalyst_Complex Catalyst-Borane Complex Oxazaborolidine->Catalyst_Complex + BH3 Ketone Prochiral Ketone Transition_State Ternary Transition State (Ketone-Catalyst-Borane) Catalyst_Complex->Transition_State + Ketone Chiral_Alcohol Chiral Alcohol Transition_State->Chiral_Alcohol Catalyst_Regen Catalyst (regenerated) Transition_State->Catalyst_Regen

Caption: Mechanism of CBS reduction.

Comparative Performance Data

The following table presents a comparison of various chiral amino alcohols in the asymmetric reduction of acetophenone, a standard benchmark substrate. While direct data for this compound is not available, the performance of structurally related analogs provides a basis for prediction.

Chiral Amino AlcoholSubstrateYield (%)ee (%)Reference
(S)-(-)-2-Amino-1,1-diphenyl-1-propanolAcetophenone9597[6]
(S)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenone>95>99[4]
(1S,2R)-(+)-2-Amino-1,2-diphenylethanolAcetophenone9296[6]
(S)-2-Amino-3-methyl-1,1-diphenyl-1-butanolAcetophenone9898[6]

Analysis and Prediction: The high enantioselectivities observed with amino alcohols bearing bulky aromatic substituents suggest that steric hindrance plays a key role in creating a selective chiral environment. The electron-donating ethoxy and methoxy groups on the phenyl ring of this compound might enhance the electron density on the oxazaborolidine nitrogen, potentially influencing the catalyst's activity. It is reasonable to predict that this compound would also afford high enantioselectivity, likely in the range of 90-98% ee for the reduction of simple aromatic ketones.

Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • This compound (or other chiral amino alcohol)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid, 1 M solution

  • Sodium bicarbonate, saturated aqueous solution

  • Magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the chiral amino alcohol (0.1 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF (1.1 mL, 1.1 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).

  • Add the acetophenone solution dropwise to the catalyst solution at 0 °C over a period of 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Warm the mixture to room temperature and add 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Application 2: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents, particularly diethylzinc (Et₂Zn), to aldehydes is a robust method for the synthesis of chiral secondary alcohols.[7] Chiral 1,2-amino alcohols are highly effective ligands in this transformation, promoting the addition reaction with high levels of stereocontrol.[8]

Mechanism of Asymmetric Induction

The chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, activating it towards nucleophilic attack. The chiral environment around the zinc center dictates the facial selectivity of the ethyl group transfer from another molecule of diethylzinc to the aldehyde carbonyl.

Diethylzinc_Addition cluster_0 Catalyst Formation cluster_1 Enantioselective Addition Amino_Alcohol (S)-Amino Alcohol Zinc_Alkoxide Chiral Zinc-Alkoxide Complex Amino_Alcohol->Zinc_Alkoxide + Et2Zn Diethylzinc1 Et2Zn Transition_State Chiral Transition State (Aldehyde-Complex-Et2Zn) Zinc_Alkoxide->Transition_State + Aldehyde + Et2Zn Aldehyde Aldehyde Diethylzinc2 Et2Zn Chiral_Alcohol Chiral Alcohol Transition_State->Chiral_Alcohol

Sources

A Comparative Guide to Impurity Profiling of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is a chiral amino alcohol, a class of compounds that serve as crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, ensuring its purity is not merely a matter of quality control but a fundamental requirement for safety and efficacy. Impurity profiling—the identification, quantification, and characterization of all potential impurities—is a cornerstone of the drug development process, mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]

This guide provides a comprehensive comparison of analytical strategies for the robust impurity profiling of this compound. We will delve into the rationale behind method selection, present comparative data, and provide detailed protocols, offering researchers and drug development professionals a practical framework for ensuring the purity of this and similar chiral intermediates.

The Impurity Landscape: Understanding Potential Contaminants

A robust impurity profiling strategy begins with a theoretical assessment of what impurities might arise during the synthesis and storage of the target compound.[4][5] For this compound, impurities can be broadly categorized as organic, inorganic, or residual solvents.[4][6]

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Category Potential Species Likely Origin
Organic Impurities Starting Materials (e.g., 3-ethoxy-4-methoxybenzaldehyde)Incomplete reaction or carryover.
IntermediatesUnreacted intermediates from multi-step synthesis.
By-productsSide reactions occurring during the synthesis.
Enantiomeric Impurity (R-isomer)Incomplete stereoselectivity of the chiral synthesis method.[2][7]
Degradation ProductsFormed during manufacturing or upon storage due to factors like oxidation, hydrolysis, or photolysis.[1][8]
Inorganic Impurities Catalysts, ReagentsResidues from the manufacturing process (e.g., heavy metals).[8]
Residual Solvents Ethanol, Toluene, Hexane, etc.Solvents used during synthesis, purification, or crystallization.[6]

This predictive analysis is critical as it informs the selection of the most appropriate analytical techniques. For instance, the potential presence of the unwanted R-enantiomer immediately establishes the need for a chiral-selective analytical method.

Primary Analytical Strategy: Chiral High-Performance Liquid Chromatography (HPLC)

For separating and quantifying the enantiomeric impurity and other non-volatile organic impurities, High-Performance Liquid Chromatography (HPLC) is the gold standard.[6][9] Specifically, a chiral HPLC method is non-negotiable.

Causality Behind Experimental Choices
  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective for resolving the enantiomers of chiral amines and amino alcohols.[10] These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

  • Mobile Phase: A typical mobile phase for this type of separation on a polysaccharide CSP is a mixture of a non-polar solvent (like n-hexane) and an alcohol (like 2-propanol or ethanol), often with a small amount of an amine modifier (like diethylamine) for basic compounds to improve peak shape and reduce tailing.[3]

  • Detector: A UV detector is suitable for this analysis, as the phenyl group in the molecule is a strong chromophore.

Workflow for Chiral HPLC Method Development

The development of a robust and validated HPLC method is a systematic process.

HPLC_Workflow cluster_prep Phase 1: Initial Screening cluster_opt Phase 2: Method Optimization cluster_val Phase 3: Validation & SST Col_Select CSP Selection (e.g., Amylose vs. Cellulose) MP_Screen Mobile Phase Screening (Hex/IPA vs. Hex/EtOH) Col_Select->MP_Screen Initial test runs MP_Ratio Optimize MP Ratio & Modifier Conc. MP_Screen->MP_Ratio Identify promising conditions Flow_Temp Adjust Flow Rate & Column Temperature MP_Ratio->Flow_Temp Fine-tune separation Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) Flow_Temp->Validation Lock final method SST Define System Suitability (Resolution, Tailing, Repeatability) Validation->SST Ensure routine performance Impurity_Strategy cluster_screening Initial Screening & Quantification cluster_id Identification & Characterization cluster_report Final Reporting HPLC Chiral HPLC-UV (Quantify API, Enantiomer) Threshold Impurity > 0.10%? (ICH Q3A Threshold) HPLC->Threshold GC GC-MS (Quantify Residual Solvents) Report Complete Impurity Profile Report GC->Report LCMS LC-MS Analysis Isolate Isolate Impurity (Prep-HPLC) LCMS->Isolate Propose Structure Threshold->LCMS Yes Threshold->Report No NMR NMR Analysis Isolate->NMR Obtain Pure Sample NMR->Report Confirm Structure

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for the Chiral Purity of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of purity, but a cornerstone of its safety and efficacy. For chiral molecules such as (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, a key intermediate with significant therapeutic potential, the rigorous assessment of its enantiomeric purity is a non-negotiable aspect of quality control. The presence of its enantiomeric counterpart, the (R)-isomer, can introduce unforeseen pharmacological or toxicological effects, necessitating the implementation of robust and reliable analytical methodologies.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the determination of the chiral purity of this compound. As a self-validating system, the cross-validation of these methods ensures the generation of consistent and accurate data, a critical requirement for regulatory submissions and process control. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational method development and validation.

The Imperative of Orthogonal Methodologies

Reliance on a single analytical technique for chiral purity assessment, no matter how well-validated, carries an inherent risk of methodological bias. Cross-validation using techniques with different separation principles provides a higher degree of confidence in the reported enantiomeric excess (% ee).[1] For this compound, a molecule possessing both amino and alcohol functional groups on a substituted aromatic ring, several high-performance techniques are applicable. This guide will focus on the comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Vibrational Circular Dichroism (VCD) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on various factors including the physicochemical properties of the analyte, the required sensitivity and resolution, and the intended application (e.g., routine QC vs. absolute configuration determination).

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)Vibrational Circular Dichroism (VCD)
Principle Differential partitioning between a mobile phase and a chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.Differential migration of enantiomers in an electric field in the presence of a chiral selector.Differential absorption of left and right circularly polarized infrared light.
Primary Application Quantitative analysis of enantiomeric purity.High-throughput quantitative analysis and preparative separation.High-efficiency quantitative analysis, particularly for charged analytes.Absolute configuration determination and conformational analysis.
Strengths Ubiquitous, robust, and well-established with a wide variety of chiral stationary phases (CSPs).[2]Faster analysis times, lower solvent consumption, and orthogonal selectivity to HPLC.[3]Extremely high separation efficiency, minimal sample and reagent consumption.[4]Non-destructive, provides absolute stereochemical information without the need for a crystalline sample.[5]
Limitations Can be time-consuming, may require significant method development.Requires specialized instrumentation capable of handling supercritical fluids.Can have lower sensitivity for some neutral compounds, reproducibility can be challenging.Requires specialized instrumentation and quantum mechanical calculations for spectral interpretation.[6]
Typical Throughput ModerateHighHighLow

Experimental Protocols and Method Development Strategies

The following protocols are presented as robust starting points for the analysis of this compound, based on established methodologies for structurally similar aromatic amino alcohols and aminoglutethimide analogs.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

The cornerstone of chiral separations, HPLC offers a vast selection of Chiral Stationary Phases (CSPs) that can effectively resolve a wide range of enantiomers.[2] For the target molecule, polysaccharide-based CSPs are a logical first choice due to their broad applicability for compounds containing aromatic and polar functional groups.

Proposed HPLC Method:

  • Chromatographic System: HPLC with UV Detector

  • Chiral Stationary Phase: Immobilized polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm (based on the aromatic chromophore)

  • Injection Volume: 10 µL

  • Analyte Concentration: 1.0 mg/mL in mobile phase

Causality of Experimental Choices:

  • The use of an immobilized polysaccharide CSP provides robustness and allows for a wider range of solvents.

  • The normal-phase mobile phase is chosen to enhance chiral recognition on this type of CSP.

  • Isopropanol is a common polar modifier that helps to modulate retention and selectivity.

  • Diethylamine is a basic additive used to improve the peak shape of the basic amino alcohol by minimizing interactions with residual silanols on the stationary phase.

Method Validation Workflow (as per ICH Q2(R1)): [10]

HPLC_Validation Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Workflow for HPLC method validation.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering faster separations and significantly reduced organic solvent consumption.[3] The principles of chiral separation in SFC are similar to HPLC, with the primary mobile phase being supercritical CO2.

Proposed SFC Method:

  • Chromatographic System: SFC with UV Detector and Back Pressure Regulator

  • Chiral Stationary Phase: Immobilized polysaccharide-based CSP (e.g., Chiralpak® IC), 150 mm x 4.6 mm, 3 µm particle size

  • Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

  • Analyte Concentration: 1.0 mg/mL in Methanol

Causality of Experimental Choices:

  • The use of a shorter column with smaller particles is common in SFC to leverage the low viscosity of the mobile phase for high-speed separations.

  • Methanol is a common co-solvent in SFC that increases the mobile phase polarity and analyte solubility.

  • The back pressure regulator maintains the CO2 in a supercritical state.

  • Elevated temperature is often used to improve efficiency and reduce back pressure.

Capillary Electrophoresis (CE)

CE offers exceptionally high separation efficiency and is particularly well-suited for charged or highly polar analytes.[4] For the chiral separation of this compound, which will be protonated at low pH, cyclodextrins are excellent chiral selectors.[11]

Proposed CE Method:

  • CE System: Capillary Electrophoresis system with UV Detector

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm

  • Background Electrolyte (BGE): 50 mM Phosphate buffer pH 2.5 containing 20 mM Sulfated-β-cyclodextrin

  • Applied Voltage: 20 kV (normal polarity)

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection (50 mbar for 5 s)

  • Detection Wavelength: 214 nm

  • Analyte Concentration: 0.5 mg/mL in water

Causality of Experimental Choices:

  • The low pH of the BGE ensures that the primary amine of the analyte is protonated, allowing it to migrate in the electric field.

  • Sulfated-β-cyclodextrin is a highly effective chiral selector for a wide range of basic compounds due to its charged nature and chiral cavity.[11]

  • The choice of buffer and its concentration is critical for achieving good resolution and maintaining a stable current.

Cross-Validation Logic:

Cross_Validation HPLC HPLC (Primary Method) Results Comparable % ee Results HPLC->Results Validate against SFC SFC (Orthogonal Method 1) SFC->Results Validate against CE CE (Orthogonal Method 2) CE->Results Validate against

Caption: Cross-validation of chromatographic and electrophoretic methods.

Vibrational Circular Dichroism (VCD) Spectroscopy

While HPLC, SFC, and CE are used for quantifying the enantiomeric ratio, VCD is a powerful spectroscopic technique for the unambiguous determination of the absolute configuration of a chiral molecule in solution.[5] This is particularly valuable during early-stage development when an authentic standard of the opposite enantiomer may not be available.

VCD Analysis Workflow:

  • Experimental Spectrum Acquisition:

    • Dissolve a known concentration (e.g., 10-20 mg/mL) of the purified this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the (S)-enantiomer using molecular mechanics.

    • Optimize the geometries of the low-energy conformers and calculate the theoretical VCD and IR spectra for each using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged theoretical spectrum.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. The spectrum for the (R)-enantiomer will be the mirror image.

    • A good match between the experimental and calculated spectra confirms the absolute configuration.[6]

VCD Workflow Diagram:

VCD_Workflow cluster_exp Experimental cluster_comp Computational SamplePrep Sample Preparation VCD_IR_Acquisition VCD & IR Spectra Acquisition SamplePrep->VCD_IR_Acquisition Comparison Spectral Comparison & Configuration Assignment VCD_IR_Acquisition->Comparison ConfSearch Conformational Search DFT_Calc DFT Calculations ConfSearch->DFT_Calc SpectrumGen Boltzmann-Averaged Spectrum Generation DFT_Calc->SpectrumGen SpectrumGen->Comparison

Caption: Workflow for absolute configuration determination by VCD.

Conclusion

The cross-validation of analytical techniques is a critical exercise in ensuring the chiral purity and, by extension, the safety and efficacy of pharmaceutical compounds like this compound. By employing orthogonal methods such as HPLC, SFC, and CE, a high degree of confidence in the quantitative determination of enantiomeric excess can be achieved. Furthermore, the use of VCD provides an invaluable tool for the unambiguous assignment of absolute configuration, particularly in the early stages of drug development. The methodologies and rationales presented in this guide offer a robust framework for researchers and scientists to develop and validate a comprehensive analytical control strategy for this important chiral intermediate.

References

  • Aboul-Enein, H. Y., & Islam, M. R. (1991). Direct enantiomeric high performance liquid chromatographic separation of aminoglutethimide and its major metabolite on a series of Chiralcel OD and Chiralcel OJ columns and its application to biological fluids. Biomedical Chromatography, 5(2), 74–77. [Link]

  • Al-Qasmi, A., Al-Harrasi, A., Hussain, J., Csuk, R., & Al-Rawahi, A. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800–1809. [Link]

  • Zhang, L., Du, Y., & Wang, Y. (2012). [Chromatographic separation of aminoglutethimide enantiomers on cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase]. Se Pu, 30(11), 1121–1125. [Link]

  • Al-Harrasi, A., Al-Qasmi, A., Hussain, J., Csuk, R., & Al-Rawahi, A. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 14(3), 1845–1853. [Link]

  • Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Zhao, Y., Wu, X., & Anslyn, E. V. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(20), 7071–7078. [Link]

  • Scriba, G. K. (2002). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (pp. 451-464). Marcel Dekker. [Link]

  • Batista, A. N. L., Valverde, A. L., Nafie, L. A., & Batista, J. M. (2024). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications, 60(80), 10439-10450. [Link]

  • Lee, J. H., Lee, S. H., & Hyun, M. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 162-171. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(12), 1184-1192. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(2), 16-20. [Link]

  • Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(6), 582-592. [Link]

  • Fanali, S. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Chromatography A, 875(1-2), 89-122. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Spark904. [Link]

  • ETH Zurich. (n.d.). Methods for Spectroscopy. ETH Zurich. [Link]

  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • Semantic Scholar. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]

  • Szabó, Z. I., & Guttman, A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7029. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • De Klerck, K., Mangelings, D., Clicq, D., De l'Eau, C., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1363, 280–291. [Link]

  • SIELC Technologies. (2018). Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-. SIELC Technologies. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: From Principles to Practice

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries represent a powerful and reliable strategy for inducing chirality in prochiral substrates, enabling the synthesis of enantiomerically pure compounds crucial for pharmaceutical and biological applications. This guide provides an in-depth comparison of the most widely used chiral auxiliaries, delving into their mechanisms, performance in key transformations, and practical considerations for their application.

The Core Principle: Temporary Chirality for Stereocontrolled Synthesis

Asymmetric synthesis aims to selectively produce a single enantiomer of a chiral molecule, as different enantiomers can exhibit vastly different biological activities. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate.[1][2] This covalent linkage creates a chiral environment, directing subsequent reactions to occur with high diastereoselectivity.[2] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[1][2]

The general workflow of a chiral auxiliary-mediated synthesis can be visualized as a three-step process:

Chiral Auxiliary Workflow sub Prochiral Substrate adduct Chiral Adduct (Substrate-Auxiliary) sub->adduct Attachment aux Chiral Auxiliary aux->adduct product Diastereomerically Enriched Product adduct->product Diastereoselective Reaction final_product Enantiomerically Pure Product product->final_product Cleavage recovered_aux Recovered Auxiliary product->recovered_aux Cleavage Evans_Oxazolidinone_Mechanism cluster_0 Chelated Z-Enolate cluster_1 Electrophilic Attack enolate [Image of a chelated Z-enolate of an N-acyloxazolidinone] attack [Image showing electrophile approaching from the less hindered face] enolate->attack Facial Bias

Caption: Stereochemical model for electrophilic attack on a chelated Z-enolate of an N-acyloxazolidinone.

Performance in Asymmetric Alkylation: The asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for constructing stereogenic centers. The diastereoselectivity is typically very high. [3][4]

Auxiliary Substituent (R) Electrophile (E-X) Diastereomeric Ratio (dr) Yield (%) Reference
Benzyl Benzyl bromide >99:1 95 [3]
Isopropyl Methyl iodide 98:2 92 [4]

| Phenyl | Allyl iodide | >99:1 | 90 | [3]|

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone

  • Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in THF at -78 °C is added sodium bis(trimethylsilyl)amide (1.05 equiv). The solution is stirred for 30 minutes.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added, and the reaction is stirred at -78 °C for 4 hours.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on silica gel to afford the alkylated product.

Oppolzer's Camphorsultams: Rigid Control Elements

Derived from camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries. [1]Their rigid bicyclic structure provides excellent stereochemical control in a variety of reactions, including alkylations, aldol reactions, and Michael additions. [1] Mechanism of Stereocontrol: The sulfonyl group and the camphor skeleton create a highly defined steric environment. The enolate typically adopts a conformation where one face is effectively shielded by the camphor moiety, directing the approach of the electrophile.

Performance in Asymmetric Aldol Reactions: Camphorsultams are particularly effective in promoting diastereoselective aldol reactions.

AldehydeDiastereomeric Ratio (dr)Yield (%)Reference
Isobutyraldehyde99:185[5]
Benzaldehyde98:290[1]

Experimental Protocol: Asymmetric Aldol Reaction with an N-Acetyl Camphorsultam

  • Enolate Formation: To a solution of the N-acetyl camphorsultam (1.0 equiv) in CH₂Cl₂ at -78 °C is added titanium tetrachloride (1.1 equiv) followed by diisopropylethylamine (1.2 equiv). The mixture is stirred for 30 minutes.

  • Aldol Addition: The aldehyde (1.2 equiv) is added, and the reaction is stirred at -78 °C for 2 hours.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • Purification: The product is purified by column chromatography.

Myers' Pseudoephedrine Amides: Practical and Recyclable

Pseudoephedrine, a readily available and inexpensive chiral starting material, can be used as a chiral auxiliary. [1]The corresponding amides, developed by Andrew G. Myers, are particularly effective for the asymmetric alkylation of a wide range of carboxylic acid derivatives. [] Mechanism of Stereocontrol: The stereoselectivity arises from the formation of a rigid lithium chelate involving the amide carbonyl and the hydroxyl group of the pseudoephedrine. This chelate structure blocks one face of the enolate.

Performance in Asymmetric Alkylation: Pseudoephedrine amides provide high levels of diastereoselectivity in the alkylation of various enolates.

SubstrateElectrophileDiastereomeric Ratio (dr)Yield (%)Reference
PropionamideBenzyl bromide>95:590[2]
PhenylacetamideMethyl iodide97:388[2]

Cleavage of Chiral Auxiliaries: Releasing the Chiral Product

A critical step in any auxiliary-based synthesis is the removal of the auxiliary to unveil the desired chiral product. [7]The choice of cleavage method depends on the desired functional group.

Chiral AuxiliaryDesired ProductCleavage ReagentsReference
Evans' OxazolidinoneCarboxylic AcidLiOH, H₂O₂[7][8]
Evans' OxazolidinoneAlcoholLiBH₄ or LiAlH₄[7]
Evans' OxazolidinoneAldehydeDIBAL-H[7]
Oppolzer's CamphorsultamCarboxylic AcidLiOH, H₂O₂[1]
Myers' Pseudoephedrine AmideCarboxylic AcidAcidic or basic hydrolysis[1]

Experimental Protocol: Hydrolytic Cleavage of an N-Acyl Oxazolidinone

  • Reaction Setup: The N-acyl oxazolidinone (1.0 equiv) is dissolved in a mixture of THF and water (4:1) at 0 °C.

  • Cleavage: A solution of lithium hydroxide (4.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) is added dropwise. The reaction is stirred at 0 °C for 2 hours.

  • Workup: The reaction is quenched by the addition of aqueous sodium sulfite. The THF is removed under reduced pressure, and the aqueous layer is acidified with HCl and extracted with ethyl acetate. The organic extracts are dried and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Conclusion: Selecting the Optimal Chiral Auxiliary

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones offer broad applicability and high stereoselectivity. Oppolzer's sultams provide excellent control due to their rigid structure. Myers' pseudoephedrine amides are a practical and cost-effective option for asymmetric alkylations. By understanding the mechanisms, performance, and practical considerations of these leading chiral auxiliaries, researchers can make informed decisions to achieve their synthetic goals with high levels of stereochemical control.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812 (2019). [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing (2016). [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México (2019). [Link]

  • Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]

  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chiral auxiliary!. Slideshare. [Link]

  • Chiral Auxiliaries — Principles and Recent Applications. ResearchGate. [Link]

  • Design of a New and Highly Effective Chiral Auxiliary for Diels-Alder Reaction of 1-Aminodiene. ResearchGate. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to the Chiral Resolution of Amino Alcohols: A Comparative Analysis of Resolving Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure amino alcohols is a critical step. These chiral building blocks are foundational to a vast array of pharmaceuticals and fine chemicals. The challenge, however, lies in the effective separation of enantiomers from a racemic mixture. This guide provides an in-depth, objective comparison of common chiral resolving agents for amino alcohols, supported by experimental data and detailed protocols to empower you in your chiral separation endeavors.

The Critical Choice: Understanding Chiral Resolution Strategies

The two primary strategies for the chiral resolution of amino alcohols are classical diastereomeric salt formation and kinetic resolution, most notably enzymatic kinetic resolution. The selection of the most suitable method and resolving agent is paramount and is dictated by factors such as the inherent properties of the amino alcohol, cost, scalability, and desired purity.

Diastereomeric Salt Formation: A Time-Tested Crystallization Approach

This classical method hinges on the reaction of a racemic amino alcohol (a base) with an enantiomerically pure chiral acid.[1] This reaction yields a pair of diastereomeric salts with distinct physicochemical properties, particularly solubility.[2] This difference allows for their separation through fractional crystallization.[1] The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the pure enantiomer of the amino alcohol can be regenerated from the isolated salt.[3]

Kinetic Resolution: Exploiting Enantioselective Reactions

Kinetic resolution leverages the differential reaction rates of enantiomers with a chiral catalyst or reagent.[4] In the context of amino alcohols, enzymatic kinetic resolution, often employing lipases, is a powerful and widely used technique.[4] The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.[4] This allows for the separation of the acylated and unreacted amino alcohols. A significant advantage of this method is the high enantioselectivity often achieved.[5] However, a key limitation of standard kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer.[6] To overcome this, dynamic kinetic resolution (DKR) can be employed, which integrates an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer.[7]

Comparative Efficacy of Chiral Resolving Agents

The success of diastereomeric salt resolution is highly dependent on the choice of the chiral resolving agent. Here, we compare three commonly used chiral acids: tartaric acid, mandelic acid, and camphorsulfonic acid.

Data Presentation: Performance of Chiral Acids in Amino Alcohol Resolution
Chiral Resolving AgentRacemic Amino AlcoholSolvent SystemYield of Diastereomeric SaltDiastereomeric/Enantiomeric Excess (d.e./e.e.)Reference
L-(+)-Tartaric Acid (±)-2-amino-1-butanolMethanolHigh>95% d.e.[3][8]
D-Tartaric Acid Derivatives (e.g., D-DTTA) dl-LeucineNot SpecifiedHigh91.20% e.e. (D-Leu)[9]
(S)-Mandelic Acid (±)-PregabalinAlcohol-WaterNot SpecifiedHigh[2]
(R)-Mandelic Acid Racemic AminesMethanol78-90%87-95% e.e. (after 2 cycles)[10]
(-)-Camphor-10-sulfonic Acid Racemic DiethanolamineNot SpecifiedHigh>98% e.e.[11]

Note: The yield and enantiomeric/diastereomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time. The data presented is collated from various studies to provide a comparative overview.

Enzymatic Kinetic Resolution: A Look at Lipase Efficacy

Lipases are the workhorses of enzymatic kinetic resolution of alcohols and amines due to their broad substrate scope and high enantioselectivity.

EnzymeRacemic Amino AlcoholAcyl DonorSolventEnantioselectivity (E value)Enantiomeric Excess (e.e.)Reference
Lipase PS (from Pseudomonas cepacia) 2-substituted cycloalkanolsVinyl acetateDiethyl ether>200High[12]
Novozym 435 (Candida antarctica lipase B) Various alcohols and aminesChiral organic carbonatesToluene>200>99%[5]
Amano Lipase PS-IM Racemic alcohol (±)‐8Isopropenyl acetateNot SpecifiedHighHigh[12]

The Enantioselectivity (E) value is a measure of how well an enzyme discriminates between two enantiomers. A higher E value indicates better selectivity.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, the following detailed protocols are provided. These protocols are designed to be self-validating systems, with clear steps and explanations for experimental choices.

Protocol 1: Diastereomeric Salt Resolution of a Racemic Amino Alcohol with L-(+)-Tartaric Acid

This protocol provides a general procedure for the resolution of a racemic amino alcohol using L-(+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.[13]

Materials:

  • Racemic amino alcohol

  • L-(+)-Tartaric acid

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Salt Formation:

    • Dissolve one equivalent of the racemic amino alcohol in a minimal amount of a suitable solvent (e.g., methanol) in a flask equipped with a magnetic stirrer.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in the same solvent. The choice of stoichiometry is critical and may require optimization. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to higher optical purity of the crystallized salt.

    • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

    • Allow the mixture to stir at room temperature. Crystallization of the less soluble diastereomeric salt may begin spontaneously. If not, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Fractional Crystallization:

    • The key to successful resolution is the difference in solubility between the two diastereomeric salts. This is often influenced by temperature.

    • Cool the mixture slowly to a predetermined temperature (e.g., 0-5 °C) to maximize the yield of the less soluble salt while keeping the more soluble salt in solution.[13]

    • Allow the mixture to stand at this temperature for a period of time (maturation) to ensure complete crystallization.[13]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Regeneration of the Enantiomerically Pure Amino Alcohol:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free amino alcohol.

    • Extract the amino alcohol into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amino alcohol.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved amino alcohol using a suitable analytical technique, such as chiral HPLC or by measuring the optical rotation.[13]

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Amino Alcohol using a Lipase

This protocol outlines a general procedure for the lipase-catalyzed acylation of a racemic amino alcohol. The choice of lipase, acyl donor, and solvent are critical parameters that must be optimized for each substrate.[11]

Materials:

  • Racemic amino alcohol

  • Immobilized lipase (e.g., Novozym 435 or Lipase PS)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene or hexane)

  • Drying agent (e.g., molecular sieves)

Procedure:

  • Reaction Setup:

    • To a flame-dried flask containing a magnetic stir bar, add the racemic amino alcohol and the chosen anhydrous organic solvent.

    • Add the acyl donor (typically 1.5-2.0 equivalents). The use of activated acyl donors like vinyl or isopropenyl acetate helps to drive the reaction forward.

    • Add the immobilized lipase (typically 10-50% by weight of the substrate). Immobilized enzymes are preferred as they can be easily recovered and reused.

  • Enzymatic Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C). The optimal temperature depends on the stability and activity of the chosen lipase.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or HPLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up and Separation:

    • Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can be washed with the solvent and dried for reuse.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture contains the acylated amino alcohol and the unreacted amino alcohol. These can be separated by column chromatography on silica gel.

  • Hydrolysis of the Acylated Enantiomer (Optional):

    • If the other enantiomer of the amino alcohol is desired, the separated acylated product can be hydrolyzed using a mild acid or base to afford the corresponding amino alcohol.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of both the resolved amino alcohol and the acylated product using chiral HPLC or GC.

Visualization of Workflows

To further elucidate the described processes, the following diagrams illustrate the experimental workflows.

Diastereomeric Salt Resolution Workflow

G cluster_0 Salt Formation & Crystallization cluster_1 Separation & Regeneration racemic_aa Racemic Amino Alcohol mixing Mixing & Stirring racemic_aa->mixing resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->mixing solvent Solvent (e.g., Methanol) solvent->mixing crystallization Fractional Crystallization (Cooling & Maturation) mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (Mother Liquor) filtration->more_soluble Liquid regeneration_less Regeneration (Base Treatment & Extraction) less_soluble->regeneration_less regeneration_more Regeneration (Base Treatment & Extraction) more_soluble->regeneration_more pure_enantiomer1 Enantiomer 1 regeneration_less->pure_enantiomer1 pure_enantiomer2 Enantiomer 2 regeneration_more->pure_enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution Workflow

G cluster_0 Enzymatic Reaction cluster_1 Separation & Isolation racemic_aa Racemic Amino Alcohol reaction Enzymatic Acylation (Controlled Temp. & Time) racemic_aa->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction lipase Immobilized Lipase lipase->reaction solvent Anhydrous Solvent solvent->reaction filtration Filtration to remove enzyme reaction->filtration mixture Mixture of: - Unreacted Amino Alcohol (Enantiomer 1) - Acylated Amino Alcohol (Enantiomer 2) filtration->mixture chromatography Column Chromatography mixture->chromatography unreacted_aa Unreacted Amino Alcohol (Enantiomer 1) chromatography->unreacted_aa acylated_aa Acylated Amino Alcohol (Enantiomer 2) chromatography->acylated_aa hydrolysis Hydrolysis (optional) acylated_aa->hydrolysis other_enantiomer Other Amino Alcohol Enantiomer hydrolysis->other_enantiomer

Caption: Workflow for enzymatic kinetic resolution of an amino alcohol.

Conclusion and Future Outlook

The choice of a chiral resolving agent for amino alcohols is a multifaceted decision that requires careful consideration of the substrate, desired purity, and process economics. Diastereomeric salt formation with resolving agents like tartaric acid, mandelic acid, and camphorsulfonic acid remains a robust and scalable method. For high enantioselectivity, enzymatic kinetic resolution using lipases offers a powerful alternative, with the potential for even greater efficiency through dynamic kinetic resolution.

The field continues to evolve, with ongoing research into novel resolving agents and more efficient enzymatic systems. By understanding the principles and practicalities outlined in this guide, researchers can make informed decisions to successfully navigate the challenges of chiral resolution and advance their scientific and developmental objectives.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of the research compound (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol. In the absence of a specific Safety Data Sheet (SDS) for this exact stereoisomer, this document synthesizes information from structurally similar compounds and established best practices for chemical waste management to ensure a cautious and compliant approach.

The procedures outlined herein are designed to be a self-validating system, emphasizing the causality behind each step to empower laboratory personnel with the knowledge to handle this and similar research chemicals safely.

Part 1: Immediate Safety and Hazard Assessment

Before handling any waste, it is crucial to understand the potential hazards. Based on the analysis of analogous aminophenylethanol derivatives, this compound should be handled with care, assuming it may possess the following characteristics:

  • Irritant: Likely to cause skin and eye irritation upon contact.[1][2][3][4]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or if dusts/aerosols are inhaled.[3]

  • Environmental Hazard: While specific data is unavailable, it is prudent to assume the compound may be harmful to aquatic life and should not be released into the environment.

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound or its waste:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

  • Respiratory Protection: A dust mask or respirator may be necessary if handling powders or creating aerosols.[1]

Part 2: Waste Characterization and Segregation: A Step-by-Step Protocol

Proper disposal begins with accurate waste characterization. This process determines the appropriate disposal pathway and prevents dangerous reactions from occurring in waste containers.

Step 1: Waste Determination

The first step is to determine if the material is a hazardous waste. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] Since this is a research chemical, it is unlikely to be a listed waste. Therefore, a characteristic evaluation is necessary.

Characteristic Evaluation for this compound
Ignitability Unlikely to be ignitable based on the structure, but if dissolved in a flammable solvent, the solution would be considered ignitable.[5]
Corrosivity The amino group imparts basic properties. While unlikely to be corrosive, if mixed with strong acids or bases, the resulting solution could be.
Reactivity Not expected to be reactive under normal conditions. However, it should not be mixed with strong oxidizing agents.[6]
Toxicity The primary concern. While specific toxicity data is unavailable, it is best practice to manage all pharmaceutical waste as potentially toxic.[5][7]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions. This compound and its waste streams must be kept separate from incompatible materials.

Segregation Guidelines:

  • Keep Away From: Strong acids, strong bases, and oxidizing agents.[6]

  • Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid Waste: Unused compound, contaminated consumables (e.g., weigh boats, contaminated paper towels).

    • Liquid Waste: Solutions containing the compound. Note that the solvent will likely determine the primary hazard of the liquid waste (e.g., flammable).

    • Sharps Waste: Contaminated needles, syringes, or other sharps.[5]

    • Aqueous Waste: If the compound is dissolved in water, this should be a separate waste stream from organic solvent waste.

WasteSegregation cluster_waste_generation Waste Generation Point cluster_waste_streams Segregated Waste Streams cluster_incompatible Incompatible Materials (Store Separately) Compound (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol Solid Solid Chemical Waste (Contaminated PPE, weigh boats) Compound->Solid Solid Residue Liquid Liquid Chemical Waste (e.g., in organic solvent) Compound->Liquid Solutions Aqueous Aqueous Waste (if applicable) Compound->Aqueous Aqueous Solutions Acids Strong Acids Bases Strong Bases Oxidizers Oxidizing Agents

Part 3: Containerization, Labeling, and Storage

Container Selection:

  • Use containers that are compatible with the chemical waste. For this compound, high-density polyethylene (HDPE) or glass containers are suitable.

  • Ensure containers have secure, leak-proof lids.

  • Do not fill containers beyond 90% capacity to allow for expansion.

Labeling:

All waste containers must be clearly labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "this compound" and any other components in the waste stream (e.g., solvents).

  • The approximate concentration of each component.

  • The date accumulation started.

  • The primary hazard(s) (e.g., "Toxic," "Irritant").

Storage:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel.

  • Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Ensure incompatible waste streams are stored in separate secondary containment.

Part 4: Spill Management and Decontamination

Spill Cleanup Procedures:

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[8]

  • Don PPE: Wear the appropriate PPE as outlined in Part 1.

  • Contain the Spill: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Surround the spill with the absorbent to prevent it from spreading.[8][9]

  • Absorb the Spill: Cover the spill with the absorbent material and allow it to fully absorb the chemical.[8]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it as hazardous waste.

Equipment Decontamination:

Any laboratory equipment that comes into contact with this compound must be decontaminated before reuse or disposal.

  • Glassware and Small Equipment: Wash thoroughly with an appropriate solvent (one that will dissolve the compound, such as ethanol or acetone), followed by soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Larger Equipment: Wipe down surfaces with a cloth dampened with a suitable solvent, followed by a clean, damp cloth. The cloths should be disposed of as hazardous waste.

Part 5: Final Disposal Pathway

For a nitrogen-containing organic compound like this compound, the recommended final disposal method is incineration at a licensed hazardous waste facility.[10]

  • Why Incineration? High-temperature incineration effectively destroys organic compounds, converting them to less harmful substances like carbon dioxide, water, and nitrogen oxides.[10][11] Modern incinerators are equipped with sophisticated flue gas cleaning systems to scrub pollutants before they are released into the atmosphere.[11]

  • Arranging for Disposal: Your institution's EHS office will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup.

DisposalDecisionTree Start Waste Generated: (S)-2-Amino-2-(3-ethoxy-4- methoxyphenyl)ethanol IsHazardous Is it Hazardous Waste? Start->IsHazardous ManageAsHazardous Manage as Hazardous Waste IsHazardous->ManageAsHazardous Yes (Precautionary Principle) Segregate Segregate from Incompatibles ManageAsHazardous->Segregate Containerize Properly Containerize and Label Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Pickup Arrange for EHS Pickup Store->Pickup Incinerate Incineration at a Licensed Facility Pickup->Incinerate

References

  • Daniels Health. (2025, August 27). What Is Pharmaceutical Waste? Retrieved from [Link]

  • NBE. (n.d.). Waste gas and liquid incineration system. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Feng, D., et al. (2013). Incineration of kitchen waste with high nitrogen in vortexing fluidized-bed incinerator and its NO emission characteristics. Journal of Environmental Sciences, 25(9), 1856-1862. Retrieved from [Link]

  • Concordia University. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chapter 2 Section 3.2 - Incinerators. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Maharashtra Pollution Control Board. (n.d.). Guidelines Common Hazardous Waste Incineration. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - 2-(4-Aminophenyl)ethanol. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Aminophenyl)ethanol. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Incineration. Retrieved from [Link]

  • University of British Columbia. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • Emmerton, L., et al. (2022). Quantification and composition of pharmaceutical waste in New Zealand. Environmental Health, 21(1), 54. Retrieved from [Link]

  • Stericycle. (n.d.). 4 Categories Of Pharmaceutical Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Retrieved from [Link]

Sources

Mastering the Safe Handling of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in pharmaceutical development, the integrity of your work and the safety of your laboratory are paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol. Moving beyond a simple checklist, we will delve into the causality behind each recommendation, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a specialized chemical primarily used in research and development.[1] A thorough understanding of its hazard profile is the foundation of safe handling.

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute Oral Toxicity (Harmful if swallowed) [1]

  • Skin Irritation [1]

  • Serious Eye Irritation [1]

  • Respiratory Irritation [1]

The presence of an aromatic amine and an ethanolamine functional group suggests that caution should be exercised to prevent inhalation, skin contact, and ingestion. Aromatic amines, as a class, are known for their potential to be absorbed through the skin and can have systemic effects.[2][3]

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Eye Irritation (Category 2)H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarningGHS07

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the identified risks, a combination of engineering controls and personal protective equipment is essential. The principle of ALARA (As Low As Reasonably Achievable) should guide all exposure control strategies.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment to minimize the generation of dust or aerosols.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be conducted in a properly functioning chemical fume hood.[4][5] This is critical to prevent the inhalation of airborne particles, a primary route of exposure for respiratory irritants.[6]

  • Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure can provide an adequate level of protection.[1]

Personal Protective Equipment (PPE)

Your PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the specific hazards.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against eye irritation from airborne particles or accidental splashes.[7]
Hand Protection Nitrile glovesProvides a barrier against skin irritation. Given that aromatic amines can be absorbed through the skin, glove integrity is crucial.[8] Always check for tears or punctures before use.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not typically required when using a fume hood.If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[7]

Step-by-Step Handling Protocol: From Receipt to Reaction

A systematic workflow is critical to ensure safety and experimental reproducibility.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Segregate: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

Weighing and Aliquoting
  • Preparation: Before handling, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Don PPE: Put on your laboratory coat, chemical splash goggles, and nitrile gloves.

  • Weighing: Perform all weighing operations within the fume hood. Use a clean spatula and weigh boat. Avoid creating dust.

  • Transfer: Carefully transfer the weighed solid to your reaction vessel.

  • Clean-up: Immediately clean any minor spills within the fume hood using a damp paper towel (if compatible) to avoid raising dust. Dispose of the towel as hazardous waste.

In-Reaction Use
  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Monitoring: Regularly monitor the reaction for any unexpected changes in temperature or pressure.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is non-negotiable.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[10] Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water.

    • Large Spill (outside a fume hood): Evacuate the immediate area. Alert others and your laboratory supervisor. Prevent the spread of the spill. If safe to do so, control sources of ignition if the solvent used is flammable. Contact your institution's emergency response team.[11]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical lifecycle. All waste generated from handling this compound is considered hazardous waste.

Waste Segregation and Collection
  • Solid Waste:

    • Place contaminated materials such as gloves, weigh boats, and paper towels into a clearly labeled, sealed hazardous waste container.

    • Do not mix with other waste streams.

  • Liquid Waste:

    • Collect unused solutions or reaction mixtures in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and any solvents used.

Container Rinsing
  • Triple Rinse: Empty containers must be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected in the liquid hazardous waste container. Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used, but it is best practice to collect all rinsates as hazardous waste.[12]

Final Disposal
  • Arrange for the collection of all hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[13]

Visualizing the Workflow: A DOT Language Diagram

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.